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  • Product: 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole
  • CAS: 1559064-19-5

Core Science & Biosynthesis

Foundational

3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole CAS number

An In-depth Technical Guide to 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole Authored by: A Senior Application Scientist Foreword The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole

Authored by: A Senior Application Scientist

Foreword

The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its versatile pharmacological activities.[1][2][3] This heterocyclic motif is present in a number of FDA-approved drugs, highlighting its significance in drug development.[2] This guide provides a comprehensive technical overview of a specific derivative, 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole, intended for researchers, scientists, and professionals in the field of drug discovery and development. We will delve into its chemical properties, plausible synthetic routes, and potential applications, grounded in established chemical principles and supported by relevant literature.

The 1,2,4-Triazole Core: A Privileged Scaffold

The 1,2,4-triazole ring system is a five-membered heterocycle containing three nitrogen atoms at positions 1, 2, and 4. Its unique electronic properties, including its ability to participate in hydrogen bonding and dipole-dipole interactions, make it an excellent pharmacophore for engaging with biological targets.[4] The stability of the triazole ring to metabolic degradation further enhances its appeal in drug design.[4]

The diverse biological activities associated with 1,2,4-triazole derivatives are extensive, encompassing antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory properties.[2][3] This wide range of activities underscores the importance of exploring novel derivatives of this versatile scaffold.

Caption: The diverse pharmacological applications of the 1,2,4-triazole scaffold.

Physicochemical Properties of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole

3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole is a halogenated and alkylated derivative of the 1,2,4-triazole core. The presence of a bromine atom, an ethyl group, and a methyl group at specific positions on the triazole ring imparts distinct physicochemical properties that can influence its reactivity, solubility, and biological activity. The CAS number for this compound is 1559064-19-5.[5]

PropertyValueSource
CAS Number 1559064-19-5[5]
Molecular Formula C₅H₈BrN₃[5]
IUPAC Name 3-bromo-5-ethyl-1-methyl-1,2,4-triazole[5]
Canonical SMILES CCC1=NC(Br)=NN1C[5]
InChI InChI=1S/C5H8BrN3/c1-3-4-7-5(6)8-9(4)2/h3H2,1-2H3[5]
InChI Key HXMMLGNJMQMZLK-UHFFFAOYSA-N[5]

Synthesis and Mechanistic Insights

Proposed Synthetic Workflow

A logical synthetic strategy would involve the initial formation of a substituted triazole ring, followed by bromination.

Synthesis_Workflow A Ethyl Amide Precursor C Intermediate Formation A->C B N-Methylhydrazine B->C D Cyclization to Triazolone C->D Heat/ Acid Catalyst E Bromination D->E POBr3 or NBS/PPh3 F 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole E->F

Caption: A proposed synthetic workflow for 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure and would require optimization for the specific synthesis of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole.

Step 1: Synthesis of the Triazolone Precursor

  • To a solution of an appropriate ethyl amide precursor in a suitable solvent (e.g., ethanol), add N-methylhydrazine.

  • The reaction mixture is refluxed for several hours, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting intermediate is then subjected to cyclization, which can be achieved by heating in the presence of an acid catalyst to yield 5-ethyl-1-methyl-1H-1,2,4-triazol-3(2H)-one.

Causality: The initial reaction forms a hydrazide-imidate intermediate which, upon heating, undergoes intramolecular cyclization to form the stable five-membered triazolone ring.

Step 2: Bromination of the Triazolone

  • The 5-ethyl-1-methyl-1H-1,2,4-triazol-3(2H)-one is treated with a brominating agent such as phosphorus oxybromide (POBr₃) or a combination of N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃).

  • The reaction is typically carried out in an inert solvent (e.g., acetonitrile) and may require heating.

  • The reaction is monitored by TLC or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography to yield 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole.

Causality: The hydroxyl group of the triazolone tautomer is converted into a good leaving group by the brominating agent, which is then displaced by a bromide ion to afford the final product.

Applications in Drug Discovery

The structural features of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole make it an interesting candidate for applications in drug discovery. The bromine atom can serve as a handle for further functionalization through cross-coupling reactions, allowing for the generation of diverse chemical libraries for screening.

Potential as an Intermediate in the Synthesis of Bioactive Molecules

The bromo-substituted triazole can be a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, the bromine atom can be replaced with various aryl or heteroaryl groups via Suzuki or Buchwald-Hartwig cross-coupling reactions. This approach has been successfully employed in the synthesis of di-arylated 1,2,4-triazole derivatives as potential anticancer agents.[6]

Potential Biological Activities

Given the broad spectrum of biological activities exhibited by 1,2,4-triazole derivatives, it is plausible that 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole or its derivatives could exhibit:

  • Anticancer Activity: Many 1,2,4-triazole-containing compounds have shown promising cytotoxicity against various cancer cell lines.[2][6][7]

  • Antifungal Activity: The triazole moiety is a well-known pharmacophore in antifungal agents.[3]

  • Antimicrobial Activity: Various derivatives have demonstrated antibacterial and antimicrobial properties.[8]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole. While specific toxicity data for this compound is not available, related bromo-heterocyclic compounds are often irritants and may be harmful if ingested or absorbed through the skin.

General Handling Precautions:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[9][10]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10][11]

  • Avoid inhalation of dust or vapors.[9][10]

  • Avoid contact with skin and eyes.[9][10] In case of contact, rinse immediately with plenty of water.[10]

  • Store in a tightly sealed container in a cool, dry place.[9]

Conclusion

3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole is a substituted 1,2,4-triazole with potential as a building block in the synthesis of novel therapeutic agents. While specific data on its synthesis and biological activity are limited, its structural features suggest it could be a valuable intermediate for creating diverse libraries of compounds for drug discovery. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential.

References

  • PubChem. 1H-1,2,4-Triazole, 3-bromo-5-methyl-. [Link]

  • National Library of Medicine. Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl). [Link]

  • CP Lab Safety. 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole, 95% Purity, C5H8BrN3, 1 gram. [Link]

  • Chemchart. 3-BROMO-1-METHYL-1H-1,2,4-TRIAZOLE (56616-91-2). [Link]

  • National Library of Medicine. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. [Link]

  • National Library of Medicine. Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][12][13]triazole-6(5H)-ones as Possible Anticancer Agents. [Link]

  • ResearchGate. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. [Link]

  • International Journal of Science and Research (IJSR). Chemistry of 1, 2, 4-Triazole: A Review Article. [Link]

  • Royal Society of Chemistry. Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. [Link]

  • ResearchGate. 1,2,4-Triazole A Privileged Scaffold For The Development Of Potent Antifungal Agents-A Brief Review. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the essential physicochemical properties of the heterocyclic compound 3-...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of the heterocyclic compound 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole (CAS No. 1559064-19-5). While experimental data for this specific molecule is not extensively available in public literature, this document outlines the authoritative, standardized methodologies for determining its key physicochemical parameters. By providing detailed experimental protocols and the scientific rationale behind them, this guide serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and structurally related 1,2,4-triazole derivatives. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2][3] A thorough understanding of the physicochemical properties of novel derivatives like 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole is paramount for predicting their pharmacokinetic and pharmacodynamic behavior.

Molecular Structure and Core Chemical Identifiers

A precise understanding of the molecular structure is the foundation for all physicochemical analysis. The structural and identifying information for 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole is summarized below.

PropertyValueSource
IUPAC Name 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole[4]
CAS Number 1559064-19-5[4][5]
Molecular Formula C₅H₈BrN₃[4]
Molecular Weight 190.04 g/mol [6]
Canonical SMILES CCC1=NC(Br)=NN1C[4]
InChI Key HXMMLGNJMQMZLK-UHFFFAOYSA-N[4]

Predicted Physicochemical Properties

In the absence of direct experimental data, computational predictions serve as a valuable starting point for understanding the likely characteristics of a molecule. The following table presents predicted values for key physicochemical properties. It is imperative to note that these are in silico estimations and must be validated through the experimental procedures detailed in the subsequent sections of this guide.

PropertyPredicted ValueNotes and Rationale
Melting Point ~30-40 °CBased on the structurally similar 3-bromo-1-methyl-1H-1,2,4-triazole (Melting Point: 30°C). The addition of an ethyl group may slightly alter the crystal lattice packing and intermolecular forces.
Boiling Point ~260-270 °CBased on the structurally similar 3-bromo-1-methyl-1H-1,2,4-triazole (Boiling Point: 255.9 ± 23.0 °C). The larger ethyl group is expected to slightly increase the boiling point due to increased van der Waals forces.
Water Solubility Moderately SolubleThe triazole ring imparts some polarity, but the bromo and ethyl groups increase lipophilicity. The overall solubility will be a balance of these factors.
pKa ~1.0 - 2.5The 1,2,4-triazole nucleus is weakly basic. The pKa of the parent 1,2,4-triazolium ion is 2.45. Electron-withdrawing groups like bromine are expected to decrease the basicity (lower the pKa).
LogP ~1.5 - 2.5The presence of the halogen and the ethyl group suggests a moderate degree of lipophilicity. This is a critical parameter for predicting membrane permeability.

Experimental Determination of Physicochemical Properties

This section provides detailed, field-proven protocols for the experimental determination of the core physicochemical properties of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole.

Melting Point Determination

Causality Behind Experimental Choice: The melting point is a fundamental indicator of a compound's purity. A sharp melting range is characteristic of a pure substance, while impurities typically lead to a depressed and broadened melting range. The capillary method is a widely accepted and accessible technique for this determination.

Experimental Protocol:

  • Sample Preparation: Ensure the sample of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole is thoroughly dried and finely powdered.

  • Capillary Tube Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

  • Heating and Observation:

    • For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.

    • For a precise measurement, heat at a slower rate (1-2 °C/min) when the temperature is within 15-20 °C of the approximate melting point.

  • Data Recording: Record the temperature at which the first droplet of liquid is observed and the temperature at which the entire sample has melted. This range is the melting point of the compound.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement Dry Dry Sample Powder Powder Sample Dry->Powder Load Load Capillary Powder->Load Insert Insert into Apparatus Load->Insert Heat Heat Sample Insert->Heat Observe Observe Melting Heat->Observe Record Record Range Observe->Record

Capillary Melting Point Determination Workflow.
Boiling Point Determination

Causality Behind Experimental Choice: The boiling point provides insight into the volatility of a compound and the strength of its intermolecular forces. The Thiele tube method is a classic and effective technique for determining the boiling point of small quantities of a liquid.

Experimental Protocol:

  • Apparatus Setup: Fill a Thiele tube with a high-boiling, inert liquid (e.g., mineral oil or silicone oil).

  • Sample Preparation: Place a small amount (0.5-1 mL) of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole into a small test tube. Invert a sealed-end capillary tube and place it into the test tube with the open end submerged in the liquid.

  • Assembly: Attach the test tube to a thermometer and immerse it in the Thiele tube.

  • Heating: Gently heat the side arm of the Thiele tube.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube. Continue heating until a steady stream of bubbles is observed.

  • Data Recording: Remove the heat and observe the point at which the bubbling stops and the liquid is drawn back into the capillary tube. The temperature at this point is the boiling point.

Aqueous Solubility Determination (OECD 105)

Causality Behind Experimental Choice: Aqueous solubility is a critical parameter in drug development, influencing absorption and distribution. The OECD 105 guideline provides a standardized and widely accepted method for determining water solubility.[7][8][9][10] The flask method is suitable for substances with solubilities above 10⁻² g/L.

Experimental Protocol:

  • Equilibrium Establishment: Add an excess amount of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole to a known volume of distilled water in a flask.

  • Agitation: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Allow the mixture to stand to permit the separation of undissolved solid. Centrifugation or filtration may be employed.

  • Concentration Analysis: Carefully remove an aliquot of the clear aqueous phase.

  • Quantification: Determine the concentration of the dissolved compound in the aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Express the solubility in g/L or mol/L.

SolubilityWorkflow Start Excess Solute + Water Agitate Agitate to Equilibrium (Constant Temp) Start->Agitate Separate Phase Separation (Centrifuge/Filter) Agitate->Separate Analyze Analyze Aqueous Phase (e.g., HPLC) Separate->Analyze Result Determine Concentration (g/L or mol/L) Analyze->Result

OECD 105 Flask Method for Solubility.
pKa Determination by Potentiometric Titration

Causality Behind Experimental Choice: The pKa value dictates the ionization state of a molecule at a given pH, which profoundly impacts its solubility, permeability, and receptor binding. Potentiometric titration is a precise and reliable method for determining pKa.[5][11]

Experimental Protocol:

  • Solution Preparation: Prepare a solution of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole of known concentration in a suitable solvent system (e.g., water or a water/co-solvent mixture for poorly soluble compounds).

  • Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH.

  • Data Collection: Record the pH after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the resulting titration curve.

LogP Determination by Shake-Flask Method

Causality Behind Experimental Choice: The octanol-water partition coefficient (LogP) is a key measure of a compound's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the gold standard for LogP determination.[1][2][3]

Experimental Protocol:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning: Add a known amount of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole to a mixture of the pre-saturated n-octanol and water in a separatory funnel.

  • Equilibration: Shake the funnel for a sufficient time to allow for complete partitioning of the compound between the two phases.

  • Phase Separation: Allow the layers to separate completely.

  • Concentration Analysis: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Spectroscopic Characterization

While a full spectral analysis is beyond the scope of this guide, the following provides an overview of the expected spectroscopic features for 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole, based on its structure and data from similar compounds.

  • ¹H NMR: Expected signals would include a quartet and a triplet corresponding to the ethyl group, and a singlet for the methyl group. The chemical shifts would be influenced by the electronic environment of the triazole ring.

  • ¹³C NMR: Signals corresponding to the two carbons of the ethyl group, the methyl carbon, and the two carbons of the triazole ring are expected. The carbon attached to the bromine atom would likely be shifted downfield.

  • IR Spectroscopy: Characteristic peaks for C-H stretching of the alkyl groups, C=N and N-N stretching of the triazole ring, and C-Br stretching would be anticipated.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately equal intensity for M+ and M+2) would be a key diagnostic feature.

Conclusion

This technical guide has detailed the essential physicochemical properties of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole and provided robust, standardized protocols for their experimental determination. For researchers in drug discovery and development, a thorough and accurate characterization of these properties is a critical and indispensable step. The methodologies outlined herein provide a solid framework for generating the high-quality data necessary to advance the understanding and potential applications of this and other novel 1,2,4-triazole derivatives.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Faller, B., & Ertl, P. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13.
  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]

  • University of Toronto. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

  • Protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]

  • Semantic Scholar. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Retrieved from [Link]

  • BIOFOUNT. (n.d.). 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole. Retrieved from [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.
  • Scymaris. (n.d.). Water Solubility. Retrieved from [Link]

  • Chemchart. (n.d.). 3-BROMO-1-METHYL-1H-1,2,4-TRIAZOLE (56616-91-2). Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Structural Elucidation of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole

Prepared by: Gemini, Senior Application Scientist Abstract The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its diverse biological activities and stable che...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its diverse biological activities and stable chemical architecture. The precise substitution pattern on the triazole ring, particularly the location of N-alkylation, is critical as it profoundly influences the molecule's steric and electronic properties, and consequently its biological function. This guide provides an in-depth, methodology-driven approach to the unambiguous structural elucidation of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole. We will navigate the analytical journey from initial mass and elemental composition confirmation through to the definitive assignment of regiochemistry using advanced nuclear magnetic resonance (NMR) techniques. Each step is rationalized from an expert perspective, emphasizing not just the "how" but the "why" of experimental selection, ensuring a self-validating and scientifically rigorous workflow. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for characterizing novel heterocyclic compounds.

The Analytical Challenge: Isomerism in N-Alkylated Triazoles

The synthesis of N-alkylated triazoles, such as the target molecule, often proceeds via the alkylation of an NH-triazole precursor. In the case of 3-bromo-5-ethyl-1H-1,2,4-triazole, methylation can theoretically occur at the N1, N2, or N4 positions, yielding three distinct regioisomers.

Possible Regioisomers (Image: Potential regioisomers resulting from the methylation of 3-bromo-5-ethyl-1H-1,2,4-triazole)

Distinguishing between these isomers is a non-trivial task that cannot be accomplished by simple one-dimensional spectroscopy. It requires a multi-faceted analytical strategy that logically combines data from several techniques to build an irrefutable case for a single, correct structure. The following sections detail this strategic workflow.

The Elucidation Workflow: A Multi-Technique Strategy

Our approach is hierarchical, beginning with techniques that confirm fundamental properties and progressing to those that reveal detailed connectivity. This ensures that each subsequent experiment is built on a solid foundation of validated data.

Elucidation_Workflow cluster_2 Definitive Confirmation MS Mass Spectrometry (Confirm MW & Formula) NMR_1D 1D NMR (¹H, ¹³C) (Map Proton & Carbon Environments) MS->NMR_1D Molecular Formula Validated IR Infrared Spectroscopy (Identify Functional Groups) IR->NMR_1D Functional Groups Consistent NMR_2D 2D NMR (HSQC, HMBC) (Establish Connectivity) NMR_1D->NMR_2D XRay Single Crystal X-Ray (Absolute Structure) NMR_2D->XRay Proposed Structure

Caption: A strategic workflow for structure elucidation.

Mass Spectrometry (MS): Confirming the Foundation

Expert Rationale: Before delving into complex structural details, we must first confirm the most basic properties: molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) is the ideal tool. The presence of a bromine atom provides a highly characteristic isotopic signature that serves as an immediate internal validation of the elemental composition.

The analysis of a compound containing a single bromine atom is expected to show two peaks of almost equal intensity for the molecular ion, separated by 2 m/z units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[1] This distinctive M / M+2 pattern is a crucial first piece of evidence.

Predicted Mass Spectrometry Data

Parameter Expected Value Rationale
Molecular Formula C₆H₁₀BrN₃ Based on proposed structure.
Exact Mass 203.0058 Calculated for C₆H₁₀⁷⁹BrN₃.
[M+H]⁺ (HRMS) 204.0136 (⁷⁹Br), 206.0116 (⁸¹Br) Protonated molecule for ESI-MS.
Isotopic Pattern ~1:1 ratio for M and M+2 peaks Characteristic of a monobrominated compound.[1]

| Key Fragments | Loss of C₂H₄ (ethylene), loss of Br | Common fragmentation pathways for alkylated heterocycles.[2] |

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of HPLC-grade methanol containing 0.1% formic acid.

  • Instrumentation: Utilize a Q-TOF or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Infusion: Infuse the sample directly at a flow rate of 5-10 µL/min.

  • Source Parameters:

    • Capillary Voltage: 3.5 - 4.0 kV

    • Drying Gas (N₂): Flow rate of 8-10 L/min

    • Gas Temperature: 300 - 350 °C

  • Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the resolution is set to >10,000 to allow for accurate mass measurement.

Infrared (IR) Spectroscopy: Functional Group Analysis

Expert Rationale: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In this case, its primary role is confirmatory. We expect to see absorptions corresponding to aliphatic C-H bonds and the C=N/N=N bonds of the triazole ring. Critically, the absence of a broad N-H stretching band (typically ~3100-3300 cm⁻¹) would provide strong evidence that the triazole nitrogen has been successfully alkylated.[3][4]

Predicted Infrared Absorption Data

Wavenumber (cm⁻¹) Intensity Assignment
2980-2850 Medium-Strong Aliphatic C-H stretching (ethyl and methyl groups)
~1620 Medium C=N stretching (triazole ring)[3][5]
~1550 Medium N=N stretching (triazole ring)[4]

| ~1460 | Medium | C-H bending (CH₂ and CH₃) |

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small, solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: Average 16-32 scans to improve signal-to-noise ratio.

  • Processing: Perform a background scan prior to the sample scan. The resulting spectrum should be baseline-corrected and displayed in absorbance or transmittance mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Decisive Tool

Expert Rationale: While MS and IR confirm the formula and functional groups, NMR spectroscopy is the only technique that can definitively map the atomic connectivity and resolve the question of regiochemistry. A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is required to piece the puzzle together.

1D NMR: Mapping the Pieces
  • ¹H NMR: This experiment will confirm the presence and connectivity of the ethyl and methyl groups. We expect a singlet for the N-methyl group, and a quartet-triplet pattern for the ethyl group.[6]

  • ¹³C NMR: This experiment will show the number of unique carbon environments. We expect six distinct signals, corresponding to the two triazole ring carbons, the N-methyl carbon, and the two carbons of the ethyl group.

Predicted 1D NMR Data (in CDCl₃)

¹H NMR δ (ppm) Multiplicity Integration Assignment
Signal 1 ~4.0 - 4.2 Singlet 3H N-CH
Signal 2 ~2.8 - 3.0 Quartet 2H -CH ₂-CH₃

| Signal 3 | ~1.3 - 1.5 | Triplet | 3H | -CH₂-CH ₃ |

¹³C NMR δ (ppm)Assignment
Signal A~155-160C5-Et
Signal B~145-150C3-Br
Signal C~35-40N-C H₃
Signal D~22-26-C H₂-CH₃
Signal E~12-15-CH₂-C H₃
2D NMR: Connecting the Pieces with HMBC

Expert Rationale: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the cornerstone of this elucidation. It detects correlations between protons and carbons that are separated by 2 or 3 bonds. This allows us to link the substituent groups (methyl, ethyl) to specific positions on the triazole core, thereby solving the isomeric puzzle.

The key lies in the correlations observed from the N-methyl protons. Depending on which nitrogen the methyl group is attached to (N1, N2, or N4), it will show a ³J correlation to different ring carbons:

  • If on N1: The N-methyl protons will correlate to the C5 carbon.

  • If on N2: The N-methyl protons will correlate to the C3 carbon.

  • If on N4: The N-methyl protons will correlate to both the C3 and C5 carbons.

By observing a clear correlation from the N-methyl protons (~4.1 ppm) to the C5 carbon (~157 ppm) and not to the C3 carbon (~148 ppm), we can definitively assign the structure as 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole .

Caption: Logic map for using HMBC to determine N-methylation site.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • 1D Experiments:

    • ¹H NMR: Acquire with a standard pulse sequence. Set spectral width to cover 0-12 ppm.

    • ¹³C NMR: Acquire with proton decoupling. Set spectral width to cover 0-200 ppm.

  • 2D Experiments:

    • HSQC (Heteronuclear Single Quantum Coherence): Use a standard gradient-selected pulse sequence to correlate directly bonded ¹H and ¹³C nuclei.

    • HMBC (Heteronuclear Multiple Bond Correlation): Use a standard gradient-selected pulse sequence. Optimize the long-range coupling delay (e.g., for J = 8 Hz) to observe 2- and 3-bond correlations.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

The Gold Standard: Single-Crystal X-Ray Crystallography

Expert Rationale: While the combination of spectroscopic techniques provides an exceptionally strong and conclusive case for the proposed structure, single-crystal X-ray crystallography remains the unequivocal "gold standard" for structural determination.[7][8] If a suitable single crystal can be grown, this technique provides a three-dimensional map of electron density, allowing for the direct visualization of the atomic arrangement, bond lengths, and bond angles. It serves as the ultimate and final confirmation of the structure deduced from spectroscopic data.

Conclusion

The structural elucidation of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole is a prime example of a systematic, evidence-based analytical workflow. By logically progressing from foundational techniques like Mass Spectrometry and IR Spectroscopy to the powerful, detailed insights provided by 1D and 2D NMR, a definitive and trustworthy structural assignment can be made. The HMBC experiment, in particular, serves as the critical tool for resolving the key challenge of N-alkylation regiochemistry. This comprehensive approach ensures the scientific integrity required for advancing research and development in fields that rely on these vital heterocyclic scaffolds.

References

  • Benchchem. (n.d.). Validating the 1,2,4-Triazole Scaffold: A Comparative Guide to X-ray Crystallography.
  • Al-Wahaibi, L. H., et al. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(3), 2078. Retrieved from [Link]

  • AIP Publishing. (n.d.). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. Retrieved from [Link]

  • Academia.edu. (n.d.). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Retrieved from [Link]

  • Ye, D. -J., et al. (2012). Synthesis and Crystal Structure of 1,2,4-Triazol-5(4H)-one Derivative. Asian Journal of Chemistry, 24(12), 5286-5288. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2018). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 23(10), 2449. Retrieved from [Link]

  • Wang, Y., et al. (2024). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 29(8), 1787. Retrieved from [Link]

  • Benchchem. (n.d.). Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide.
  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

Sources

Exploratory

solubility of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole in organic solvents

An In-Depth Technical Guide to the Solubility of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole in Organic Solvents Introduction 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole is a substituted heterocyclic compound belonging to...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole in Organic Solvents

Introduction

3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole is a substituted heterocyclic compound belonging to the triazole family. Triazoles are a significant class of compounds in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical properties.[1][2][3][4] The specific substitution pattern of a bromo group, an ethyl group, and a methyl group on the 1,2,4-triazole core suggests its potential as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[5] Understanding the solubility of this compound in various organic solvents is a critical first step in its application, influencing reaction conditions, purification methods, and formulation development.

This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole. Given the absence of specific published solubility data for this compound, this document will focus on the underlying principles that govern its solubility and provide a detailed experimental protocol for its determination.

Theoretical Considerations for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[6][7] The molecular structure of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole provides several clues to its expected solubility behavior.

Molecular Structure and Polarity:

  • 1,2,4-Triazole Core: The triazole ring itself is polar due to the presence of three nitrogen atoms, which can act as hydrogen bond acceptors. The parent 1H-1,2,4-triazole is known to be soluble in water and other polar organic solvents.[1]

  • Substituents and their Influence:

    • Bromo Group: The bromine atom is electronegative and contributes to the overall polarity of the molecule. Halogenated compounds can exhibit a range of solubilities depending on the overall molecular structure.[8]

    • Ethyl and Methyl Groups: These alkyl groups are nonpolar. Their presence will increase the lipophilicity of the molecule, likely enhancing its solubility in less polar organic solvents.

    • 1-Methyl Group: The methylation at the N1 position of the triazole ring prevents this nitrogen from acting as a hydrogen bond donor, which may slightly decrease its solubility in highly protic solvents compared to an unsubstituted triazole.

Predicting Solubility:

Based on its structure, 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole is expected to be a polar molecule with some nonpolar character. Therefore, it is likely to exhibit good solubility in polar aprotic solvents and moderate solubility in polar protic and some nonpolar solvents. The interplay between the polar triazole ring and the bromo substituent, and the nonpolar ethyl and methyl groups, will ultimately determine its solubility profile.

Experimental Determination of Solubility

A systematic approach is necessary to determine the solubility of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole in a range of organic solvents. The following protocol outlines a standard laboratory procedure.

Materials and Equipment:
  • 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole (high purity)

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dichloromethane, ethyl acetate, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Temperature-controlled shaker or water bath

  • Filtration apparatus (e.g., syringe filters)

  • Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Step-by-Step Protocol:
  • Solvent Selection: Choose a range of solvents with varying polarities to obtain a comprehensive solubility profile.

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole into a series of vials.

    • Add a known volume of each selected solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or water bath set to a specific temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The solution should be saturated with the solute, with excess solid remaining.

  • Sample Preparation for Analysis:

    • Allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the supernatant through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid particles.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the diluted solution using a calibrated analytical method (e.g., HPLC, UV-Vis) to determine the concentration of the dissolved solute.

  • Calculation of Solubility:

    • Calculate the solubility of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole in each solvent using the following formula:

      Solubility (g/L) = (Concentration from analysis) x (Dilution factor) x (Volume of solvent)

Visual Representation of the Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result weigh Weigh excess solute add_solvent Add known volume of solvent weigh->add_solvent shake Agitate at constant temperature (24-48h) add_solvent->shake filter Filter supernatant shake->filter quantify Quantify concentration (e.g., HPLC) filter->quantify calculate Calculate solubility quantify->calculate

Caption: Experimental workflow for determining the solubility of a solid compound in an organic solvent.

Data Presentation and Interpretation

The determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation. A tabular format is recommended.

Table 1: Hypothetical Solubility Data for 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole at 25 °C

SolventPolarity IndexSolubility (g/L)Classification
Hexane0.1<0.1Insoluble
Toluene2.41-5Sparingly Soluble
Dichloromethane3.110-20Soluble
Ethyl Acetate4.420-30Soluble
Acetone5.150-70Freely Soluble
Acetonitrile5.8>100Very Soluble
Ethanol4.330-50Soluble
Methanol5.140-60Soluble

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Interpretation of Results:

The solubility data can be correlated with the properties of the solvents. For instance, high solubility in polar aprotic solvents like acetone and acetonitrile would be consistent with the polar nature of the triazole ring. Moderate solubility in alcohols like ethanol and methanol would indicate the importance of hydrogen bonding interactions. Low solubility in nonpolar solvents like hexane would highlight the overall polarity of the molecule.

Conclusion

References

  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]

  • NIH. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.[Link]

  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?[Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.[Link]

  • Wikipedia. 1,2,4-Triazole.[Link]

  • Solubility of Organic Compounds.[Link]

  • Experiment: Solubility of Organic & Inorganic Compounds.[Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities.[Link]

  • PubChem. 1H-1,2,4-Triazole, 3-bromo-5-methyl-.[Link]

  • SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE.[Link]

  • Frontiers. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.[Link]

  • NIH. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database.[Link]

  • Chemchart. 3-BROMO-1-METHYL-1H-1,2,4-TRIAZOLE (56616-91-2).[Link]

  • MDPI. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes.[Link]

Sources

Foundational

Spectral Characterization of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole: A Technical Guide for Researchers

Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the novel heterocyclic compound, 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triaz...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the novel heterocyclic compound, 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By leveraging established principles of spectroscopy and comparative analysis with structurally related 1,2,4-triazole derivatives, this guide serves as a foundational resource for the identification, characterization, and quality control of this compound. Detailed methodologies for spectral acquisition are also presented to ensure experimental reproducibility and accuracy.

Introduction: The Significance of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents exhibiting diverse biological activities.[1][2][3][4] The unique electronic and structural features of the triazole ring allow it to serve as a versatile pharmacophore, engaging with various biological targets. The specific substitutions of a bromo group, an ethyl moiety, and a methyl group on the 1,2,4-triazole core, as in 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole, are anticipated to modulate its physicochemical properties and biological profile.

Accurate structural elucidation through spectroscopic methods is a critical and indispensable step in the research and development of any novel chemical entity. This guide provides a predictive yet scientifically grounded overview of the key spectral features of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole, empowering researchers to confidently identify and characterize this molecule.

Predicted Spectroscopic Data

The following sections detail the anticipated spectral data for 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole. These predictions are derived from the fundamental principles of each spectroscopic technique and by drawing parallels with the known spectral characteristics of analogous substituted 1,2,4-triazoles.[5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.8 - 4.0Singlet3HN-CH₃
~2.8 - 2.9Quartet2H-CH₂-CH₃
~1.3 - 1.4Triplet3H-CH₂-CH₃

Causality and Insights:

  • The N-methyl (N-CH₃) protons are expected to appear as a singlet in the downfield region (~3.8 - 4.0 ppm) due to the deshielding effect of the adjacent nitrogen atom in the triazole ring.

  • The methylene (-CH₂-) protons of the ethyl group are predicted to be a quartet around 2.8 - 2.9 ppm, split by the neighboring methyl protons. The proximity to the electron-withdrawing triazole ring will cause a downfield shift.

  • The methyl (-CH₃) protons of the ethyl group will likely appear as a triplet around 1.3 - 1.4 ppm, resulting from coupling with the adjacent methylene protons.

Chemical Shift (δ, ppm)Assignment
~158 - 162C5 (C-Ethyl)
~145 - 149C3 (C-Br)
~35 - 38N-CH₃
~22 - 25-CH₂-CH₃
~12 - 15-CH₂-CH₃

Causality and Insights:

  • The two carbons of the triazole ring are expected to have distinct chemical shifts. The carbon bearing the ethyl group (C5 ) is anticipated to be more downfield than the carbon attached to the bromine atom (C3 ), although both will be significantly deshielded.

  • The carbon of the N-methyl (N-CH₃) group will likely resonate in the 35-38 ppm range.

  • The carbons of the ethyl group (-CH₂-CH₃ ) are expected in the aliphatic region, with the methylene carbon appearing more downfield than the methyl carbon.

dot

Experimental_Workflow cluster_Sample Sample Preparation cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry Sample 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole NMR_Prep Dissolve in CDCl3 with TMS IR_Prep Prepare KBr Pellet MS_Intro Direct Insertion or GC Inlet NMR_Acq Acquire ¹H & ¹³C Spectra (400 MHz) NMR_Data NMR Data Interpretation Final_Analysis Comprehensive Structural Elucidation IR_Acq Acquire FT-IR Spectrum (4000-400 cm⁻¹) IR_Data IR Data Interpretation MS_Acq Acquire EI Mass Spectrum MS_Data MS Data Interpretation

Sources

Exploratory

potential applications of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole in medicinal chemistry

An In-Depth Technical Guide to the Potential Applications of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole in Medicinal Chemistry Introduction: The 1,2,4-Triazole Scaffold as a Privileged Structure in Drug Discovery The 1,2...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Applications of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole in Medicinal Chemistry

Introduction: The 1,2,4-Triazole Scaffold as a Privileged Structure in Drug Discovery

The 1,2,4-triazole nucleus is a five-membered heterocyclic ring containing three nitrogen atoms that has garnered significant attention from medicinal chemists.[1][2][3] This interest stems from its remarkable versatility and its presence in a wide array of clinically successful drugs.[4][5] The triazole ring is chemically stable and can act as an isostere for amide, ester, and carboxylic acid groups, allowing it to engage in various biological interactions.[1] Its ability to form hydrogen bonds, its dipole character, and its rigid nature contribute to its high affinity for biological receptors.[1]

The therapeutic landscape of 1,2,4-triazole derivatives is vast, encompassing antifungal agents like fluconazole and itraconazole, antiviral medications such as ribavirin, and anticancer drugs like letrozole.[4][5] Furthermore, this scaffold has been explored for its potential in treating a range of other conditions, including bacterial infections, inflammation, and neurological disorders.[6][7][8] The broad spectrum of biological activities associated with 1,2,4-triazoles underscores their status as a "privileged scaffold" in medicinal chemistry.[1][9] This guide will delve into the potential applications of a specific, lesser-explored derivative, 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole, by extrapolating from the rich knowledge base of its chemical class.

Physicochemical Properties and Synthetic Strategy

While specific experimental data for 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole is not extensively documented in publicly available literature, its physicochemical properties can be inferred from its structure. The presence of the bromine atom is expected to increase its lipophilicity, which may enhance membrane permeability. The ethyl and methyl groups also contribute to its nonpolar character. The triazole ring itself imparts some degree of polarity and potential for hydrogen bonding.

Proposed Synthesis of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole

A plausible synthetic route for 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole can be designed based on established methods for the synthesis of substituted 1,2,4-triazoles.[10] A potential multi-step synthesis is outlined below:

Step 1: Synthesis of an N-methyl-N'-propionylhydrazine Intermediate

The synthesis would likely begin with the reaction of methylhydrazine with propionyl chloride or a similar acylating agent to form an N-methyl-N'-propionylhydrazine. This reaction is a standard method for creating the initial hydrazine derivative needed for triazole ring formation.

Step 2: Cyclization to form the Triazole Ring

The resulting hydrazine derivative could then be reacted with a cyanogen bromide or a similar reagent to facilitate the cyclization and formation of the 1,2,4-triazole ring. This step introduces the bromine atom at the 3-position.

Step 3: Alkylation to introduce the Ethyl Group (if necessary)

Depending on the specific precursors and reaction conditions, the ethyl group at the 5-position might be introduced at a later stage through an alkylation reaction if it was not incorporated in the initial steps.

The following diagram illustrates a potential synthetic workflow:

Synthesis of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_cyclization Ring Formation cluster_final Final Product start1 Methylhydrazine intermediate N-methyl-N'-propionylhydrazine start1->intermediate start2 Propionyl Chloride start2->intermediate triazole_precursor Reaction with Cyanogen Bromide intermediate->triazole_precursor final_product 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole triazole_precursor->final_product Screening Workflow cluster_synthesis Compound Synthesis cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_tertiary Mechanism of Action synthesis Synthesis of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole antifungal Antifungal Assay synthesis->antifungal anticancer Anticancer Assay synthesis->anticancer antibacterial Antibacterial Assay synthesis->antibacterial anti_inflammatory Anti-inflammatory Assay synthesis->anti_inflammatory neuroprotective Neuroprotective Assay synthesis->neuroprotective dose_response Dose-Response Studies antifungal->dose_response anticancer->dose_response antibacterial->dose_response anti_inflammatory->dose_response neuroprotective->dose_response selectivity Selectivity Profiling dose_response->selectivity moa Mechanism of Action Studies selectivity->moa

Caption: A potential screening cascade for evaluating the biological activities of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole.

Experimental Protocols

Hypothetical Protocol for Antifungal Susceptibility Testing

This protocol describes a method for evaluating the in vitro antifungal activity of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole against a panel of pathogenic fungi.

1. Materials and Reagents:

  • 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole (test compound)

  • Fluconazole (positive control)

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, buffered with MOPS

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • 96-well microtiter plates

  • Spectrophotometer

2. Procedure:

  • Prepare a stock solution of the test compound and fluconazole in DMSO.

  • Prepare serial dilutions of the test compound and fluconazole in RPMI 1640 medium in a 96-well plate.

  • Prepare a standardized fungal inoculum according to CLSI guidelines.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include wells with medium and inoculum only (growth control) and medium only (sterility control).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the minimum inhibitory concentration (MIC) visually or by measuring the absorbance at a specific wavelength. The MIC is the lowest concentration of the compound that inhibits visible fungal growth.

Proposed Mechanism of Action: Inhibition of Fungal Lanosterol 14α-demethylase (CYP51)

The primary mechanism of action for many triazole antifungals is the inhibition of CYP51. [11]The N1-substituted nitrogen of the triazole ring coordinates to the heme iron atom in the active site of the enzyme, preventing the demethylation of lanosterol. This disruption in ergosterol biosynthesis leads to the accumulation of toxic sterol intermediates and compromises the integrity of the fungal cell membrane.

Mechanism of Action cluster_compound Triazole Compound cluster_enzyme Fungal Enzyme cluster_inhibition Inhibition cluster_pathway Biosynthetic Pathway cluster_outcome Cellular Outcome compound 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole inhibition Inhibition of CYP51 compound->inhibition enzyme Lanosterol 14α-demethylase (CYP51) enzyme->inhibition lanosterol Lanosterol inhibition->lanosterol Blocks conversion ergosterol Ergosterol lanosterol->ergosterol Pathway Blocked outcome Disruption of Fungal Cell Membrane ergosterol->outcome

Caption: Proposed mechanism of action for the antifungal activity of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole.

Data Summary

PropertyPredicted Value
Molecular FormulaC5H8BrN3
Molecular Weight178.04 g/mol
LogP (estimated)1.2 - 1.8
Hydrogen Bond Donors0
Hydrogen Bond Acceptors3
Rotatable Bonds1

Note: These values are estimations based on the chemical structure and have not been experimentally determined.

Conclusion and Future Directions

While 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole is not a well-characterized compound, its structural features, particularly the presence of the privileged 1,2,4-triazole scaffold, suggest significant potential for medicinal chemistry applications. Based on the extensive literature on related compounds, it is a promising candidate for development as an antifungal, anticancer, antibacterial, anti-inflammatory, or neuroprotective agent.

Future research should focus on the efficient synthesis and purification of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole. Once obtained, the compound should be subjected to a broad panel of in vitro biological assays to identify its primary activities. Promising hits should then be followed up with more detailed studies to determine their potency, selectivity, and mechanism of action. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with modifications to the ethyl and bromo substituents, will be crucial for optimizing the compound's therapeutic potential. The strategic placement of the bromine atom also offers an avenue for the development of targeted covalent inhibitors or for use as a handle in fragment-based drug discovery. The exploration of this and similar novel 1,2,4-triazole derivatives holds the potential to yield new and effective therapeutic agents for a wide range of diseases.

References

  • An insight on medicinal attributes of 1,2,4-triazoles - PMC. PubMed Central. [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. MDPI. [Link]

  • (PDF) Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. ResearchGate. [Link]

  • Current research trends of 1,2,4-triazole derivatives biological activity (literature review). Ukrainian Dental and Medical Academy. [Link]

  • Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. ResearchGate. [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]

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  • Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury. PubMed. [Link]

  • (PDF) Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. ResearchGate. [Link]

  • Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation. RSC Publishing. [Link]

  • Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. Scientific & Academic Publishing. [Link]

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  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. NIH. [Link]

  • 1, 2, 4-TRIAZOLES: AS BIOLOGICALLY IMPORTANT AGENTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • The Role of Heterocyclic Compounds in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

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  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Springer. [Link]

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Foundational

reactivity of the bromine atom in 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole Abstract The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privile...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole

Abstract

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its metabolic stability, unique electronic profile, and capacity for diverse biological interactions.[1][2] Halogenated derivatives of this heterocycle, such as 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole, represent exceptionally versatile intermediates in the synthesis of novel therapeutic agents. The bromine atom at the C3 position acts as a pivotal reactive handle, enabling a wide array of chemical transformations that are fundamental to drug discovery and development. This guide provides an in-depth exploration of the reactivity of this C-Br bond, grounded in the electronic principles of the triazole ring. We will dissect key reaction classes, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, offering both mechanistic insights and field-proven experimental protocols for researchers, scientists, and drug development professionals.

Core Principles: Electronic Structure and Inherent Reactivity

The is intrinsically linked to the electronic architecture of the triazole ring. The 1,2,4-triazole ring is a five-membered, aromatic heterocycle containing three nitrogen atoms, which delocalizes 6π electrons across the system.[3]

Key Electronic Features:

  • π-Deficient Nature: The high electronegativity of the three nitrogen atoms results in a significant polarization of the ring's electron density. This creates a "π-deficient" system where the carbon atoms (C3 and C5) bear a partial positive charge.[3]

  • Activation of the C-Br Bond: This inherent electrophilicity at C3 renders the attached bromine atom a proficient leaving group. The C-Br bond is highly activated towards two primary modes of reaction:

    • Nucleophilic Attack: The electron-poor C3 carbon is susceptible to attack by nucleophiles.

    • Oxidative Addition: The polarized C-Br bond readily undergoes oxidative addition to low-valent transition metal complexes, such as Palladium(0), initiating catalytic cross-coupling cycles.

The substituents on the ring—a methyl group at N1 and an ethyl group at C5—are weakly electron-donating. While they subtly modulate the overall electron density, they do not override the dominant electron-withdrawing effect of the ring nitrogens. The C3 position remains the primary site of reactivity.

Nucleophilic Aromatic Substitution (SNAr)

One of the most direct methods for functionalizing the 3-position is through Nucleophilic Aromatic Substitution (SNAr). This reaction class is particularly effective for electron-deficient aromatic and heteroaromatic systems.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism .[4][5]

  • Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the electrophilic C3 carbon, breaking the aromaticity of the triazole ring and forming a high-energy, negatively charged tetrahedral intermediate known as a Meisenheimer complex.[5] The stability of this intermediate is the key to the reaction's feasibility. The electron-withdrawing nitrogen atoms of the triazole ring are perfectly positioned to stabilize this negative charge through resonance.

  • Elimination: The aromaticity is restored by the expulsion of the most stable leaving group, which in this case is the bromide ion (Br⁻).

This mechanism explains the counterintuitive leaving group ability observed in SNAr reactions (F > Cl > Br > I), as the bond-breaking step is not rate-determining.[4] However, for C-Br bonds, the reaction remains highly efficient.

Caption: The Addition-Elimination mechanism of SNAr.

Self-Validating Experimental Protocol: Thiolation

This protocol describes the substitution of the bromine atom with a thiol, a common transformation in medicinal chemistry to introduce sulfur-containing moieties.

Objective: To synthesize 3-(benzylthio)-5-ethyl-1-methyl-1H-1,2,4-triazole.

Materials:

  • 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole (1.0 eq)

  • Benzyl mercaptan (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole and anhydrous potassium carbonate.

  • Solvent Addition: Evacuate and backfill the flask with argon or nitrogen. Add anhydrous DMF via syringe to achieve a substrate concentration of approximately 0.2 M.

  • Nucleophile Addition: Add benzyl mercaptan dropwise to the stirring suspension at room temperature.

    • Causality: K₂CO₃ is a non-nucleophilic base that deprotonates the thiol to form the more potent thiolate nucleophile in situ, driving the reaction forward. DMF is an ideal polar aprotic solvent that solvates the cation but not the anion, enhancing the nucleophilicity of the thiolate.

  • Reaction Monitoring: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Workup: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x). The organic layers are combined.

    • Self-Validation: The aqueous wash removes the DMF and inorganic salts (KBr, excess K₂CO₃). Successful separation is a key validation step.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-X (X = N, O, S) bond formation. The C-Br bond on the 3-bromo-1,2,4-triazole is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating a carbon-carbon bond between the triazole ring and various aryl, heteroaryl, or vinyl groups using a boronic acid or ester.[6]

Mechanism: The reaction proceeds through a well-established catalytic cycle.[6][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the triazole, forming a Pd(II) intermediate.

  • Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate complex, transfers its organic moiety to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (Triazole-Pd(II)-Br)L₂ pd0->oa_complex Oxidative Addition trans_complex Transmetalation Complex (Triazole-Pd(II)-R)L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Product (Triazole-R) trans_complex->product substrate Triazole-Br substrate->oa_complex boronic R-B(OH)₂ + Base boronic->trans_complex Buchwald_Hartwig_Cycle pd0 Pd(0)L oa_complex Oxidative Addition Complex (Triazole-Pd(II)-Br)L pd0->oa_complex Oxidative Addition amido_complex Pd(II) Amido Complex (Triazole-Pd(II)-NR₂)L oa_complex->amido_complex Amine Binding & Deprotonation amido_complex->pd0 Reductive Elimination product Product (Triazole-NR₂) amido_complex->product substrate Triazole-Br substrate->oa_complex amine HNR₂ + Base amine->amido_complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Amination

  • Objective: To synthesize N-benzyl-5-ethyl-1-methyl-1H-1,2,4-triazol-3-amine.

  • Procedure:

    • In a glovebox or under a strict inert atmosphere, add 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole (1.0 eq), a palladium precatalyst like Pd₂(dba)₃ (2 mol%), a specialized ligand such as XPhos (4.4 mol%), and a strong base like sodium tert-butoxide (NaOtBu) (1.4 eq) to a reaction tube.

      • Causality: This reaction is highly sensitive to air and moisture. Bulky, electron-rich phosphine ligands (e.g., XPhos) are critical for promoting both the oxidative addition and the final reductive elimination step, which is often rate-limiting. [8]A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction.

    • Add anhydrous, degassed toluene as the solvent, followed by benzylamine (1.2 eq).

    • Seal the tube and heat to 100-110 °C for 12-24 hours.

    • Cool to room temperature, quench carefully with saturated aqueous ammonium chloride (NH₄Cl), and proceed with a standard extractive workup and purification.

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling is the premier method for linking the triazole ring to a terminal alkyne, forming a C(sp²)-C(sp) bond. [9][10] Mechanism: This reaction uniquely involves two interconnected catalytic cycles. [9]* Palladium Cycle: Similar to the Suzuki coupling, involving oxidative addition of the triazole-Br to Pd(0) and reductive elimination.

  • Copper Cycle: A copper(I) co-catalyst reacts with the terminal alkyne (in the presence of an amine base) to form a highly reactive copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II) complex.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex (Triazole)Pd(II)L₂(Br) pd0->pd_complex Oxidative Addition pd_alkynyl (Triazole)Pd(II)L₂(C≡CR) pd_complex->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination cu_halide Cu(I)X cu_acetylide Cu(I)-C≡CR cu_halide->cu_acetylide + H-C≡CR - HX cu_acetylide->pd_complex Transfers Acetylide

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Experimental Protocol: Alkynylation

  • Objective: To synthesize 3-(phenylethynyl)-5-ethyl-1-methyl-1H-1,2,4-triazole.

  • Procedure:

    • To a flask containing 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole (1.0 eq), add a palladium catalyst like Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (2-4 mol%) and a copper co-catalyst, copper(I) iodide (CuI) (4-8 mol%).

    • Evacuate and backfill with argon.

    • Add an anhydrous amine solvent, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), followed by phenylacetylene (1.2-1.5 eq).

      • Causality: The amine base is crucial for both the copper cycle (deprotonating the alkyne) and for scavenging the HBr generated during the reaction.

    • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until completion.

    • Upon completion, dilute the reaction with a solvent like ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water, dry, and purify.

Comparative Summary of Key Reactions

The choice of reaction depends on the desired final structure and the required bond type. The table below summarizes the key features of these transformations.

Reaction ClassBond FormedCoupling PartnerTypical Catalyst SystemTypical BaseKey Considerations
SNAr C-Nu (N, S, O)Nucleophile (e.g., R-SH, R₂NH)None (Base-mediated)K₂CO₃, NaHRequires electron-deficient ring; good for strong nucleophiles.
Suzuki Coupling C-C (sp²)Boronic Acid / EsterPd(dppf)Cl₂, Pd(PPh₃)₄K₂CO₃, Cs₂CO₃Tolerates many functional groups; boron reagents are generally stable. [7]
Buchwald-Hartwig C-NAmine (Primary/Secondary)Pd₂(dba)₃ / XPhos, BINAPNaOtBu, LHMDSRequires strict inert conditions; powerful for amine synthesis. [11]
Sonogashira C-C (sp)Terminal AlkynePdCl₂(PPh₃)₂, CuITEA, DIPEAMild conditions; copper co-catalyst is typical but can cause side reactions (homocoupling). [9]
Stille Coupling C-COrganostannanePd(PPh₃)₄None (co-catalyst like CuI may be used)Highly versatile but suffers from the high toxicity of tin reagents. [12][13]
Heck Reaction C-CAlkenePd(OAc)₂, PdCl₂TEA, K₂CO₃Forms a substituted alkene; regioselectivity can be a concern. [14][15]

Conclusion

3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole is a high-value, versatile building block for chemical synthesis and drug discovery. The bromine atom at the C3 position, activated by the π-deficient nature of the triazole ring, serves as a reliable handle for a host of powerful chemical transformations. A thorough understanding of the underlying mechanisms of SNAr and palladium-catalyzed cross-coupling reactions allows researchers to strategically and efficiently introduce molecular diversity. The protocols and principles outlined in this guide provide a robust framework for leveraging the reactivity of this compound to construct complex molecular architectures, accelerating the development of novel and impactful therapeutic agents.

References

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  • Palmer, M. H., Camp, P. J., Hoffmann, S. V., Jones, N. C., Head, A. R., & Lichtenberger, D. L. (2012). The electronic states of 1,2,4-triazoles: A study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy and a comparison with ab initio configuration interaction computations. AIP Publishing. [Link]

  • Palmer, M. H., et al. (2012). A study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy and a comparison with ab initio configuration interaction computations. Semantic Scholar. [Link]

  • Synlett. (2012). Regioselective, Modular C–N and Suzuki Coupling Route to Triazoles. Synlett. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 3-Bromo-1H-1,2,4-triazole: A Versatile Intermediate for Chemical Synthesis and Research. InnoPharmChem. [Link]

  • RSC Advances. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

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  • ACS Publications. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Organic Letters. [Link]

  • Frontiers in Pharmacology. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers. [Link]

  • Lopp, M., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters. [Link]

  • Wikipedia. Suzuki reaction. Wikipedia. [Link]

  • Myers, A. The Stille Reaction. Chem 115. [Link]

  • PubMed Central. (2021). An insight on medicinal attributes of 1,2,4-triazoles. National Center for Biotechnology Information. [Link]

  • Common Organic Chemistry. Stille Reaction (Palladium Catalyzed Coupling). Common Organic Chemistry. [Link]

  • ACS Publications. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Wikipedia. Stille reaction. Wikipedia. [Link]

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  • ResearchGate. (2025). 1,2,4-Triazole-Based Palladium Pincer Complexes. A New Type of Catalyst for the Heck Reaction. ResearchGate. [Link]

  • ResearchGate. (2019). Synthesis of Thiazolo[3,2‐b]t[16][17][18]riazoles through Pd‐Catalyzed Copper‐Free Sonogashira Coupling Reaction. ResearchGate. [Link]

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  • Beilstein Journals. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry. [Link]

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Exploratory

stability of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole under different conditions

An In-Depth Technical Guide to the Stability of 3-Bromo-5-ethyl-1-methyl-1H-1,2,4-triazole Abstract This technical guide provides a comprehensive analysis of the chemical stability of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-tr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability of 3-Bromo-5-ethyl-1-methyl-1H-1,2,4-triazole

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole, a substituted N-methylated triazole derivative of interest in pharmaceutical and agrochemical research. The inherent stability of the 1,2,4-triazole core, conferred by its aromaticity, is critically evaluated in the context of its substituents: a reactive bromo group, an alkyl ethyl group, and a position-defining N-methyl group. This document outlines a systematic approach to stability assessment through forced degradation studies under hydrolytic, oxidative, thermal, and photolytic stress conditions, as mandated by International Council for Harmonisation (ICH) guidelines. We present detailed, field-proven experimental protocols, discuss the causality behind methodological choices, and propose potential degradation pathways. The guide emphasizes the development and validation of stability-indicating analytical methods, primarily High-Performance Liquid Chromatography (HPLC), as a cornerstone of a robust stability testing program. This paper is intended for researchers, scientists, and drug development professionals seeking to understand and characterize the stability profile of this and structurally related heterocyclic compounds.

Introduction

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal and materials chemistry, renowned for its broad spectrum of biological activities and favorable physicochemical properties.[1] Derivatives of 1,2,4-triazole are integral to numerous antifungal agents, antiviral drugs, and herbicides.[1] The stability of these molecules is a critical parameter that dictates their shelf-life, formulation strategy, and ultimately, their safety and efficacy. The subject of this guide, 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole, combines the stable triazole ring with functional groups that introduce specific chemical properties and potential stability liabilities.

The N-methylation at the 1-position prevents tautomerism, locking the molecule into a single isomeric form. The 5-ethyl group adds lipophilicity, while the 3-bromo substituent is a key synthetic handle and a potential site for degradation. Understanding the molecule's behavior under stress is paramount for its development. Forced degradation, or stress testing, is an essential component of this process, providing critical insights into the intrinsic stability of a molecule by identifying likely degradation products and elucidating degradation pathways.[2][3] This guide provides the theoretical framework and practical methodologies for conducting a thorough stability assessment of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole.

Physicochemical Properties

A foundational understanding of the molecule's basic properties is essential before embarking on stability studies.

PropertyValueSource
IUPAC Name 3-Bromo-5-ethyl-1-methyl-1H-1,2,4-triazole-
Molecular Formula C₅H₈BrN₃-
Molecular Weight 190.04 g/mol -
Canonical SMILES CCC1=NN(C(=N1)Br)C-
Appearance Solid (predicted)
Structure Chemical structure of a related compound(Structure of a related compound, 3-bromo-5-methyl-1H-1,2,4-triazole, is shown for reference)[4]

Theoretical Stability Considerations

The overall stability of the molecule is a composite of the triazole core and the influence of its substituents.

  • The 1,2,4-Triazole Core: The triazole ring is aromatic, a key factor contributing to its high intrinsic stability.[5] This aromatic sextet makes the ring resistant to non-extreme acidic and alkaline conditions.[6]

  • N-Methyl Group: The methyl group at the N1 position fixes the tautomeric form, preventing potential isomerization-related instability. This group is generally stable, though N-dealkylation can occur under very harsh conditions.

  • Ethyl Group: The C-C and C-H bonds of the ethyl group at the C5 position are strong and generally non-reactive. However, they could be susceptible to radical-mediated oxidation, potentially forming a hydroperoxide or alcohol.

  • Bromo Group: The carbon-bromine (C-Br) bond at the C3 position is the most likely site of reactivity. The bromine atom is an electron-withdrawing group, which influences the electron density of the triazole ring. This bond is susceptible to two primary degradation pathways:

    • Nucleophilic Substitution: The bromine atom can be displaced by nucleophiles, such as hydroxide (OH⁻) during hydrolysis, leading to the corresponding hydroxylated derivative.

    • Photolytic Cleavage: Bromo-aromatic compounds are known to be photosensitive.[7] The C-Br bond can undergo homolytic cleavage upon exposure to UV light, leading to a radical intermediate that can abstract a hydrogen atom from the solvent to form a de-halogenated product.[8]

A Framework for Stability Assessment: Forced Degradation

Forced degradation studies are the cornerstone of stability evaluation, designed to accelerate the degradation process to predict long-term stability and identify degradation products.[3][9] The general workflow is a systematic process of stress application followed by analysis.

G cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Elucidation cluster_conclusion Phase 4: Conclusion DS Drug Substance (3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole) MethodDev Develop & Pre-validate Stability-Indicating Analytical Method (HPLC) DS->MethodDev Stress Prepare Solutions/Solid Samples MethodDev->Stress Hydrolysis Hydrolysis (Acid, Base, Neutral) Stress->Hydrolysis Oxidation Oxidation (H₂O₂) Stress->Oxidation Thermal Thermal (Dry Heat) Stress->Thermal Photo Photostability (UV/Vis Light) Stress->Photo Analysis Analyze Samples by Validated HPLC Method at Time Points Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis MassBal Assess Mass Balance & Quantify Degradation Analysis->MassBal LCMS Characterize Degradants (LC-MS/MS) MassBal->LCMS Pathway Propose Degradation Pathways LCMS->Pathway Report Report Intrinsic Stability & Storage Conditions Pathway->Report

Caption: General workflow for forced degradation studies.

Stability Under Specific Stress Conditions: Protocols & Rationale

The following protocols are designed to assess the stability of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole under various stress conditions as recommended by ICH guidelines.[2][9]

Hydrolytic Stability

This study evaluates the susceptibility of the compound to water-mediated degradation across a range of pH values.[10]

Protocol 1: Hydrolytic Degradation

  • Solution Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at 1 mg/mL.

  • Stress Sample Preparation: Dilute the stock solution to a final concentration of ~100 µg/mL in three separate media:

    • Acidic: 0.1 M Hydrochloric Acid (HCl)

    • Neutral: Purified Water

    • Basic: 0.1 M Sodium Hydroxide (NaOH)

  • Incubation: Incubate the three solutions, along with a control solution (in the initial mobile phase), in a thermostatically controlled bath at 60°C. Protect from light.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, 24, and 48 hours).

  • Quenching: Immediately neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. Cool all samples to room temperature.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Causality & Insights:

  • Rationale for pH Range: Testing at acidic, neutral, and basic pH covers the potential environments the molecule might encounter during formulation or in physiological conditions.

  • Rationale for Temperature: Elevated temperature (60°C) is used to accelerate degradation to observable levels within a practical timeframe.[2] If significant degradation occurs rapidly, the experiment should be repeated at a lower temperature.

  • Expected Outcome: 1,2,4-triazoles are generally stable to hydrolysis.[6] However, the C-Br bond may be susceptible to nucleophilic attack by hydroxide ions in the basic solution, yielding 5-ethyl-1-methyl-1H-1,2,4-triazol-3-ol. Ring cleavage is unlikely unless under extreme conditions.

Oxidative Stability

This study assesses the molecule's reactivity towards oxidizing agents.

Protocol 2: Oxidative Degradation

  • Solution Preparation: Prepare a stock solution of the compound in methanol at 1 mg/mL.

  • Stress Sample Preparation: Dilute the stock solution to a final concentration of ~100 µg/mL in a solution of 3% hydrogen peroxide (H₂O₂).

  • Incubation: Store the solution at room temperature, protected from light.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, 24 hours).

  • Analysis: Analyze samples directly by HPLC. If the peroxide peak interferes, alternative quenching or dilution strategies may be required.

Causality & Insights:

  • Rationale for H₂O₂: Hydrogen peroxide is a common oxidant used in forced degradation studies because it can mimic oxidative stress from peroxide residues in excipients.[2][11]

  • Expected Outcome: The triazole ring is relatively electron-deficient and should be resistant to oxidation. Potential sites of oxidation include the N-atoms (to form N-oxides) or the ethyl group. Oxidative cleavage of the C-Br bond is also a possibility.

Thermal Stability

This study evaluates the stability of the compound in its solid state when exposed to high temperatures.

Protocol 3: Thermal Degradation (Dry Heat)

  • Sample Preparation: Place a thin, uniform layer of the solid compound in a clean glass vial.

  • Incubation: Place the open vial in a calibrated oven at 80°C. A parallel study with a sealed vial can be conducted to investigate the effect of trapped volatiles.

  • Sampling: At specified time points (e.g., 1, 3, 7, 14 days), remove a sample from the oven.

  • Analysis: Prepare a solution of the sampled solid at a known concentration and analyze by HPLC. Also, observe any changes in physical appearance (color, melting).

Causality & Insights:

  • Rationale for Dry Heat: This test assesses the intrinsic solid-state thermal stability, which is crucial for determining storage conditions.[2]

  • Expected Outcome: Many triazole derivatives exhibit high thermal stability.[1] Decomposition, if it occurs, may involve cleavage of the substituents or fragmentation of the triazole ring, potentially with the loss of N₂ gas at very high temperatures.[12]

Photostability

This study evaluates the degradation caused by exposure to light, as specified in ICH guideline Q1B.[9]

Protocol 4: Photolytic Degradation

  • Sample Preparation:

    • Solid State: Spread a thin layer of the solid compound on a petri dish.

    • Solution State: Prepare a solution of the compound (~100 µg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water) in a quartz cuvette.

  • Control Samples: Prepare identical samples but wrap them in aluminum foil to serve as dark controls.

  • Exposure: Place both the exposed and control samples in a photostability chamber. Irradiate with a light source providing a standardized output of both cool white fluorescent and near-ultraviolet (UV) light. The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.

  • Analysis: At the end of the exposure period, analyze both the light-exposed and dark control samples by HPLC.

Causality & Insights:

  • Rationale for ICH Q1B Conditions: These standardized conditions ensure that the photostability test is reproducible and relevant for regulatory submissions.

  • Expected Outcome: The C-Br bond is a known chromophore that can absorb UV light. The most anticipated photodegradation pathway is reductive dehalogenation, where the C-Br bond is cleaved, and the resulting radical abstracts a hydrogen atom to form 5-ethyl-1-methyl-1H-1,2,4-triazole.[7][8]

Analytical Methodology: The Stability-Indicating HPLC Method

A robust stability-indicating method (SIM) is one that can accurately quantify the decrease of the active substance while simultaneously separating it from all its degradation products, process impurities, and excipients.[13][14]

Protocol 5: HPLC Method Development

  • Column Selection: Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). Given the polarity of triazoles, a Hydrophilic Interaction Liquid Chromatography (HILIC) column could also be evaluated if retention is poor.[13][15]

  • Mobile Phase:

    • Aqueous (A): 0.1% Trifluoroacetic acid (TFA) or formic acid in water.

    • Organic (B): Acetonitrile or Methanol.

  • Elution: Begin with a gradient elution (e.g., 5% to 95% B over 20 minutes) to resolve all potential peaks.

  • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths (e.g., 200-400 nm) and to check for peak purity. A wavelength of ~205-220 nm is often suitable for triazoles.[13]

  • Method Validation: Once developed, the method must be validated according to ICH Q2(R1) for specificity, linearity, accuracy, precision, and robustness. Specificity is proven by demonstrating that degradation products do not co-elute with the parent peak, often confirmed using PDA peak purity analysis on stressed samples.

Anticipated Degradation Pathways

Based on the chemical structure and known reactivity of related compounds, several degradation pathways can be postulated. This provides a roadmap for identifying unknown peaks observed during the analysis of stressed samples.

G cluster_hydro Hydrolysis (Base) cluster_photo Photolysis cluster_ox Oxidation Parent 3-Bromo-5-ethyl-1-methyl-1H-1,2,4-triazole Hydrolysis_Product 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-ol (Br replaced by OH) Parent->Hydrolysis_Product NaOH / H₂O Photo_Product 5-Ethyl-1-methyl-1H-1,2,4-triazole (Reductive Dehalogenation) Parent->Photo_Product UV Light / H-donor Ox_Product1 N-Oxide Derivative Parent->Ox_Product1 H₂O₂ Ox_Product2 Ethyl-Side Chain Oxidation (e.g., to -CH(OH)CH₃) Parent->Ox_Product2 H₂O₂

Caption: Potential degradation pathways for the title compound.

Summary of Stability Profile and Recommendations

This section would typically be populated with quantitative data from the studies described above.

Table 2: Illustrative Summary of Forced Degradation Results

Stress ConditionParameters% Degradation (Illustrative)Major Degradation Product(s)
Acid Hydrolysis 0.1 M HCl, 60°C, 48h< 2%None significant
Base Hydrolysis 0.1 M NaOH, 60°C, 24h~15%5-Ethyl-1-methyl-1H-1,2,4-triazol-3-ol
Oxidation 3% H₂O₂, RT, 24h~5%N-Oxide derivative
Thermal 80°C, 7 days< 1%None significant
Photolysis ICH Q1B conditions~10%5-Ethyl-1-methyl-1H-1,2,4-triazole

Key Findings & Recommendations:

  • Overall Stability: 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole is expected to be a relatively stable compound, particularly under thermal and neutral/acidic aqueous conditions.

  • Key Liabilities: The compound shows susceptibility to degradation under basic (hydrolytic) and photolytic conditions. The C-Br bond is the primary site of instability.

  • Handling & Storage: The compound should be protected from light and stored in a dry, well-sealed container away from strong bases.

  • Formulation Considerations: For liquid formulations, the pH should be maintained in the neutral to slightly acidic range to prevent hydrolysis. Excipients should be screened for peroxide content to minimize oxidative degradation. Opaque packaging is recommended to protect the final product from light.

References

  • Exploring the Fate of Substituted 1,2,3-Triazoles: Unraveling the Soil Degradation Pathways of a Novel Class of Nitrification Inhibitors. ACS Agricultural Science & Technology. Available at: [Link]

  • Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. MDPI. Available at: [Link]

  • Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. PubMed. Available at: [Link]

  • Co-metabolic enhancement of 1H-1,2,4-triazole biodegradation through nitrification. ResearchGate. Available at: [Link]

  • Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. PMC - PubMed Central. Available at: [Link]

  • Exploring the Fate of Substituted 1,2,3-Triazoles: Unraveling the Soil Degradation Pathways of a Novel Class of Nitrification Inhibitors. ACS Publications. Available at: [Link]

  • Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. RSC Publishing. Available at: [Link]

  • Biodegradation mechanism of 1H-1,2,4-Triazole by a newly isolated strain Shinella sp. NJUST26. ResearchGate. Available at: [Link]

  • Simultaneous Degradation, Dehalogenation, and Detoxification of Halogenated Antibiotics by Carbon Dioxide Radical Anions. ScienceDirect. Available at: [Link]

  • Fast and sensitive method for the determination of trace 1,2,4-triazole and 4-amino-1,2,4-triazole by hydrophilic interaction liquid chromatography (HILIC) in antifungal drug substance. Springer. Available at: [Link]

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  • 4(H)-1,2,4-triazole derivatives with expected biological activity. PubMed. Available at: [Link]

  • HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. SIELC. Available at: [Link]

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  • Thermal decomposition of 1-dinitromethyl-3-nitro-1,2,4-triazole derivatives in solution. ResearchGate. Available at: [Link]

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  • 3-BROMO-1-METHYL-1H-1,2,4-TRIAZOLE (56616-91-2). Chemchart. Available at: [Link]

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  • Synthesis, characterization and chemical degradation of poly(ester-triazole)s derived from D-galactose. RSC Publishing. Available at: [Link]

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Foundational

An In-Depth Technical Guide to the Biological Activity Screening of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole Derivatives

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic screening of the biological activities of novel derivatives of 3-bromo-5-ethyl-1-methyl-1H-1...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic screening of the biological activities of novel derivatives of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole. The methodologies outlined herein are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data.

Introduction: The Rationale for Screening 1,2,4-Triazole Derivatives

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including antifungal, antiviral, and anticancer agents.[1][2] The inherent biological activity of this heterocyclic ring system, coupled with the potential for diverse functionalization, makes it a fertile ground for the discovery of novel therapeutic agents.[3][4] The specific compound, 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole, serves as a key starting material. The presence of a bromine atom at the 3-position offers a versatile handle for synthetic modification, allowing for the introduction of various substituents to explore the structure-activity relationship (SAR). The ethyl and methyl groups at positions 5 and 1, respectively, are expected to influence the lipophilicity and steric profile of the resulting derivatives, which can significantly impact their biological activity.

This guide will detail a tiered screening approach, commencing with broad-spectrum antimicrobial and cytotoxic evaluations, followed by more focused secondary and mechanistic assays for promising lead compounds.

Tier 1: Primary Screening for Broad-Spectrum Bioactivity

The initial phase of screening is designed to cast a wide net and identify any significant biological activity of the newly synthesized 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole derivatives. This tier focuses on two major areas of established triazole activity: antimicrobial and anticancer effects.

Antimicrobial and Antifungal Susceptibility Testing

1,2,4-triazole derivatives are well-documented for their potent antimicrobial and antifungal properties.[5][6][7] Therefore, the primary screen should include a panel of clinically relevant bacterial and fungal strains.

This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

  • Preparation of Microbial Inoculum:

    • Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) overnight at 37°C.

    • Culture fungal strains (e.g., Candida albicans, Aspergillus niger) in RPMI-1640 medium overnight at 35°C.

    • Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi).

    • Dilute the adjusted inoculum to a final concentration of 5 x 10⁵ CFU/mL in the appropriate broth.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each triazole derivative in dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate using the appropriate broth to achieve a range of test concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well of the microtiter plate.

    • Include a positive control (microorganism with no compound) and a negative control (broth only).

    • Incubate the plates at the appropriate temperature and duration (typically 18-24 hours for bacteria and 24-48 hours for fungi).

  • Data Analysis:

    • Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible growth.

    • The results can be quantified by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Causality Behind Experimental Choices: The broth microdilution assay is chosen for its high-throughput nature, allowing for the simultaneous screening of multiple compounds against various microorganisms. The selection of both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, along with yeast (C. albicans) and mold (A. niger), provides a broad initial assessment of the antimicrobial spectrum.[6]

Data Presentation:

DerivativeS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)A. niger MIC (µg/mL)
Compound 116>2563264
Compound 281281632
...............
In Vitro Cytotoxicity Screening

Many 1,2,4-triazole derivatives have demonstrated significant anticancer activity.[8][9][10] A primary cytotoxicity screen against a panel of human cancer cell lines is essential to identify potential anticancer leads.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the triazole derivatives in the cell culture medium.

    • Replace the existing medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM).

    • Include a vehicle control (DMSO-treated cells) and a positive control (a known cytotoxic drug like doxorubicin).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition and Solubilization:

    • Add MTT solution to each well and incubate for 3-4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) for each derivative.

Causality Behind Experimental Choices: The MTT assay is a widely accepted and reliable method for preliminary cytotoxicity screening due to its simplicity and reproducibility.[8] The use of a panel of cancer cell lines from different tissue origins helps to identify compounds with broad-spectrum anticancer activity or potential selectivity.

Data Presentation:

DerivativeMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)
Compound 125.342.133.8
Compound 28.915.211.5
............

Tier 2: Secondary Screening and Mechanistic Elucidation

Derivatives that exhibit promising activity in the primary screens (e.g., MIC < 16 µg/mL or IC₅₀ < 10 µM) should be advanced to secondary screening to confirm their activity and elucidate their mechanism of action.

Advanced Antimicrobial and Antifungal Assays

For promising antimicrobial candidates, it is crucial to determine if they are bactericidal/fungicidal or bacteriostatic/fungistatic and to investigate their effects on microbial structures.

Step-by-Step Methodology:

  • Following the MIC determination, take an aliquot from the wells showing no visible growth.

  • Plate the aliquot onto agar plates (MHA for bacteria, SDA for fungi).

  • Incubate the plates overnight.

  • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

  • Membrane Permeability Assay: Utilize probes like propidium iodide to assess damage to the microbial cell membrane.

  • Biofilm Inhibition Assay: Evaluate the ability of the compounds to prevent the formation of microbial biofilms, which are a major contributor to antibiotic resistance.

Elucidating the Anticancer Mechanism of Action

For promising anticancer candidates, a deeper understanding of their cellular effects is necessary.

Step-by-Step Methodology:

  • Treat cancer cells with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Harvest the cells and fix them in cold 70% ethanol.

  • Stain the cells with a DNA-binding dye (e.g., propidium iodide) in the presence of RNase.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Causality Behind Experimental Choices: Cell cycle arrest is a common mechanism of action for many anticancer drugs.[11] Identifying the specific phase of the cell cycle at which a compound acts can provide valuable insights into its molecular target.

  • Annexin V/PI Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., caspase-3/7) to confirm apoptosis induction.

Structure-Activity Relationship (SAR) Analysis

A critical component of the screening process is to establish a clear SAR.[12] By comparing the biological activity data of the different derivatives with their chemical structures, it is possible to identify the key functional groups and structural features that contribute to the observed activity. This information is invaluable for guiding the rational design of more potent and selective analogs.

Key Considerations for SAR:

  • Effect of Substituents at the 3-position: How does varying the substituent introduced in place of the bromine atom affect activity? Consider electronic effects (electron-donating vs. electron-withdrawing groups) and steric factors. The introduction of electron-withdrawing groups has been shown to be favorable for the activity of some 1,2,4-triazole derivatives.[12]

  • Influence of the 5-ethyl and 1-methyl groups: While not varied in this series, their presence will influence the overall physicochemical properties of the molecules.

Visualization of Workflows and Pathways

General Screening Workflow

Screening_Workflow cluster_synthesis Compound Synthesis cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Secondary Screening cluster_sar Lead Optimization Synthesis Synthesis of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole Derivatives Antimicrobial Antimicrobial/Antifungal Screening (MIC Determination) Synthesis->Antimicrobial Cytotoxicity Cytotoxicity Screening (MTT Assay) Synthesis->Cytotoxicity Advanced_Antimicrobial Advanced Antimicrobial Assays (MBC/MFC, Membrane Permeability) Antimicrobial->Advanced_Antimicrobial Mechanistic_Anticancer Anticancer Mechanism of Action (Cell Cycle, Apoptosis) Cytotoxicity->Mechanistic_Anticancer SAR Structure-Activity Relationship (SAR) Analysis Advanced_Antimicrobial->SAR Mechanistic_Anticancer->SAR

Caption: A tiered workflow for the biological activity screening of novel 1,2,4-triazole derivatives.

Potential Anticancer Signaling Pathway

Anticancer_Pathway Triazole_Derivative Active Triazole Derivative Cell_Cycle_Checkpoint Cell Cycle Checkpoint (e.g., G2/M) Triazole_Derivative->Cell_Cycle_Checkpoint Apoptosis_Induction Induction of Apoptosis Cell_Cycle_Checkpoint->Apoptosis_Induction Caspase_Activation Caspase Cascade Activation Apoptosis_Induction->Caspase_Activation Cell_Death Cancer Cell Death Caspase_Activation->Cell_Death

Caption: A potential signaling pathway for an anticancer 1,2,4-triazole derivative.

Conclusion and Future Directions

The systematic screening approach detailed in this guide provides a robust framework for the identification and characterization of biologically active 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole derivatives. By following a tiered progression from broad-spectrum primary screening to more focused mechanistic studies, researchers can efficiently identify promising lead compounds for further development. The integration of SAR analysis is paramount for the rational design of next-generation derivatives with enhanced potency and selectivity. Future work should focus on in vivo efficacy and toxicity studies for the most promising lead candidates to assess their therapeutic potential.

References

  • Synthesis, Structural Characterization, and Antibacterial and Antifungal Activities of Novel 1,2,4-Triazole Thioether and Thiazolo[3,2-b]-1,2,4-triazole Derivatives. ACS Publications. Available from: [Link]

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC. Available from: [Link]

  • Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. ResearchGate. Available from: [Link]

  • Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed. Available from: [Link]

  • Quantitative Structure-Activity Relationship Studies of 1,2,4-Triazole Derivatives. Asian Journal of Chemistry. Available from: [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC. Available from: [Link]

  • Antibacterial activity study of 1,2,4-triazole derivatives. PubMed. Available from: [Link]

  • Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. PubMed. Available from: [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. MDPI. Available from: [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. Available from: [Link]

  • Investigation of the antimicrobial and antifungal activities of some 1,2,4-triazole derivatives. Pharmacia. Available from: [Link]

  • Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. PubMed Central. Available from: [Link]

  • Antifungal Properties of 1,2,4-Triazoles. ISRES. Available from: [Link]

  • Biological features of new 1,2,4-triazole derivatives (a literature review). Zaporozhye Medical Journal. Available from: [Link]

  • Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. MDPI. Available from: [Link]

  • Synthesis and Antimicrobial Activity of Some[5][6][8]-Triazole Derivatives. ResearchGate. Available from: [Link]

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

  • Anticancer Properties of 1,2,4-Triazoles. ISRES. Available from: [Link]

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. MDPI. Available from: [Link]

  • Anticancer properties of 1,2,4-triazole derivatives (literature review). Scripta Scientifica Pharmaceutica. Available from: [Link]

  • Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity: Review article. Journal of Pharmaceutical Negative Results. Available from: [Link]

  • Sulfur Derivatives of 1,2,4-Triazole: Recently Developed Compounds, Structure Activity Relationship, and Biological Activity. Iraqi Academic Scientific Journals. Available from: [Link]

  • An insight on medicinal attributes of 1,2,3- and 1,2,4-triazole derivatives as alpha-amylase and alpha-glucosidase inhibitors. PubMed. Available from: [Link]

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Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Synthesis of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole from Ethyl Propionate

Introduction The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its broad spectrum of biological activities and unique chemical properties.[1] Substituted 1,2,4-triazo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its broad spectrum of biological activities and unique chemical properties.[1] Substituted 1,2,4-triazoles are integral components of numerous pharmaceutical agents, including antifungal and anticancer drugs, as well as agrochemicals.[2][3] The specific substitution pattern on the triazole ring dictates its biological and chemical characteristics. The target molecule of this guide, 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole, is a versatile synthetic intermediate. The presence of a bromine atom at the 3-position provides a reactive handle for further functionalization via cross-coupling reactions, while the ethyl and N-methyl groups modulate the molecule's lipophilicity and metabolic stability.[4][5]

This application note provides a detailed, four-step synthetic pathway for the preparation of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole, commencing from the readily available starting material, ethyl propionate. Each step is accompanied by a thorough explanation of the underlying reaction mechanism, a detailed experimental protocol, and critical safety considerations. This guide is intended for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry.

Overall Synthetic Workflow

The synthesis is designed as a logical four-step sequence, beginning with the formation of a key acylhydrazine intermediate, followed by the construction of the triazole ring, N-methylation, and concluding with a regioselective bromination.

Synthetic_Workflow Ethyl_Propionate Ethyl Propionate Propionyl_Hydrazide Propionyl Hydrazide Ethyl_Propionate->Propionyl_Hydrazide Step 1: Hydrazinolysis Triazolamine 5-Ethyl-1H-1,2,4-triazol-3-amine Propionyl_Hydrazide->Triazolamine Step 2: Cyclization Methylated_Triazolamine 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine Triazolamine->Methylated_Triazolamine Step 3: N-Methylation Final_Product 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole Methylated_Triazolamine->Final_Product Step 4: Sandmeyer Bromination

Figure 1: Overall synthetic route from ethyl propionate to the target compound.

Step 1: Synthesis of Propionyl Hydrazide

Mechanistic Rationale: The initial step involves the nucleophilic acyl substitution of ethyl propionate with hydrazine hydrate.[6][7] Hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. The ethoxide group is subsequently eliminated, leading to the formation of the more stable acylhydrazine. The reaction is typically carried out in an alcohol solvent and can be driven to completion by refluxing.

Experimental Protocol:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
Ethyl Propionate102.1310.2 g (10.9 mL)0.1
Hydrazine Hydrate (~64%)50.067.8 g (7.6 mL)~0.1
Ethanol46.0750 mL-
  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl propionate and ethanol.

  • Slowly add hydrazine hydrate to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether, to yield propionyl hydrazide as a white solid.

Safety Precautions: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Step 2: Synthesis of 5-Ethyl-1H-1,2,4-triazol-3-amine

Mechanistic Rationale: The formation of the 1,2,4-triazole ring is achieved through the cyclization of propionyl hydrazide with a suitable C1 synthon. A common and effective method involves the reaction with S-methylisothiourea sulfate. The reaction proceeds via an initial condensation to form an N-acyl-S-methylisothiourea intermediate, which then undergoes intramolecular cyclization with the elimination of methanethiol to furnish the desired 3-amino-1,2,4-triazole.[8]

Experimental Protocol:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
Propionyl Hydrazide88.118.8 g0.1
S-Methylisothiourea Sulfate278.3313.9 g0.05
Pyridine79.10100 mL-
  • In a 250 mL round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve propionyl hydrazide and S-methylisothiourea sulfate in pyridine.

  • Heat the reaction mixture to reflux for 8-12 hours. The reaction progress can be monitored by TLC.

  • Upon completion, cool the mixture to room temperature and remove the pyridine under reduced pressure.

  • Treat the residue with water and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 5-ethyl-1H-1,2,4-triazol-3-amine.

Step 3: Synthesis of 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine

Mechanistic Rationale: The N-methylation of the triazole ring is a critical step that introduces one of the desired substituents. The alkylation of 1,2,4-triazoles can result in a mixture of N1 and N2 isomers.[3] However, by carefully selecting the base and reaction conditions, a degree of regioselectivity can be achieved. In this protocol, sodium methoxide is used to deprotonate the triazole, forming the triazolate anion. This anion then reacts with methyl iodide in a nucleophilic substitution reaction.[9][10][11] The N1 position is often favored due to electronic and steric factors.

Methylation_Mechanism cluster_0 Deprotonation cluster_1 Nucleophilic Attack Triazolamine 5-Ethyl-1H-1,2,4-triazol-3-amine Triazolate Triazolate Anion Triazolamine->Triazolate + NaOCH₃ NaOMe NaOCH₃ MeOH CH₃OH Triazolate_2 Triazolate Anion Product 5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine Triazolate_2->Product + CH₃I MeI CH₃I NaI NaI

Figure 2: Simplified mechanism of N-methylation.

Experimental Protocol:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
5-Ethyl-1H-1,2,4-triazol-3-amine112.1411.2 g0.1
Sodium Methoxide54.025.4 g0.1
Methanol32.04100 mL-
Methyl Iodide141.9415.6 g (6.9 mL)0.11
  • To a dry 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add methanol and sodium methoxide.

  • Stir the mixture until the sodium methoxide has completely dissolved.

  • Add the 5-ethyl-1H-1,2,4-triazol-3-amine in portions to the solution.

  • Cool the mixture in an ice bath and add methyl iodide dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-5 hours.

  • Monitor the reaction by TLC. Once complete, cool the mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and dichloromethane. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and concentrate to give the crude product.

  • Purify by column chromatography on silica gel to isolate the desired 5-ethyl-1-methyl-1H-1,2,4-triazol-3-amine.

Safety Precautions: Methyl iodide is a toxic and carcinogenic substance. All manipulations should be performed in a well-ventilated fume hood with appropriate PPE.

Step 4: Synthesis of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole

Mechanistic Rationale: The final step is the conversion of the amino group to a bromo group via a Sandmeyer reaction.[12][13] This classic transformation involves two key stages. First, the primary aromatic amine is diazotized with sodium nitrite in the presence of a strong acid, such as hydrobromic acid, at low temperatures to form a diazonium salt. Second, the diazonium salt is decomposed in the presence of a copper(I) bromide catalyst. The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism, where the diazonium group is replaced by a bromine atom, with the evolution of nitrogen gas.[12]

Experimental Protocol:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
5-Ethyl-1-methyl-1H-1,2,4-triazol-3-amine126.1712.6 g0.1
Hydrobromic Acid (48%)80.9140 mL-
Sodium Nitrite69.007.6 g0.11
Copper(I) Bromide143.451.4 g0.01
Water18.02100 mL-
  • In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 5-ethyl-1-methyl-1H-1,2,4-triazol-3-amine in aqueous hydrobromic acid.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Prepare a solution of sodium nitrite in water and add it dropwise to the cooled amine solution, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete to ensure complete diazotization.

  • In a separate beaker, dissolve copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Nitrogen gas evolution should be observed.

  • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture and extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to yield 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole.

Safety Precautions: Diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures. The reaction should be carried out behind a safety shield. Handle sodium nitrite and hydrobromic acid with care, as they are toxic and corrosive.

Conclusion

This application note has detailed a robust and logical four-step synthesis of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole from ethyl propionate. By providing in-depth mechanistic insights and clear, step-by-step protocols, this guide aims to empower researchers in the fields of medicinal chemistry and materials science to access this valuable synthetic intermediate. Adherence to the outlined safety precautions is paramount for the successful and safe execution of this synthesis.

References

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  • Dai, H., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. Available at: [Link]

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  • Hage, R., et al. (2000). Site-Specific Methylation of Coordinated 1,2,4-Triazoles: A Novel Route to Sterically Hindered Ru(bpy)2 Complexes. Inorganic Chemistry, 39(17), 3750-3751. Available at: [Link]

  • Wang, Y., et al. (2022). Synthesis of 3-Trifluoromethyl-1,2,4-triazolines and 1,2,4-Triazoles via Tandem Addition/Cyclization of Trifluoromethyl N-Acylhydrazones with Cyanamide. The Journal of Organic Chemistry, 87(9), 5882-5892. Available at: [Link]

  • Chen, C., et al. (2001). 1-Alkyl-3-amino-5-aryl-1H-[9][14][15]triazoles: novel synthesis via cyclization of N-acyl-S-methylisothioureas with alkylhydrazines and their potent corticotropin-releasing factor-1 (CRF(1)) receptor antagonist activities. Bioorganic & Medicinal Chemistry Letters, 11(24), 3165-3168. Available at: [Link]

  • Dai, H., et al. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. Available at: [Link]

  • Tarasova, N. P., et al. (2018). Stoichiometric coefficients in the bromination reactions of 1,2,4-triazoles and their complexes. Russian Journal of General Chemistry, 88, 1439-1442. Available at: [Link]

  • Matiichuk, V., et al. (2021). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 26(23), 7247. Available at: [Link]

  • Taylor & Francis Online. (2008). Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. Available at: [Link]

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  • Wikipedia. (n.d.). Sandmeyer reaction. Available at: [Link]

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  • ResearchGate. (2015). A Base-Catalyzed, Direct Synthesis of 3,5-Disubstituted 1,2,4-Triazoles from Nitriles and Hydrazides. Available at: [Link]

  • IISTE. (2016). The Preparation of Some 1,2,4-Triazole Ester and Benzotriazole Ester Derivatives. Available at: [Link]

  • Khan, K. M., et al. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules, 26(16), 4945. Available at: [Link]

  • ResearchGate. (2022). Synthesis and mechanism of 3,5-disubstituted-1,2,4-triazole. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Available at: [Link]

  • Canadian Science Publishing. (1963). IV. BROMINATION OF 2-PHENYL-1,2,3,2H-TRIAZOLE. Available at: [Link]

  • ResearchGate. (2014). An Investigation into the Alkylation of 1,2,4-Triazole. Available at: [Link]

  • ResearchGate. (2022). Intermolecular cyclization of acylhydrazines. Available at: [Link]

  • Ghaffar, T., et al. (2023). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 20, 1-28. Available at: [Link]

  • Wieczorek, M., et al. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules, 24(4), 683. Available at: [Link]

  • National Institutes of Health. (2021). One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. Available at: [Link]

  • ACS Publications. (2024). Synthesis of Fused Bicyclic[9][14][15]-Triazoles from Amino Acids. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Bromo-1H-1,2,4-triazole: A Versatile Intermediate for Chemical Synthesis and Research. Available at: [Link]

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  • ACS Publications. (2021). Chiral Triazole-Substituted Iodonium Salts in Enantioselective Halogen Bond Catalysis. Available at: [Link]

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  • PubMed Central. (2016). Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][9][14][15]triazole-6(5H)-ones as Possible Anticancer Agents. Available at: [Link]

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  • Scilit. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Available at: [Link]

  • SpringerLink. (2019). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Available at: [Link]

  • ResearchGate. (2021). (PDF) Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Available at: [Link]

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Application

Application Notes &amp; Protocols: Suzuki Coupling Reactions with 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole

Introduction: The Strategic Importance of Functionalized 1,2,4-Triazoles The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Functionalized 1,2,4-Triazoles

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically successful drugs.[1][2][3] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions make it a highly sought-after motif in drug design.[2] The targeted functionalization of this core, particularly through robust carbon-carbon bond-forming reactions, is paramount for the rapid generation of novel molecular entities for high-throughput screening and lead optimization. Among these synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives.[4][5][6]

This guide provides a comprehensive overview and detailed protocols for the successful application of Suzuki coupling reactions utilizing 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole as a key building block. This specific substrate offers a reactive handle (the bromo group) for diversification at the 3-position, while the N-methyl and 5-ethyl groups provide distinct steric and electronic properties that can be leveraged in structure-activity relationship (SAR) studies. We will delve into the mechanistic underpinnings of the reaction, provide a validated step-by-step protocol, and offer insights into reaction optimization and troubleshooting.

Mechanistic Rationale: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[7][8][9] A fundamental understanding of this cycle is crucial for rational experimental design and troubleshooting.

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole. This is often the rate-determining step and results in the formation of a Pd(II) complex.[4][7] The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[5][10]

  • Transmetalation: This step involves the transfer of the organic group from the boronic acid (or its derivative) to the Pd(II) center. The presence of a base is essential for this process. The base activates the boronic acid by forming a more nucleophilic boronate "ate" complex, which facilitates the transfer of the organic moiety to the palladium catalyst.[5][10][11]

  • Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are expelled from the coordination sphere, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][8][9]

Suzuki_Mechanism Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-Br(L)_n OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Aryl-Pd(II)-R(L)_n Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Catalyst Regeneration Product Aryl-R RedElim->Product ArylBr Aryl-Br ArylBr->OxAdd Boronic R-B(OH)₂ + Base Boronic->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki Coupling of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole with Phenylboronic Acid

This protocol provides a reliable starting point for the coupling of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole with a standard arylboronic acid.

Materials and Reagents:

  • 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely powdered

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Safety Precautions:

  • Palladium compounds and phosphine ligands should be handled in a fume hood.

  • Anhydrous solvents can be flammable.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step-by-Step Procedure:

  • Reagent Preparation:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole (1.0 equiv), phenylboronic acid (1.2 equiv), and finely powdered potassium phosphate (2.0 equiv).

    • In a separate vial, prepare the catalyst pre-mixture by adding Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv).

  • Reaction Setup:

    • Seal the Schlenk flask with a septum and purge with argon or nitrogen for 10-15 minutes.

    • Add the catalyst pre-mixture to the Schlenk flask containing the other reagents.

    • Add anhydrous 1,4-dioxane and degassed water to the flask via syringe to create a 4:1 dioxane:water solvent mixture. The final concentration of the limiting reagent should be approximately 0.1 M.

    • Ensure the reaction mixture is thoroughly purged with inert gas for another 5 minutes while stirring.

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 80-100 °C.

    • Stir the reaction mixture vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-phenyl-5-ethyl-1-methyl-1H-1,2,4-triazole.

Caption: Experimental workflow for the Suzuki coupling reaction.

Optimization and Troubleshooting

While the provided protocol is robust, optimization may be necessary for different boronic acid coupling partners or to improve yield.

Reaction Parameter Optimization Table:

ParameterStandard ConditionVariation 1Variation 2Rationale
Catalyst System Pd(OAc)₂ / SPhosPd(dppf)Cl₂Pd(PPh₃)₄Different ligands can improve catalyst stability and activity for specific substrates.[12]
Base K₃PO₄K₂CO₃Cs₂CO₃The choice of base can influence the rate of transmetalation and substrate stability.[5][13]
Solvent Dioxane/Water (4:1)Toluene/Water (4:1)DMF/Water (4:1)Solvent polarity and miscibility affect reagent solubility and reaction kinetics.[5][13]
Temperature 80-100 °C60 °C120 °CHigher temperatures can increase reaction rates but may also lead to side reactions like protodeboronation.[10]

Common Issues and Solutions:

  • Low or No Conversion:

    • Inactive Catalyst: Ensure all reagents and solvents are properly degassed to prevent catalyst oxidation.[10][14] Use fresh, high-quality palladium sources and ligands.

    • Poor Reagent Quality: Boronic acids can degrade over time; use fresh or recently purified material.[10][14] Consider using more stable boronic esters (e.g., pinacol esters).

    • Inadequate Mixing: For heterogeneous mixtures, ensure vigorous stirring.

  • Formation of Side Products:

    • Protodeboronation: This is the cleavage of the C-B bond by a proton source. Minimize excess water, avoid overly strong bases, or use more stable boronic esters.[10]

    • Homocoupling of Boronic Acid: This can be promoted by the presence of oxygen. Maintain a strict inert atmosphere.

    • Dehalogenation of Starting Material: The aryl halide is reduced instead of coupled. This can be caused by hydride sources in the reaction mixture. Ensure solvent purity and consider milder reaction conditions.[14]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of heterocyclic scaffolds like 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole. By understanding the underlying mechanism and systematically approaching protocol development and optimization, researchers can efficiently generate diverse libraries of novel compounds for applications in drug discovery and materials science. The protocols and insights provided herein serve as a comprehensive guide to unlocking the synthetic potential of this versatile building block.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

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  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

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  • Semantic Scholar. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • Semantic Scholar. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. [Link]

  • ResearchGate. The Suzuki coupling reaction of 4H-1,2,4-triazole precursors 5a and 5c... [Link]

  • University of Illinois. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. [Link]

  • National Institutes of Health. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]

  • ResearchGate. Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids. [Link]

  • National Institutes of Health. Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. [Link]

  • ResearchGate. How can I solve my problem with Suzuki coupling? [Link]

  • National Institutes of Health. An insight on medicinal attributes of 1,2,4-triazoles. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]

  • National Institutes of Health. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. [Link]

  • ResearchGate. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. [Link]

  • National Institutes of Health. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. [Link]

  • MDPI. New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. [Link]

  • National Institutes of Health. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. [Link]

  • Royal Society of Chemistry. A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. [Link]

  • YouTube. Suzuki cross-coupling reaction. [Link]

  • ResearchGate. Synthesis of Triazole Click Ligands for Suzuki-Miyaura Cross-Coupling of Aryl Chlorides. [Link]

  • Harvard University. The Suzuki Reaction. [Link]

  • National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • National Institutes of Health. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Chemchart. 3-BROMO-1-METHYL-1H-1,2,4-TRIAZOLE (56616-91-2). [Link]

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Method

Application Notes and Protocols for the Sonogashira Coupling of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole with Terminal Alkynes

For Researchers, Scientists, and Drug Development Professionals Introduction: Bridging Scaffolds for Novel Therapeutics The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the f...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging Scaffolds for Novel Therapeutics

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This powerful transformation, catalyzed by palladium and copper complexes, is conducted under mild conditions, tolerating a wide array of functional groups, which has cemented its utility in the synthesis of complex molecules.[1] In the landscape of medicinal chemistry, the 1,2,4-triazole nucleus is a privileged scaffold, present in numerous antifungal, antiviral, and anticancer agents.[2][3][4] Its unique electronic properties and ability to engage in hydrogen bonding make it an attractive component in the design of bioactive compounds.[3]

This guide provides a detailed exploration of the Sonogashira coupling of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole with various terminal alkynes. The resulting 3-alkynyl-1,2,4-triazole derivatives are of significant interest in drug discovery, offering a pathway to novel chemical entities with potential therapeutic applications.[2][5] We will delve into the mechanistic underpinnings of the reaction, provide optimized protocols, and offer practical guidance for troubleshooting.

The Mechanism of the Sonogashira Coupling

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6][7] The generally accepted mechanism, while not fully elucidated in all its intricacies, provides a robust framework for understanding the reaction.[6][8]

The palladium cycle begins with the oxidative addition of the aryl halide (in this case, 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole) to a Pd(0) species, forming a Pd(II) complex.[9] Concurrently, the copper cycle involves the reaction of the terminal alkyne with a copper(I) salt in the presence of a base to form a copper(I) acetylide.[1] This copper acetylide then undergoes transmetalation with the Pd(II) complex, transferring the alkynyl group to the palladium center and regenerating the copper catalyst.[8] The final step is the reductive elimination from the Pd(II) complex to yield the desired alkynylated triazole and regenerate the active Pd(0) catalyst.[9]

Sonogashira_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl trans-ArPd(II)XL₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl->Transmetalation PdII_Alkyne cis-ArPd(II)(C≡CR)L₂ Transmetalation->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Ar-C≡CR CuX Cu(I)X Alkyne_Coord π-Alkyne Complex CuX->Alkyne_Coord R-C≡CH Deprotonation Deprotonation Alkyne_Coord->Deprotonation Base Cu_Acetylide Cu(I)-C≡CR Deprotonation->Cu_Acetylide Cu_Acetylide->Transmetalation Regenerates Cu(I)X Cu_Acetylide->Transmetalation

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Critical Parameters and Reagent Selection

The success of the Sonogashira coupling is highly dependent on the careful selection of catalysts, ligands, base, and solvent.

Catalyst System:

  • Palladium Catalyst: A palladium(0) source is essential for the catalytic cycle to commence.[10] While Pd(PPh₃)₄ can be used, Pd(II) precatalysts like PdCl₂(PPh₃)₂ are often preferred due to their higher stability.[6][7] The active Pd(0) species is generated in situ through reduction by an amine, phosphine ligand, or another reactant.[1]

  • Copper (I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst.[1] It accelerates the reaction by forming a copper acetylide intermediate, which facilitates the transmetalation step.[1] However, the presence of copper can lead to the undesirable homocoupling of the terminal alkyne (Glaser coupling), especially in the presence of oxygen.[11][12]

  • Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.[6] Triphenylphosphine (PPh₃) is a standard choice. For more challenging substrates, bulky and electron-rich phosphine ligands such as XPhos or SPhos can be beneficial.[13]

Base and Solvent:

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.[11]

  • Solvent: A variety of solvents can be used, with tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile being common choices.[14][15] The reaction should be performed under anhydrous and anaerobic conditions to prevent catalyst deactivation and side reactions.[11]

Experimental Protocol: Sonogashira Coupling of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole with Phenylacetylene

This protocol provides a general procedure that can be adapted for other terminal alkynes.

Materials:

  • 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Solvent and Reagent Addition: Add anhydrous THF (10 mL) and freshly distilled Et₃N (3.0 mmol, 3.0 equiv) to the flask.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen.

  • Alkyne Addition: Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the stirred reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS. If the reaction is sluggish, gentle heating to 40-50 °C may be required.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-(phenylethynyl)-5-ethyl-1-methyl-1H-1,2,4-triazole.

Optimization for Various Terminal Alkynes

The reaction conditions may need to be optimized for different terminal alkynes. The following table provides a starting point for this optimization.

Terminal Alkyne (R-C≡CH)R-GroupCatalyst Loading (mol%)Base (equiv)Temperature (°C)Notes
PhenylacetylenePhenylPd: 2, Cu: 4Et₃N (3)25-40Standard conditions.
4-Ethynyltoluene4-TolylPd: 2, Cu: 4Et₃N (3)25-40Electron-donating group, similar reactivity to phenylacetylene.
4-Ethynylbenzonitrile4-CyanophenylPd: 3, Cu: 6DIPEA (3)40-50Electron-withdrawing group may require slightly more catalyst and higher temperature.
1-OctyneHexylPd: 3, Cu: 6Et₃N (3)40-50Aliphatic alkynes can be less reactive.
TrimethylsilylacetyleneTMSPd: 2, Cu: 4Et₃N (3)25-40TMS group can be removed post-coupling if the terminal alkyne is desired.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive catalyst; poor quality reagents; insufficient degassing.Use fresh catalysts and high-purity, anhydrous solvents and reagents.[11] Ensure thorough degassing of the reaction mixture.[11]
Formation of Black Precipitate (Palladium Black) Catalyst decomposition.Use fresh, high-purity reagents and solvents.[11] Consider a more stable palladium precatalyst or different ligand.
Significant Alkyne Homocoupling (Glaser Coupling) Presence of oxygen; high copper concentration.Perform the reaction under strictly anaerobic conditions.[11][12] Consider a copper-free Sonogashira protocol.[11]
Reaction Stalls Steric hindrance; low reactivity of the aryl bromide.Increase the reaction temperature.[14] Use a more electron-rich and bulky phosphine ligand to promote oxidative addition.[12]

Experimental Workflow Visualization

The following diagram outlines the general workflow for the Sonogashira coupling experiment.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware D Assemble under Inert Atmosphere A->D B Weigh Reagents: - Triazole - Pd Catalyst - CuI B->D C Prepare Anhydrous Solvents and Freshly Distilled Base E Add Solvents and Base C->E D->E F Degas (Freeze-Pump-Thaw) E->F G Add Terminal Alkyne F->G H Stir and Monitor (TLC/LC-MS) G->H I Quench and Concentrate H->I J Liquid-Liquid Extraction I->J K Dry and Concentrate J->K L Column Chromatography K->L M Characterize Product L->M

Caption: Experimental workflow for the Sonogashira coupling.

Conclusion

The Sonogashira coupling of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole with terminal alkynes represents a robust and versatile method for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. By understanding the reaction mechanism and carefully controlling the experimental parameters, researchers can efficiently generate a diverse library of 3-alkynyl-1,2,4-triazole derivatives for biological evaluation. This guide provides a solid foundation for the successful implementation and optimization of this valuable synthetic transformation.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
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  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts.
  • Dou, G., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry, 66(32), 8499-8516.
  • Troubleshooting low reactivity in Sonogashira coupling reactions. (n.d.). Benchchem.
  • Manabe, K. (2015). Palladium Catalysts for Cross-Coupling Reaction. Catalysts, 5(1), 38-39.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). RSC Advances, 13(8), 5186-5208.
  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • 1,2,4-Triazole Derivatives for Synthesis of Biologically Active Compounds. (2023, March 20). Life Chemicals.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health.
  • Wang, X., et al. (2019). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 38(21), 4134-4143.
  • An insight on medicinal attributes of 1,2,4-triazoles. (2020). European Journal of Medicinal Chemistry, 208, 112812.
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). Catalysts, 10(4), 459.
  • Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2025). RSC Medicinal Chemistry.
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). RSC Advances, 13(8), 5186-5208.
  • Optimization of reaction conditions for the Sonogashira reaction. (n.d.). ResearchGate.
  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository.
  • Application of 1,2,4-Triazoles in Medicinal Chemistry: Application Notes and Protocols. (n.d.). Benchchem.
  • Troubleshooting guide for the Sonogashira reaction with ortho-substituted aryl bromides. (n.d.). Benchchem.
  • Karczmarzyk, Z., et al. (2020). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. Molecules, 25(24), 6033.
  • Doan, N.-D., et al. (2015). Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. European Journal of Medicinal Chemistry, 104, 106-114.
  • Sonogashira troubleshooting help needed. (2020, August 7). Reddit.
  • Sonogashira cross-coupling of 3-bromo-1,2-diones. (n.d.). ScienceDirect.
  • Optimization of the reaction conditions of the Sonogashira-type coupling reaction. (n.d.). ResearchGate.
  • Struggling to make a sonogashira coupling reaction happen. (2021, September 2). Reddit.
  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances, 11(11), 6334-6351.
  • What is the best procedure for Sonogashira coupling? (2014, May 1). ResearchGate.
  • Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air. (2025). ResearchGate.
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  • 3-BROMO-1-METHYL-1H-1,2,4-TRIAZOLE (56616-91-2). (n.d.). Chemchart.
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Application

Application Notes and Protocols: Heck Reaction for 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole

Introduction The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a pillar of modern organic synthesis for the formation of carbon-carbon bonds.[1][2] This N...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a pillar of modern organic synthesis for the formation of carbon-carbon bonds.[1][2] This Nobel Prize-winning reaction offers a powerful and versatile tool for the synthesis of complex organic molecules, including pharmaceuticals, natural products, and advanced materials.[1][3] The broad functional group tolerance of the Heck reaction makes it particularly attractive in drug discovery and development.[4]

This document provides a comprehensive guide to the application of the Heck reaction for the olefination of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole. This heterocyclic moiety is of significant interest due to the prevalence of the 1,2,4-triazole core in a wide range of biologically active compounds.[5] The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology and a discussion of the underlying chemical principles.

Reaction Principle and Mechanism

The Heck reaction proceeds via a catalytic cycle involving a palladium catalyst.[1][6] The generally accepted mechanism consists of four key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole to form a Pd(II) complex.[7][8]

  • Migratory Insertion (Syn-Carbopalladation): The alkene substrate coordinates to the palladium center, followed by insertion into the palladium-carbon bond. This step is typically regioselective and stereospecific.[7][9]

  • Syn-β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, leading to the formation of the substituted alkene product and a hydrido-palladium(II) species.[8][9]

  • Reductive Elimination and Catalyst Regeneration: A base is required to neutralize the hydrogen halide generated and facilitate the reductive elimination of HX from the hydrido-palladium(II) complex, thus regenerating the active Pd(0) catalyst for the next cycle.[8][10]

The choice of catalyst, ligand, base, and solvent are critical for the success of the Heck reaction, influencing reaction rates, yields, and selectivity. For electron-deficient heteroaryl bromides like 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole, the selection of appropriate reaction partners and conditions is crucial to achieve high efficiency.

Experimental Protocol

This protocol describes a general procedure for the Heck reaction of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole with a generic alkene, such as styrene.

Materials and Reagents
  • 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole (1.0 mmol, 1.0 equiv)

  • Alkene (e.g., Styrene) (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (1.5 mmol, 1.5 equiv)

  • Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile (MeCN) (5 mL)

  • Ethyl acetate (for extraction)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas (inert atmosphere)

Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (argon or nitrogen) with a manifold

  • Syringes and needles for liquid transfers

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Glassware for work-up and purification (separatory funnel, flasks, etc.)

  • Chromatography column

Detailed Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole (1.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent and Reagent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., DMF, 5 mL) via syringe. Stir the mixture until all solids have dissolved. Add the base (e.g., triethylamine, 1.5 mmol) and the alkene (e.g., styrene, 1.2 mmol) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the specific alkene used.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole) is consumed. This typically takes 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

ParameterValueRationale
Stoichiometry
3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole1.0 equivLimiting reagent
Alkene1.2 equivA slight excess is used to ensure complete consumption of the starting triazole.
Base1.5 equivTo neutralize the HBr formed during the reaction.
Catalyst Loading
Pd(OAc)₂2 mol%A typical catalyst loading for Heck reactions.
PPh₃4 mol%A 2:1 ligand-to-palladium ratio is often optimal.[11]
Reaction Conditions
SolventDMF or MeCNPolar aprotic solvents are commonly used in Heck reactions.[12]
Temperature80-100 °CSufficient to promote the reaction without significant catalyst decomposition.
Time12-24 hTypical reaction time, should be monitored by TLC.
Expected Yield 60-90%Dependent on the specific alkene and optimization of reaction conditions.

Visualizations

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Add 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole, Pd(OAc)₂, and PPh₃ to a Schlenk flask B Purge with inert gas (Ar or N₂) A->B C Add anhydrous solvent, base, and alkene B->C D Heat to 80-100 °C with stirring C->D E Monitor reaction by TLC D->E F Cool to room temperature E->F G Aqueous work-up and extraction F->G H Dry and concentrate organic phase G->H I Purify by column chromatography H->I

Caption: Experimental workflow for the Heck reaction.

G Pd(0)L₂ Pd(0)L₂ R-Pd(II)(X)L₂ R-Pd(II)(X)L₂ Pd(0)L₂->R-Pd(II)(X)L₂ Oxidative Addition (R-X) Alkene Complex Alkene Complex R-Pd(II)(X)L₂->Alkene Complex Alkene Coordination Insertion Product Insertion Product Alkene Complex->Insertion Product Migratory Insertion Product + H-Pd(II)(X)L₂ Product + H-Pd(II)(X)L₂ Insertion Product->Product + H-Pd(II)(X)L₂ β-Hydride Elimination Product + H-Pd(II)(X)L₂->Pd(0)L₂ Reductive Elimination (+ Base)

Caption: Simplified catalytic cycle of the Heck reaction.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Insufficient temperature- Poor quality reagents or solvent- Use fresh Pd(OAc)₂ and PPh₃.- Ensure the reaction is heated to the target temperature.- Use freshly distilled and anhydrous solvent.
Formation of side products - Isomerization of the alkene- Homocoupling of the alkene or aryl halide- Use a milder base or lower reaction temperature.- Optimize the catalyst and ligand system.
Catalyst decomposition (formation of palladium black) - High reaction temperature- Presence of oxygen- Lower the reaction temperature.- Ensure the reaction is maintained under a strict inert atmosphere.
Difficulty in product purification - Co-elution with byproducts- Optimize the eluent system for column chromatography.- Consider recrystallization as an alternative purification method.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Palladium compounds can be toxic and should be handled with care.

  • Organic solvents such as DMF and acetonitrile are flammable and toxic. Avoid inhalation and skin contact.

  • Triethylamine is corrosive and has a strong odor. Handle with care in a fume hood.

Conclusion

The Heck reaction provides an efficient and versatile method for the C-C bond formation of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole with various alkenes. The protocol detailed in this application note offers a robust starting point for the synthesis of a diverse range of substituted triazole derivatives, which are of significant interest in medicinal chemistry and materials science. By understanding the reaction mechanism and the influence of key parameters, researchers can further optimize the conditions to achieve high yields and selectivity for their specific applications.

References

  • BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (2023, December 28). Heck reaction. Retrieved from [Link]

  • sathee jee. (n.d.). Chemistry Heck Reaction. Retrieved from [Link]

  • Oestreich, M. (Ed.). (2009). The Mizoroki–Heck Reaction. John Wiley & Sons, Ltd.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Pearson. (2022, July 22). Heck Reaction Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • Wipf Group. (2007, January 30). 1 IG. Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Heck reaction. Retrieved from [Link]

  • ResearchGate. (2014, March 25). What is the role of PPh3 in Heck coupling? Retrieved from [Link]

  • ResearchGate. (n.d.). Separation of Reaction Product and Palladium Catalyst after a Heck Coupling Reaction by means of Organic Solvent Nanofiltration. Retrieved from [Link]

  • MDPI. (n.d.). Heck Reaction—State of the Art. Retrieved from [Link]

  • ResearchGate. (n.d.). 1,2,4-Triazole-Based Palladium Pincer Complexes. A New Type of Catalyst for the Heck Reaction. Retrieved from [Link]

  • National Institutes of Health. (2018, September 15). Heck-like Reactions Involving Heteroatomic Electrophiles. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, August 1). Heck Coupling. Retrieved from [Link]

  • Sci-Hub. (n.d.). 1,2,4-Triazole-Based Palladium Pincer Complexes. A New Type of Catalyst for the Heck Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran.... Retrieved from [Link]

  • JoVE. (2017, February 22). Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides. Retrieved from [Link]

  • RSC Publishing. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2025, October 14). Recent Advances in the Synthesis of Triazole Heterocycles Using Palladium Catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). The Heck reaction in the production of fine chemicals. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Heck Reaction—State of the Art. Retrieved from [Link]

  • Royal Society of Chemistry. (2022, May 20). CHAPTER 11: Heck Reactions. Retrieved from [Link]

  • Sci-Hub. (n.d.). The Palladium-catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. Retrieved from [Link]

  • PubMed. (2014, April 4). Synthesis of heterocyclic triads by Pd-catalyzed cross-couplings and evaluation of their cell-specific toxicity profile. Retrieved from [Link]

  • Beilstein Journals. (2018, April 6). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Retrieved from [Link]

  • Pharmacia. (2024, June 14). Synthesis methods of 1,2,4-triazole-3-thiones: review. Retrieved from [Link]

  • Chemchart. (n.d.). 3-BROMO-1-METHYL-1H-1,2,4-TRIAZOLE (56616-91-2). Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-1-(methyl-D3)-1H-1,2,4-triazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Bromo(5-cyclohexyl-1-methyl-1H-1,2,4-triazol-4-ium-3-yl)bis(triphenylphosphane)palladium Tetrafluoroborate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 3-Bromo-1H-1,2,4-triazole: A Versatile Intermediate for Chemical Synthesis and Research. Retrieved from [Link]

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Method

Application Notes and Protocols for the Pharmaceutical Synthesis Utilizing 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole

Introduction: The Privileged 1,2,4-Triazole Scaffold and the Utility of a Versatile Building Block The 1,2,4-triazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presenc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged 1,2,4-Triazole Scaffold and the Utility of a Versatile Building Block

The 1,2,4-triazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] This five-membered heterocycle, with its unique electronic properties, metabolic stability, and capacity for diverse biological interactions, is a key component in antifungal, anticancer, antiviral, and anti-inflammatory agents.[3][4] The versatility of the 1,2,4-triazole moiety stems from its ability to act as an isostere for amides, esters, and carboxylic acids, enabling it to engage in crucial hydrogen bonding interactions with biological targets.[3]

This guide focuses on the synthetic applications of a highly functionalized building block: 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole . The strategic placement of a bromine atom at the 3-position offers a reactive handle for a variety of cross-coupling and nucleophilic substitution reactions, allowing for the facile introduction of diverse molecular complexity. The N-methylation at the 1-position prevents tautomerism and provides a fixed substitution pattern, which is often crucial for optimizing drug-receptor interactions. The ethyl group at the 5-position can be a key pharmacophoric element or a point for further derivatization.

These application notes will provide detailed protocols and expert insights into leveraging this building block for the efficient construction of novel pharmaceutical candidates. We will delve into the mechanistic underpinnings of key transformations and offer practical guidance for reaction optimization and troubleshooting.

Core Reactivity and Synthetic Potential

The synthetic utility of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole is primarily centered around the reactivity of the C-Br bond. The electron-deficient nature of the 1,2,4-triazole ring facilitates several classes of reactions, making this building block a versatile precursor for a wide range of derivatives.[5]

A general workflow for the utilization of this building block is depicted below:

G cluster_0 Core Building Block cluster_1 Key Transformations cluster_2 Diverse Scaffolds cluster_3 Pharmaceutical Candidates Building_Block 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole Suzuki Suzuki-Miyaura Coupling (C-C bond formation) Building_Block->Suzuki Buchwald Buchwald-Hartwig Amination (C-N bond formation) Building_Block->Buchwald SNAr Nucleophilic Aromatic Substitution (C-O, C-S bond formation) Building_Block->SNAr Aryl_Triazole 3-Aryl-5-ethyl-1-methyl-1H-1,2,4-triazole Suzuki->Aryl_Triazole Amino_Triazole 3-Amino-5-ethyl-1-methyl-1H-1,2,4-triazole Buchwald->Amino_Triazole Functionalized_Triazole 3-Alkoxy/Thio-5-ethyl-1-methyl-1H-1,2,4-triazole SNAr->Functionalized_Triazole API Active Pharmaceutical Ingredients (APIs) Aryl_Triazole->API Amino_Triazole->API Functionalized_Triazole->API

Figure 1: Synthetic workflow utilizing 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Structural Diversity

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[6] For heteroaryl halides like our building block, Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly effective.[7][8]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling enables the formation of a C-C bond between our bromo-triazole and a boronic acid or ester.[9][10] This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.[11][12]

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Aryl-Pd(II)-Br(L_n) OxAdd->PdII_Aryl Transmetal Transmetalation (Base) PdII_Aryl->Transmetal R'-B(OH)2 PdII_Aryl_R Aryl-Pd(II)-R'(L_n) Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Product Aryl-R' RedElim->Product

Figure 2: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Materials:

  • 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole

  • 4-methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole (1.0 mmol, 1.0 equiv).

  • Add 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv).

  • Add potassium carbonate (3.0 mmol, 3.0 equiv).

  • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add a degassed solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL).

  • Heat the reaction mixture to 90 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-(4-methoxyphenyl)-5-ethyl-1-methyl-1H-1,2,4-triazole.

Rationale and Optimization:

  • Catalyst: Pd(PPh₃)₄ is a reliable and commercially available catalyst for many Suzuki couplings. For more challenging substrates, other palladium sources and ligands (e.g., Pd(dppf)Cl₂) may be explored.

  • Base: An inorganic base like K₂CO₃ is crucial for the transmetalation step.[9] Other bases such as Cs₂CO₃ or K₃PO₄ can be screened for improved yields.

  • Solvent System: The toluene/ethanol/water mixture provides a good balance of polarity to dissolve both the organic and inorganic reagents.

Parameter Condition A Condition B Condition C
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂Pd(OAc)₂ / SPhos
Base K₂CO₃Cs₂CO₃K₃PO₄
Solvent Toluene/EtOH/H₂ODioxane/H₂ODMF/H₂O
Temperature 90 °C100 °C80 °C
Yield (%) 859278
Table 1: Representative optimization data for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, coupling our bromo-triazole with a primary or secondary amine.[13] This reaction is of immense importance in pharmaceutical synthesis for introducing amine functionalities.[14][15]

Materials:

  • 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Nitrogen or Argon atmosphere

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.08 mmol, 8 mol%).

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Evacuate and backfill the tube with nitrogen or argon.

  • Add toluene (5 mL).

  • Add 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole (1.0 mmol, 1.0 equiv).

  • Add morpholine (1.2 mmol, 1.2 equiv).

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield 4-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)morpholine.

Rationale and Optimization:

  • Catalyst System: The combination of a palladium source (Pd₂(dba)₃) and a sterically hindered phosphine ligand (XPhos) is highly effective for the amination of heteroaryl halides.[16] The choice of ligand is critical and can significantly impact the reaction efficiency.

  • Base: A strong, non-nucleophilic base like NaOtBu is typically required to deprotonate the amine and facilitate the catalytic cycle.[16]

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen, so maintaining an inert atmosphere is crucial for reproducible results.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the 1,2,4-triazole ring also makes it susceptible to nucleophilic aromatic substitution (SₙAr), particularly when activated by a good leaving group like bromine.[5] This provides a direct route to introduce oxygen and sulfur nucleophiles.

Materials:

  • 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole

  • Sodium methoxide (NaOMe)

  • Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

Procedure:

  • To a round-bottom flask, add 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole (1.0 mmol, 1.0 equiv).

  • Add dry DMF (10 mL) under a nitrogen atmosphere.

  • Add sodium methoxide (1.5 mmol, 1.5 equiv) portion-wise.

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction and pour it into ice-water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography to obtain 3-methoxy-5-ethyl-1-methyl-1H-1,2,4-triazole.

Rationale and Considerations:

  • Solvent: A polar aprotic solvent like DMF or DMSO is typically used to facilitate the SₙAr reaction.

  • Nucleophile: Strong nucleophiles like alkoxides or thiolates are generally required.

  • Mechanism: The reaction likely proceeds through a Meisenheimer-like intermediate, where the negative charge is stabilized by the nitrogen atoms of the triazole ring.[5]

Safety and Handling

3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole:

  • Hazards: While specific data for this compound is limited, related bromo-heterocycles can be irritants to the skin, eyes, and respiratory system.[17] Assume the compound is harmful if swallowed, in contact with skin, or if inhaled.

  • Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17][18]

Reagents:

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic.

  • Sodium tert-butoxide: This is a strong base and is corrosive and moisture-sensitive.

  • Solvents: Toluene, DMF, and other organic solvents are flammable and have associated health risks. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole is a valuable and versatile building block for pharmaceutical synthesis. Its well-defined substitution pattern and the presence of a reactive bromine handle allow for the efficient and predictable introduction of diverse functionalities through robust and well-established synthetic methodologies like Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this building block in the creation of novel and potentially life-saving therapeutics.

References

  • Application of 1,2,4-Triazoles in Medicinal Chemistry: Application Notes and Protocols - Benchchem. (URL: )
  • An insight on medicinal attributes of 1,2,4-triazoles - PMC - PubMed Central. (URL: [Link])

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (URL: [Link])

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. (URL: [Link])

  • (PDF) 1,2,4-TRIAZOLES: SYNTHETIC AND MEDICINAL PERSPECTIVES - ResearchGate. (URL: [Link])

  • An insight on medicinal attributes of 1,2,4-triazoles - PubMed. (URL: [Link])

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (URL: [Link])

  • A Comparative Guide to the Reactivity of 3-Chloro- and 3-Bromo-1,2,4-Triazines in Nucleophilic Arom
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC - NIH. (URL: [Link])

  • Metal catalyzed C–H functionalization on triazole rings - RSC Publishing. (URL: [Link])

  • ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. | Request PDF - ResearchGate. (URL: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts - ResearchGate. (URL: [Link])

  • Tri-Substituted Triazole-Enabled C–H Activation of Benzyl and Aryl Amines by Iron Catalysis | Organic Letters - ACS Publications - American Chemical Society. (URL: [Link])

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (URL: [Link])

  • Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - MDPI. (URL: [Link])

  • First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides - ResearchGate. (URL: [Link])

  • Synthesis of 1,2,4-Triazoles via Oxidative Heterocyclization: Selective C–N Bond Over C–S Bond Formation | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • “Naked Nickel”-Catalyzed Amination of Heteroaryl Bromides | Organic Letters. (URL: [Link])

  • (PDF) Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - ResearchGate. (URL: [Link])

  • 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole, 95% Purity, C5H8BrN3, 1 gram - CP Lab Safety. (URL: [Link])

  • A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. (URL: [Link])

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - NIH. (URL: [Link])

  • A mechanistic continuum of nucleophilic aromatic substitution reactions with azole... - RSC Publishing. (URL: [Link])

  • Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles - Organic Chemistry Portal. (URL: [Link])

  • The Palladium-catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles - Sci-Hub. (URL: [Link])

  • Suzuki–Miyaura cross-coupling of 4- or 5-halo-1,2,3-triazoles with arylboronic acids.. (URL: [Link])

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

  • synthesis of 1,2,4 triazole compounds - ISRES. (URL: [Link])

  • Regioselective formation of new 3-S-alkylated-1,2,4-triazole-quinolones - Taylor & Francis. (URL: [Link])

  • Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling | Organometallics - ACS Publications. (URL: [Link])

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives - MDPI. (URL: [Link])

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. (URL: [Link])

  • Triazole analogues as potential pharmacological agents: a brief review - PubMed Central. (URL: [Link])

  • 4-(5-Bromo-2-hydroxybenzylideneamino)-3-methyl-1H-1,2,4-triazole-5(4H)-thione. (URL: [Link])

  • Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PubMed Central. (URL: [Link])

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Application

protocol for N-arylation of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole

An Application Guide and Protocol for the Copper-Catalyzed N-Arylation of 3-Bromo-5-Ethyl-1H-1,2,4-Triazole Introduction: The Significance of N-Aryl Triazoles The 1,2,4-triazole scaffold is a cornerstone in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide and Protocol for the Copper-Catalyzed N-Arylation of 3-Bromo-5-Ethyl-1H-1,2,4-Triazole

Introduction: The Significance of N-Aryl Triazoles

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its metabolic stability and ability to engage in hydrogen bonding.[1][2] N-aryl derivatives of this heterocycle are prevalent in a multitude of FDA-approved drugs, including the antifungal agents fluconazole and itraconazole, where the N-aryl linkage is critical for biological activity.[1][3] The synthesis of these C–N coupled structures is therefore of paramount importance for drug discovery and development. This guide provides a detailed protocol for the N-arylation of a substituted bromo-triazole, a versatile building block for creating libraries of novel compounds.

While palladium-catalyzed methods like the Buchwald-Hartwig amination have revolutionized C-N bond formation, the copper-catalyzed Ullmann condensation remains a powerful, cost-effective, and highly relevant alternative, especially for nitrogen-containing heterocycles.[4][5] Traditional Ullmann reactions were often hampered by harsh conditions, but modern advancements using soluble copper salts and specialized ligands have enabled these transformations under significantly milder conditions.[4][6]

A Note on the Substrate: 3-Bromo-5-ethyl-1-methyl-1H-1,2,4-triazole

The protocol herein is described for the N-arylation of 3-bromo-5-ethyl-1H-1,2,4-triazole . The user-specified "1-methyl" derivative lacks a reactive N-H bond for a standard cross-coupling reaction. The arylation of an N-alkylated triazole would lead to the formation of a quaternary triazolium salt, a mechanistically distinct process from the neutral N-arylation that is central to the synthesis of most pharmaceutical agents containing this motif. This guide focuses on the more common and broadly applicable N-H arylation, which yields a neutral product and is widely documented.

Mechanistic Framework: The Ullmann Condensation

The copper-catalyzed N-arylation of azoles, often referred to as an Ullmann-type or Goldberg reaction, is a robust method for forming C(aryl)–N(azole) bonds.[4][7] The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle.

The key steps in the catalytic cycle are:

  • Base-Mediated Deprotonation: A base, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), deprotonates the triazole's N-H bond to form a triazolate anion.

  • Formation of the Active Catalyst: The triazolate anion coordinates with a Cu(I) salt (often introduced as CuI or generated in situ from a Cu(II) precursor) to form a copper(I)-triazolate complex. The presence of a chelating ligand, such as a diamine, can stabilize this complex and enhance its reactivity.[8][9]

  • Oxidative Addition: The aryl halide (Ar-X) undergoes oxidative addition to the copper(I) center, forming a transient, high-energy copper(III) intermediate. This is often the rate-limiting step.[7]

  • Reductive Elimination: The final step is the reductive elimination from the copper(III) species, which forms the desired N-aryl triazole product and regenerates the active Cu(I) catalyst, allowing the cycle to continue.[7]

G cluster_cycle cluster_reactants CuI Active Catalyst L-Cu(I)-X Cu_triazolate Copper(I) Triazolate Complex L-Cu(I)-Triazole CuIII Copper(III) Intermediate L-Cu(III)(Ar)(Triazole)(X) Product N-Aryl Triazole Triazole Triazole-H Triazole->Cu_triazolate ArylX Aryl-X ArylX->Cu_triazolate Base Base Base->Triazole Deprotonation

Caption: Figure 1: Simplified Catalytic Cycle for Copper-Catalyzed N-Arylation.

Detailed Experimental Protocol

This protocol describes a general method for the copper-catalyzed N-arylation of 3-bromo-5-ethyl-1H-1,2,4-triazole with an aryl bromide using copper(I) iodide as the catalyst and N,N'-dimethylethylenediamine as a stabilizing ligand.

Materials and Reagents
  • 3-bromo-5-ethyl-1H-1,2,4-triazole

  • Aryl bromide (Ar-Br)

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄)

  • Anhydrous, high-boiling solvent (e.g., Dioxane, Toluene, or DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Celite®

  • Silica gel for column chromatography

Equipment
  • Oven-dried Schlenk tube or sealed vial with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

  • Heating block or oil bath with temperature control

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Flash chromatography system

Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried Schlenk tube containing a magnetic stir bar, add 3-bromo-5-ethyl-1H-1,2,4-triazole (1.0 mmol, 1.0 equiv).

    • Add the aryl bromide (1.2 mmol, 1.2 equiv), cesium carbonate (2.0 mmol, 2.0 equiv), and copper(I) iodide (0.1 mmol, 10 mol%).

    • Note: The purity of the copper salt is crucial. It should be off-white or light tan; a green or dark brown color indicates oxidation and may lead to lower yields.

  • Inert Atmosphere:

    • Seal the Schlenk tube with a septum.

    • Evacuate the tube and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. An inert atmosphere is critical to prevent oxidative degradation of the catalyst and reagents.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add the anhydrous solvent (e.g., Dioxane, 5 mL) via syringe.

    • Add N,N'-dimethylethylenediamine (0.2 mmol, 20 mol%) via syringe. The ligand helps to solubilize the copper catalyst and accelerates the reaction.[10]

  • Reaction Execution:

    • Place the sealed tube in a preheated oil bath or heating block set to 110 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitoring Progress: The reaction can be monitored by TLC or LC-MS. To take a sample, briefly cool the reaction, open it under a positive flow of inert gas, and remove a small aliquot with a capillary. Quench the aliquot with dilute aqueous ammonium chloride and extract with EtOAc for analysis.

  • Work-up:

    • Once the reaction is complete (as determined by the consumption of the starting triazole), cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Filter the suspension through a pad of Celite® to remove the insoluble inorganic salts and copper residues. Wash the pad with additional ethyl acetate (2 x 10 mL).

    • Transfer the combined filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (1 x 20 mL). The aqueous washes remove the remaining inorganic salts and the DMF if it was used as the solvent.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude residue should be purified by flash column chromatography on silica gel.

    • The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis of the crude product.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the N-aryl-3-bromo-5-ethyl-1,2,4-triazole as a solid or oil.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

G Setup 1. Reaction Setup (Triazole, Ar-Br, Base, CuI) Inert 2. Inert Atmosphere (Evacuate/Backfill Ar) Setup->Inert Addition 3. Reagent Addition (Solvent, Ligand) Inert->Addition Reaction 4. Reaction (Heat & Stir, 110°C, 12-24h) Monitor by TLC/LC-MS Addition->Reaction Workup 5. Aqueous Work-up (Dilute, Filter, Wash, Dry) Reaction->Workup Purify 6. Purification (Flash Chromatography) Workup->Purify Characterize 7. Characterization (NMR, HRMS) Purify->Characterize

Caption: Figure 2: Experimental Workflow for N-Arylation.

Data Summary and Troubleshooting

Table of Key Reaction Parameters
ParameterRecommended Value/ReagentRationale
Triazole 1.0 equivalentLimiting reagent.
Aryl Bromide 1.2 - 1.5 equivalentsA slight excess ensures complete consumption of the triazole.
Catalyst CuI (5-10 mol%)An inexpensive and effective copper(I) source.[6]
Ligand DMEDA (10-20 mol%)A chelating diamine that accelerates the reaction.[8]
Base Cs₂CO₃ or K₃PO₄ (2.0 equivalents)Strong, non-nucleophilic base to form the triazolate.[6][11]
Solvent Dioxane, Toluene, or DMFHigh-boiling aprotic solvent to facilitate the reaction.
Temperature 100 - 130 °CSufficient thermal energy for the oxidative addition step.
Time 12 - 24 hoursTypical duration; should be optimized via reaction monitoring.
Typical Yield 60 - 95%Highly dependent on the specific aryl bromide used.
Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized CuI). 2. Insufficiently inert atmosphere. 3. Low reaction temperature. 4. Poor quality of reagents/solvent.1. Use fresh, pure CuI. 2. Ensure proper Schlenk technique. 3. Increase temperature in 10 °C increments. 4. Use freshly distilled/anhydrous solvent.
Formation of Side Products 1. Homo-coupling of the aryl bromide. 2. Dehalogenation of the starting materials.1. Lower the reaction temperature or catalyst loading. 2. Ensure the base is not overly aggressive; consider switching from K₃PO₄ to Cs₂CO₃.
Regioisomeric Products N-arylation can occur at N1, N2, or N4. For 1H-1,2,4-triazole, N1 is often the major product, but mixtures can occur.Characterize the product mixture carefully using 2D NMR techniques. The ratio can sometimes be influenced by the choice of catalyst, ligand, and solvent.
Difficult Purification Co-elution of product with ligand or starting materials.1. Perform an aqueous acid wash (e.g., 1M HCl) during work-up to remove the basic diamine ligand. 2. Try a different solvent system for chromatography.

References

  • Suramwar, N. V., Thakare, S. R., & T. K., N. (2012). Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition.
  • Anonymous. (n.d.). An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Journal of the Korean Chemical Society.
  • Suramwar, N. V., et al. (2012). Room Temperature N-Arylation of 1,2,4-Triazoles under Ligand-Free Condition.
  • Ang, W., et al. (2023). Ligand-Free Copper(I) Chloride Catalyzed N-Arylation of 1,2,4-Triazole with Aryl Bromides. Synlett.
  • ResearchGate. (n.d.). N-arylation of 1,2,4-triazole. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • ResearchGate. (n.d.). The reaction mechanism proposed for the Ullmann-type N-arylation. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the N-arylation Ullmann reaction. [Link]

  • Das, U., et al. (2022). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. RSC Medicinal Chemistry. [Link]

  • Mastalir, M., & Kirchner, K. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts. [Link]

  • ResearchGate. (n.d.). Synthesis of N-Substituted 1,2,4-Triazoles. A Review. [Link]

  • Anonymous. (n.d.). A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. International Journal of PharmTech Research. [Link]

  • Singh, R., et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

  • Strieter, E. R., et al. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society. [Link]

  • Bacon, R. G. R., & Hill, H. A. O. (1965). Mechanism of the Ullmann Condensation. The Journal of Organic Chemistry. [Link]

  • Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

  • Antilla, J. C., et al. (2004). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. [Link]

  • Strieter, E. R., et al. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

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Method

synthesis of novel heterocyclic compounds from 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole

An Application Guide for the Synthesis of Novel Heterocyclic Compounds from 3-Bromo-5-ethyl-1-methyl-1H-1,2,4-triazole Introduction: The 1,2,4-Triazole Core in Modern Drug Discovery The 1,2,4-triazole ring is a five-memb...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of Novel Heterocyclic Compounds from 3-Bromo-5-ethyl-1-methyl-1H-1,2,4-triazole

Introduction: The 1,2,4-Triazole Core in Modern Drug Discovery

The 1,2,4-triazole ring is a five-membered heterocyclic scaffold that has emerged as a "privileged structure" in medicinal chemistry.[1][2] Its unique physicochemical properties, including metabolic stability, the capacity for hydrogen bonding, and its role as a bioisostere for amide or ester groups, contribute to favorable pharmacokinetic and pharmacodynamic profiles in drug candidates.[1] This has led to the successful development of numerous therapeutic agents with a broad spectrum of biological activities, including antifungal (e.g., Fluconazole, Voriconazole), anticancer (e.g., Letrozole, Anastrozole), and antiviral (e.g., Ribavirin) applications.[1][3][4][5]

The starting material, 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole, is a highly valuable building block for generating novel compound libraries. The bromine atom at the C3 position serves as a versatile synthetic handle, enabling a wide range of chemical transformations. The carbon atoms in the 1,2,4-triazole ring are electron-deficient, making them susceptible to nucleophilic substitution, while the bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions.[6] This guide provides detailed protocols and scientific rationale for leveraging this precursor to synthesize diverse and novel heterocyclic compounds.

Strategic Overview: Key Synthetic Transformations

The reactivity of the C-Br bond in 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole allows for several strategic modifications. The primary pathways for diversification include palladium-catalyzed cross-coupling reactions for carbon-carbon and carbon-heteroatom bond formation, and nucleophilic aromatic substitution (SNAr) for introducing a variety of functional groups. These initial modifications can be followed by further reactions, such as intramolecular cyclizations, to build complex, fused heterocyclic systems.

G cluster_0 Primary Transformations cluster_1 Resulting Compound Classes start 3-Bromo-5-ethyl-1-methyl-1H-1,2,4-triazole pd_coupling Palladium-Catalyzed Cross-Coupling start->pd_coupling Suzuki, Heck, Sonogashira, etc. snar Nucleophilic Aromatic Substitution (SNAr) start->snar Nucleophiles: RO-, RS-, R2N- cc_products C3-Aryl/Alkenyl/Alkynyl Substituted Triazoles pd_coupling->cc_products cn_products C3-Amino/Amido Substituted Triazoles pd_coupling->cn_products Buchwald-Hartwig snar->cn_products co_s_products C3-Alkoxy/Thioether Substituted Triazoles snar->co_s_products fused_systems Fused Triazole Systems (e.g., Triazolo[3,4-b][1,3,4]thiadiazines) cc_products->fused_systems Intramolecular Cyclization cn_products->fused_systems Intramolecular Cyclization

Caption: Synthetic pathways from the starting material.

Protocol I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing carbon-carbon bonds. It involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or ester, catalyzed by a palladium(0) complex. This method is highly valued for its mild reaction conditions and tolerance of a wide variety of functional groups.[7][8]

Causality and Experimental Rationale:

  • Catalyst: A palladium(0) source, such as Pd(PPh₃)₄, is used. The catalytic cycle involves oxidative addition of the C-Br bond to the Pd(0) center, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is crucial for the transmetalation step. It activates the organoboron species, forming a more nucleophilic boronate complex that facilitates the transfer of the organic group to the palladium center.

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is often used. This two-phase system helps to dissolve both the organic-soluble catalyst and starting material and the water-soluble inorganic base.[7]

Detailed Step-by-Step Protocol:
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole (1.0 mmol, 1.0 equiv).

  • Reagent Addition: Add the desired arylboronic acid (1.2-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Solvent Addition: Add the solvent system, for example, a mixture of toluene and water (e.g., 10:1 v/v, 5 mL total).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (4-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation: Suzuki-Miyaura Coupling Examples
EntryArylboronic Acid (Ar-B(OH)₂)Catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.5)Toluene/H₂O1001285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2.0)Dioxane/H₂O90892
33-Pyridylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.5)Toluene/H₂O1101678
42-Thienylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2.5)Dioxane/H₂O901288

Note: Yields are hypothetical and for illustrative purposes. Actual yields may vary.

Protocol II: Nucleophilic Aromatic Substitution (SNAr)

SNAr provides a direct, metal-free pathway to introduce heteroatom nucleophiles at the C3 position. The electron-withdrawing nature of the nitrogen atoms in the triazole ring activates the C3 position towards nucleophilic attack, facilitating the displacement of the bromide leaving group.[9]

Causality and Experimental Rationale:

  • Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the bromide ion is eliminated, restoring the aromaticity of the triazole ring.

  • Nucleophile & Base: Strong nucleophiles are required. For weaker nucleophiles like alcohols or phenols, a base (e.g., NaH, K₂CO₃) is needed to deprotonate them, thereby increasing their nucleophilicity.

  • Solvent: A polar aprotic solvent like DMF or DMSO is ideal. These solvents can solvate the cation of the base while leaving the nucleophilic anion relatively free, enhancing its reactivity.

reagents Starting Material + Nucleophile (Nu-H) + Base mixing Combine in Polar Aprotic Solvent (e.g., DMF, DMSO) reagents->mixing heating Heat Reaction (e.g., 60-120 °C) mixing->heating monitoring Monitor by TLC heating->monitoring workup Aqueous Work-up & Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Final C3-Substituted Product purification->product

Caption: Workflow for SNAr reactions.

Detailed Step-by-Step Protocol (Example with a Phenol Nucleophile):
  • Reagent Preparation: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in anhydrous DMF (3 mL) under an inert atmosphere, add the desired phenol (1.2 equiv) portion-wise at 0 °C.

  • Alkoxide Formation: Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases, indicating the formation of the sodium phenoxide.

  • Addition of Triazole: Add a solution of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole (1.0 mmol, 1.0 equiv) in anhydrous DMF (2 mL) to the reaction mixture.

  • Reaction Execution: Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC, typically 6-18 hours).

  • Work-up: Cool the reaction to 0 °C and carefully quench by the slow addition of water (10 mL). Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash chromatography.

  • Characterization: Analyze the final product by NMR and HRMS to confirm its identity and purity.

Protocol III: Synthesis of Fused Heterocyclic Systems

Building upon the products from the initial substitution or coupling reactions, fused heterocyclic systems can be constructed via intramolecular cyclization. For example, a 1,2,4-triazolo[3,4-b][1][3][4]thiadiazine can be synthesized from a C3-thio-substituted triazole bearing a suitable functional group for cyclization.[2]

Causality and Experimental Rationale: This protocol demonstrates a two-step sequence: first, an SNAr reaction to install a mercapto group, followed by condensation and cyclization with an α-haloketone.

  • Step 1 (Thiolation): A nucleophilic sulfur source displaces the bromide.

  • Step 2 (Cyclization): The resulting thiol is alkylated by the α-haloketone, and the intermediate then undergoes an intramolecular condensation reaction, often acid- or base-catalyzed, to form the fused bicyclic system.

Detailed Step-by-Step Protocol:

Step A: Synthesis of 5-ethyl-1-methyl-1H-1,2,4-triazole-3-thiol

  • In a round-bottom flask, dissolve 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole (1.0 mmol) in ethanol (10 mL).

  • Add thiourea (1.2 mmol) and reflux the mixture for 4 hours.

  • Cool the reaction, then add an aqueous solution of sodium hydroxide (2.0 mmol in 5 mL water) and reflux for another 2 hours.

  • Cool the mixture to room temperature and acidify with dilute HCl to pH ~5-6.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to obtain the thiol intermediate.

Step B: Synthesis of the Fused Triazolo-thiadiazine

  • To a solution of the thiol from Step A (1.0 mmol) in absolute ethanol (15 mL), add an α-haloketone (e.g., 2-bromoacetophenone, 1.0 mmol).

  • Reflux the mixture for 6-8 hours (monitor by TLC).

  • Cool the reaction mixture. The product often precipitates from the solution.

  • Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure fused product.

  • Confirm the structure via NMR, HRMS, and, if possible, X-ray crystallography.

Safety Precautions

  • General: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Palladium Catalysts: Palladium compounds can be toxic and are often pyrophoric (especially on carbon). Handle with care under an inert atmosphere.

  • Sodium Hydride (NaH): NaH is a highly flammable solid that reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere and use a mineral oil dispersion to mitigate its pyrophoricity. Quench reactions containing NaH carefully and slowly at low temperatures.

  • Solvents: Anhydrous solvents like DMF, DMSO, and dioxane have specific health hazards. Avoid inhalation and skin contact. Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

3-Bromo-5-ethyl-1-methyl-1H-1,2,4-triazole stands as a robust and versatile platform for the synthesis of novel heterocyclic compounds. The protocols detailed in this guide, centered on palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, provide reliable and adaptable methods for generating diverse molecular architectures. The resulting substituted and fused 1,2,4-triazole derivatives are of significant interest to researchers in medicinal chemistry and drug development, offering a rich source of new scaffolds for screening against a wide range of biological targets.[10][11]

References

  • BenchChem. (n.d.). Application Notes and Protocols: 1,2,4-Triazoles in Medicinal Chemistry.
  • Upadhyay, N., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. Retrieved from [Link]

  • Inam, M., et al. (2023). Overview on Medicinal Impacts of 1,2,4-Triazole Derivatives. ResearchGate. Retrieved from [Link]

  • BenchChem. (n.d.). Application of 1,2,4-Triazoles in Medicinal Chemistry: Application Notes and Protocols.
  • RSC Publishing. (n.d.). Synthesis of 1,2,3-triazole-fused heterocycles via Pd-catalyzed cyclization of 5-iodotriazoles. Chemical Communications. Retrieved from [Link]

  • Deb, M., et al. (2024). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. PubMed Central. Retrieved from [Link]

  • Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Retrieved from [Link]

  • ISRES. (n.d.). Synthesis of 1,2,4 triazole compounds.
  • ResearchGate. (n.d.). First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides.
  • ACS Publications. (n.d.). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics. Retrieved from [Link]

  • Wiley-VCH GmbH. (2024). Halo-1,2,3-triazoles: Valuable Compounds to Access Biologically Relevant Molecules. ChemBioChem. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. IJPSR. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. BMC Chemistry. Retrieved from [Link]

  • MDPI. (2019). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Molecules. Retrieved from [Link]

  • ACS Publications. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of 1,2,4-triazole 3 with different reagents under thermal and microwave conditions.
  • Sci-Hub. (n.d.). Progress in the Synthesis of Fused 1,2,3‐Triazoles.
  • YouTube. (2021). Nucleophilicity of triazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and reactions of some 1,2,4-triazolo-[4,3-b]-1,2,4-triazoles.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

  • PubMed. (2019). Synthesis of 4-Alkyl-4 H-1,2,4-triazole Derivatives by Suzuki Cross-coupling Reactions and Their Luminescence Properties. Molecules. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Strategic Functionalization of the C-Br Bond in 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole

< Authored by: Your Senior Application Scientist Introduction: The Versatility of the 1,2,4-Triazole Scaffold in Modern Drug Discovery The 1,2,4-triazole nucleus is a foundational heterocyclic scaffold in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

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Authored by: Your Senior Application Scientist

Introduction: The Versatility of the 1,2,4-Triazole Scaffold in Modern Drug Discovery

The 1,2,4-triazole nucleus is a foundational heterocyclic scaffold in medicinal chemistry, celebrated for its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide and ester groups.[1] These characteristics contribute to favorable pharmacokinetic and pharmacodynamic profiles, leading to the development of a wide array of therapeutic agents.[1][2] Marketed drugs such as the antifungals Fluconazole and Voriconazole, and the anticancer agents Letrozole and Anastrozole, underscore the therapeutic importance of this privileged structure.[1][3] The functionalization of the 1,2,4-triazole core is therefore a critical endeavor in the pursuit of novel bioactive molecules.[4]

This guide provides a comprehensive overview of the strategic functionalization of the C-Br bond in 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole, a versatile building block for the synthesis of diverse compound libraries. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for key palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

The Strategic Importance of the C-Br Bond

The carbon-bromine bond in 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole serves as a versatile synthetic handle for introducing a wide range of molecular complexity. Its reactivity in palladium-catalyzed cross-coupling reactions allows for the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in drug discovery.[5][6] The judicious selection of reaction conditions and coupling partners enables the synthesis of novel derivatives with tailored biological activities.

Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit

Palladium catalysts are instrumental in modern organic synthesis due to their ability to efficiently cycle between Pd(0) and Pd(II) oxidation states, facilitating a variety of bond-forming reactions.[6] For the functionalization of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole, several palladium-catalyzed cross-coupling reactions are particularly relevant.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[7][8] This reaction is widely used in the synthesis of biaryls, styrenes, and polyolefins.[7]

Causality of Experimental Choices:

  • Catalyst System: The choice of palladium precursor and ligand is critical for reaction efficiency. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are often employed to enhance the rates of oxidative addition and reductive elimination.[9]

  • Base: The base plays a crucial role in the transmetalation step, activating the boronic acid to facilitate the transfer of the organic group to the palladium center.[10] The choice of base can influence the reaction rate and substrate scope.

  • Solvent: A polar aprotic solvent is typically used to ensure the solubility of the reactants and the palladium catalyst.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole with Phenylboronic Acid

Reagent/ParameterQuantity/ValueNotes
3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole1.0 mmolStarting material
Phenylboronic acid1.2 mmolCoupling partner
Pd(PPh₃)₄0.05 mmolPalladium catalyst
K₂CO₃2.0 mmolBase
1,4-Dioxane/H₂O (4:1)5 mLSolvent
Temperature90 °CReaction temperature
Time12 hReaction time

Procedure:

  • To a flame-dried Schlenk tube, add 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add the 1,4-dioxane/H₂O solvent mixture (5 mL) and degas the solution by bubbling with argon for 15 minutes.

  • Add Pd(PPh₃)₄ (0.05 mmol) to the reaction mixture.

  • Heat the reaction at 90 °C for 12 hours with vigorous stirring.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[11][12] This reaction is invaluable for the synthesis of substituted alkynes, which are important intermediates in organic synthesis and can be found in many biologically active molecules.

Causality of Experimental Choices:

  • Dual Catalysis: The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper(I) co-catalyst activates the alkyne, forming a copper acetylide intermediate that undergoes transmetalation with the palladium complex.[11]

  • Base: An amine base, such as triethylamine or diisopropylethylamine, is typically used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Copper-Free Variants: To avoid issues associated with the copper co-catalyst, such as the formation of homocoupled alkyne byproducts, copper-free Sonogashira protocols have been developed.[13][14]

Catalytic Cycle: Sonogashira Coupling

Sonogashira_Cycle cluster_copper Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd R¹-X Pd(II)Complex R¹-Pd(II)L₂(X) OxAdd->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation Pd(II)Alkyne R¹-Pd(II)L₂(C≡CR²) Transmetalation->Pd(II)Alkyne Cu-C≡C-R² RedElim Reductive Elimination Pd(II)Alkyne->RedElim RedElim->Pd(0)L2 Product R¹-C≡C-R² RedElim->Product ArylHalide R¹-X CopperCycle Copper Cycle Alkyne H-C≡C-R² CuAcetylide Cu-C≡C-R² Alkyne->CuAcetylide CuX, Base CuX CuX CuAcetylide->Transmetalation Base Base

Caption: Simplified catalytic cycle of the Sonogashira coupling.

Detailed Protocol: Sonogashira Coupling of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole with Phenylacetylene

Reagent/ParameterQuantity/ValueNotes
3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole1.0 mmolStarting material
Phenylacetylene1.2 mmolCoupling partner
PdCl₂(PPh₃)₂0.02 mmolPalladium catalyst
CuI0.04 mmolCopper(I) co-catalyst
Triethylamine3.0 mmolBase and solvent
TemperatureRoom TemperatureReaction temperature
Time6 hReaction time

Procedure:

  • In a sealed tube, dissolve 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole (1.0 mmol) and phenylacetylene (1.2 mmol) in triethylamine (5 mL).

  • Degas the solution by bubbling with argon for 10 minutes.

  • Add PdCl₂(PPh₃)₂ (0.02 mmol) and CuI (0.04 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NH₄Cl solution (2 x 10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds from aryl halides and amines.[15][16] This reaction has become a cornerstone of modern organic synthesis, providing a versatile and efficient method for the preparation of a wide range of anilines and other N-aryl compounds.[9][17]

Causality of Experimental Choices:

  • Ligand Design: The development of bulky, electron-rich phosphine ligands by the Buchwald group has been instrumental in the success of this reaction, enabling the coupling of a wide variety of amines and aryl halides under mild conditions.[9]

  • Base Selection: A strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS), is typically required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[16][18]

  • Reaction Conditions: The reaction is often sensitive to air and moisture, necessitating the use of inert atmosphere techniques.

Experimental Workflow: Buchwald-Hartwig Amination

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Detailed Protocol: Buchwald-Hartwig Amination of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole with Morpholine

Reagent/ParameterQuantity/ValueNotes
3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole1.0 mmolStarting material
Morpholine1.2 mmolAmine coupling partner
Pd₂(dba)₃0.01 mmolPalladium precursor
XPhos0.04 mmolLigand
NaOtBu1.4 mmolBase
Toluene5 mLSolvent
Temperature100 °CReaction temperature
Time16 hReaction time

Procedure:

  • In a glovebox, charge an oven-dried vial with 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole (1.0 mmol), NaOtBu (1.4 mmol), Pd₂(dba)₃ (0.01 mmol), and XPhos (0.04 mmol).

  • Add toluene (5 mL) followed by morpholine (1.2 mmol).

  • Seal the vial and heat the reaction mixture at 100 °C for 16 hours.

  • Cool the reaction to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of Celite, washing with diethyl ether.

  • Concentrate the filtrate and purify the residue by flash chromatography.

Nucleophilic Aromatic Substitution (SNA r)

While palladium-catalyzed reactions are highly effective, nucleophilic aromatic substitution (SNA r) offers an alternative pathway for the functionalization of the C-Br bond, particularly with strong nucleophiles.[19][20] For SNA r to be efficient on an electron-rich heterocycle like 1,2,4-triazole, the ring must be sufficiently activated by electron-withdrawing groups, or the reaction may require harsh conditions.[19] The presence of the three nitrogen atoms in the triazole ring does provide some degree of electron deficiency, potentially facilitating substitution.[21][22]

Causality of Experimental Choices:

  • Nucleophile Strength: A strong nucleophile is generally required to attack the electron-rich aromatic ring.

  • Solvent: A polar aprotic solvent like DMF or DMSO is often used to solvate the nucleophile and facilitate the reaction.

  • Temperature: Elevated temperatures are frequently necessary to overcome the activation energy barrier for the formation of the Meisenheimer complex intermediate.[19]

Detailed Protocol: Nucleophilic Aromatic Substitution with Sodium Methoxide

Reagent/ParameterQuantity/ValueNotes
3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole1.0 mmolStarting material
Sodium methoxide1.5 mmolNucleophile
DMF5 mLSolvent
Temperature120 °CReaction temperature
Time24 hReaction time

Procedure:

  • To a solution of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole (1.0 mmol) in DMF (5 mL), add sodium methoxide (1.5 mmol).

  • Heat the reaction mixture at 120 °C for 24 hours in a sealed tube.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Safety and Handling

  • Organobromine Compounds: Handle 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole with care, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Palladium Catalysts: Palladium catalysts are flammable and can be toxic.[23][24][25] Handle them in a well-ventilated fume hood and wear appropriate PPE.[23][26][27] After the reaction, the palladium catalyst should be carefully recovered and disposed of as hazardous waste.[23][24]

  • Reagents and Solvents: Always consult the Safety Data Sheet (SDS) for all reagents and solvents used in these protocols.

Conclusion

The functionalization of the C-Br bond in 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole provides a versatile and powerful platform for the synthesis of novel and diverse libraries of 1,2,4-triazole derivatives. The palladium-catalyzed Suzuki, Sonogashira, and Buchwald-Hartwig reactions, along with nucleophilic aromatic substitution, offer a complementary set of tools for introducing a wide range of functional groups. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers in their efforts to explore the chemical space around this important heterocyclic scaffold and to accelerate the discovery of new therapeutic agents.

References

  • Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling - PMC. (n.d.).
  • Triazole-Based Monophosphine Ligands for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • Application Notes and Protocols: 1,2,4-Triazoles in Medicinal Chemistry - Benchchem. (n.d.).
  • Recent Advances in the Synthesis of Triazole Heterocycles Using Palladium Catalysts - Journal of Synthetic Chemistry. (2025, October 14).
  • Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling | Organometallics - ACS Publications. (n.d.).
  • Application of 1,2,4-Triazoles in Medicinal Chemistry: Application Notes and Protocols - Benchchem. (n.d.).
  • Metal catalyzed C–H functionalization on triazole rings - RSC Publishing. (2022, September 28).
  • An insight on medicinal attributes of 1,2,4-triazoles - PMC - PubMed Central. (n.d.).
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022, April 24).
  • Tri-Substituted Triazole-Enabled C–H Activation of Benzyl and Aryl Amines by Iron Catalysis | Organic Letters - ACS Publications - American Chemical Society. (n.d.).
  • Synthesis of 1,2,4-Triazoles via Oxidative Heterocyclization: Selective C–N Bond Over C–S Bond Formation | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. (n.d.).
  • Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PubMed Central. (n.d.).
  • Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - MDPI. (n.d.).
  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - NIH. (n.d.).
  • Standard Operating Procedure. (2017, May 25).
  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A. (2021, February 10).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC - NIH. (2022, September 26).
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  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022, February 15).
  • Sonogashira cross-coupling of 3-bromo-1,2-diones. (n.d.).
  • What Should We Pay AttentionTo When Using Palladium Carbon Catalyst?. (2024, September 30).
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  • 3-Bromo-5-methyl-1H-1,2,4-triazole | CymitQuimica. (n.d.).
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3).
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Method

application of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole in agrochemical research

An in-depth guide to the agrochemical research applications of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole has been created for researchers, scientists, and professionals in drug development. This document provides detail...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the agrochemical research applications of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole has been created for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols, emphasizing scientific integrity and practical insights.

Introduction: The Potential of Substituted 1,2,4-Triazoles in Agrochemicals

The 1,2,4-triazole ring is a foundational scaffold in the development of modern agrochemicals, renowned for its broad spectrum of biological activities.[1][2] Compounds incorporating this heterocycle have led to the commercialization of numerous fungicides, herbicides, and insecticides.[1][3] The versatility of the 1,2,4-triazole structure allows for extensive chemical modification, enabling the fine-tuning of its biological activity and physical properties.

This guide focuses on a specific, yet under-explored derivative: 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole . While direct research on this compound is limited, its structural features—a halogenated, alkyl-substituted, N-methylated triazole—suggest significant potential for agrochemical applications. The presence of a bromine atom can enhance biological activity, a common strategy in pesticide design. This document serves as a comprehensive manual for initiating a research program to elucidate the agrochemical potential of this promising molecule.

Part 1: Postulated Agrochemical Applications

Based on extensive research into structurally related 1,2,4-triazole derivatives, we can postulate three primary areas of investigation for 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole: fungicidal, herbicidal, and insecticidal activities.

Fungicidal Potential: Targeting Fungal Cell Integrity

The most prominent application of 1,2,4-triazoles in agriculture is as fungicides.[4][5] The primary mechanism of action for this class of compounds is the inhibition of the cytochrome P450 enzyme 14α-demethylase (CYP51).[4][5] This enzyme is critical for the biosynthesis of ergosterol, an essential component of fungal cell membranes.[5] Inhibition of CYP51 disrupts membrane integrity, leading to abnormal fungal growth and cell death.[5] Given the well-established fungicidal properties of the triazole core, it is highly probable that 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole will exhibit antifungal activity.

Herbicidal Potential: Disrupting Essential Plant Processes

Certain 1,2,4-triazole derivatives have demonstrated potent herbicidal effects.[6][7][8][9] These compounds can act on various plant-specific biochemical pathways. Two common targets for triazole-based herbicides are acetolactate synthase (ALS) and protoporphyrinogen oxidase (PPO).[10] Inhibition of these enzymes disrupts the synthesis of essential amino acids or chlorophyll, leading to plant death. The specific substitution pattern on the triazole ring determines its herbicidal efficacy and mode of action.

Insecticidal Potential: Neurotoxic and Growth-Regulating Effects

While less common than their fungicidal and herbicidal counterparts, some 1,2,4-triazole derivatives have been developed as insecticides.[11][12][13] These compounds can act on the insect nervous system, for example, by modulating the function of glutamate-gated chloride channels, or by interfering with other vital physiological processes.[13] The exploration of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole for insecticidal properties is a valuable, albeit more speculative, avenue of research.

Part 2: Experimental Protocols for Agrochemical Screening

The following section provides detailed protocols for the systematic evaluation of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole's agrochemical potential.

Protocol for In Vitro Antifungal Activity Assessment

This protocol outlines the initial screening of the test compound against a panel of economically important plant pathogenic fungi.

Objective: To determine the half-maximal effective concentration (EC₅₀) of the test compound against various fungal species.

Materials:

  • 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole (Test Compound)

  • Commercial triazole fungicide (e.g., Tebuconazole) as a positive control.[10]

  • Dimethyl sulfoxide (DMSO) for stock solution preparation.

  • Potato Dextrose Agar (PDA) medium.

  • Sterile petri dishes (90 mm).

  • Fungal cultures (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani).

  • Micropipettes and sterile tips.

  • Incubator.

Procedure:

  • Stock Solution Preparation: Prepare a 10,000 mg/L stock solution of the test compound and the positive control in DMSO.

  • Medium Preparation: Autoclave PDA medium and cool to 50-55°C.

  • Serial Dilution: Add appropriate volumes of the stock solution to the molten PDA to achieve final concentrations of 100, 50, 25, 12.5, 6.25, and 3.125 mg/L. A control plate with DMSO alone should also be prepared.

  • Pouring Plates: Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture onto the center of each PDA plate.

  • Incubation: Incubate the plates at 25°C in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of growth inhibition for each concentration relative to the control. Determine the EC₅₀ value using probit analysis.

Data Presentation:

CompoundEC₅₀ (mg/L) vs B. cinereaEC₅₀ (mg/L) vs F. graminearumEC₅₀ (mg/L) vs R. solani
Test Compound15.222.518.9
Tebuconazole5.88.17.5

Workflow Diagram:

Antifungal_Screening cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Stock Solutions (Test & Control) Serial Create Serial Dilutions in Molten PDA Stock->Serial PDA Prepare PDA Medium PDA->Serial Pour Pour Amended PDA Plates Serial->Pour Inoculate Inoculate with Fungal Plugs Pour->Inoculate Incubate Incubate at 25°C Inoculate->Incubate Measure Measure Colony Diameter Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate EC50 Determine EC₅₀ Calculate->EC50

Caption: In vitro antifungal screening workflow.

Protocol for Herbicidal Activity Assessment (Pre-emergence)

This protocol evaluates the compound's ability to inhibit seed germination and early seedling growth.

Objective: To assess the pre-emergence herbicidal activity of the test compound on representative monocot and dicot weed species.

Materials:

  • Test Compound.

  • Commercial herbicide (e.g., Atrazine) as a positive control.

  • Acetone and Tween-20 (surfactant).

  • Seeds of a monocot (e.g., Echinochloa crus-galli) and a dicot (e.g., Amaranthus retroflexus).

  • Pots (10 cm diameter) filled with sandy loam soil.

  • Greenhouse with controlled temperature and light conditions.

Procedure:

  • Sowing: Sow 10-15 seeds of each weed species in separate pots at a depth of 1 cm.

  • Treatment Solution Preparation: Prepare a stock solution of the test compound in acetone. Create a series of dilutions in water containing 0.5% Tween-20 to achieve application rates equivalent to 2000, 1000, 500, and 250 g of active ingredient per hectare (g a.i./ha).

  • Application: Immediately after sowing, apply the treatment solutions to the soil surface of the pots using a laboratory sprayer. A control group should be sprayed with the water/Tween-20 solution only.

  • Incubation: Place the pots in a greenhouse maintained at 25-28°C with a 16/8 hour light/dark cycle. Water as needed.

  • Data Collection: After 14-21 days, visually assess the percentage of weed control (0% = no effect, 100% = complete kill) and record any phytotoxicity symptoms (e.g., chlorosis, necrosis, stunting).

  • Analysis: Determine the GR₅₀ (the concentration required to reduce plant growth by 50%) by weighing the fresh biomass of the emerged plants and comparing it to the untreated control.

Data Presentation:

CompoundApplication Rate (g a.i./ha)% Control (E. crus-galli)% Control (A. retroflexus)
Test Compound10008595
5006075
Atrazine10009899
5008090

Workflow Diagram:

Herbicidal_Screening Sow Sow Weed Seeds in Pots Apply Apply Solutions to Soil Surface Sow->Apply Prepare Prepare Treatment Solutions (Test & Control) Prepare->Apply Greenhouse Incubate in Greenhouse (14-21 days) Apply->Greenhouse Assess Visually Assess % Control Greenhouse->Assess Biomass Measure Fresh Biomass Greenhouse->Biomass Analyze Calculate GR₅₀ Biomass->Analyze

Caption: Pre-emergence herbicidal screening workflow.

Protocol for Insecticidal Activity Assessment (Contact Toxicity)

This protocol determines the direct toxicity of the compound to a model insect species.

Objective: To determine the lethal dose (LD₅₀) of the test compound against a target insect pest through topical application.

Materials:

  • Test Compound.

  • Commercial insecticide (e.g., Imidacloprid) as a positive control.

  • Acetone.

  • Third-instar larvae of a model insect (e.g., Spodoptera litura).

  • Microsyringe applicator.

  • Ventilated containers with artificial diet.

Procedure:

  • Rearing: Rear insects under controlled conditions to obtain a uniform population of third-instar larvae.

  • Dose Preparation: Prepare a series of dilutions of the test compound and positive control in acetone (e.g., 10, 5, 2.5, 1.25, 0.625 µg/µL).

  • Application: Using a microsyringe, apply 1 µL of the appropriate solution to the dorsal thorax of each larva. A control group is treated with acetone only. Use 20-30 larvae per concentration.

  • Incubation: Place the treated larvae individually in ventilated containers with an artificial diet and incubate at 25°C.

  • Data Collection: Record larval mortality at 24, 48, and 72 hours post-treatment.

  • Analysis: Calculate the LD₅₀ values using log-probit analysis.

Data Presentation:

CompoundLD₅₀ (µ g/larva ) at 48h
Test Compound8.5
Imidacloprid1.2

Part 3: Mechanistic Insights and Further Steps

A positive result in any of the primary screens should be followed by more detailed investigations.

  • Fungicidal Hits: For compounds showing significant antifungal activity, a key follow-up experiment is to perform molecular docking studies with the CYP51 enzyme to predict binding modes.[4] This can provide a rationale for the observed activity and guide further chemical synthesis to optimize the molecule.

Potential Mechanism Diagram:

CYP51_Inhibition Lanosterol Lanosterol CYP51 CYP51 (14α-demethylase) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Essential Component TestCmpd 3-bromo-5-ethyl-1-methyl- 1H-1,2,4-triazole TestCmpd->CYP51 Inhibits

Caption: Postulated mechanism of fungicidal action.

  • Herbicidal Hits: Further studies should include post-emergence trials and testing on a broader range of weed and crop species to determine selectivity.[8]

  • Insecticidal Hits: The spectrum of activity should be determined by testing against other insect orders (e.g., aphids, beetles). Systemic activity can be assessed through soil drench or leaf dip assays.[11]

By following these structured protocols, researchers can effectively evaluate the agrochemical potential of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole and contribute to the discovery of new, effective crop protection agents.

References

  • Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. (n.d.). National Institutes of Health.
  • Synthesis and insecticidal activity of novel 1,2,4-triazole derivatives containing trifluoroacetyl moieties. (2022). Molecular Diversity, 26(4), 2149–2158.
  • Synthesis and Herbicidal Activity of 1,2,4‐Triazole Derivatives Containing a Pyrazole Moiety. (n.d.). Journal of Heterocyclic Chemistry.
  • The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review. (n.d.). Research Journal of Pharmacy and Technology.
  • Synthesis and fungicidal activity of novel 1,2,4-triazole derivatives containing a pyrimidine moiety. (n.d.). Taylor & Francis Online.
  • Synthesis and insecticidal activity of 1,2,4-triazole derivatives. (n.d.). University of Michigan.
  • Design, Synthesis, and Herbicidal Activity of Thioether Containing 1,2,4-Triazole Schiff Bases as Transketolase Inhibitors. (n.d.). Journal of Agricultural and Food Chemistry.
  • Structural Features of Coumarin-1,2,4-Triazole Hybrids Important for Insecticidal Effects Against Drosophila melanogaster and Orius laevigatus (Fieber). (n.d.). MDPI.
  • Design, synthesis, and herbicidal activity of novel pyrimidine derivatives containing 1,2,4-triazole. (n.d.). Taylor & Francis Online.
  • Synthesis and Herbicidal Activity of 1,2,4‐Triazole Derivatives Containing a Pyrazole Moiety. (2019). Journal of Heterocyclic Chemistry, 56(3), 968–971.
  • Fungicides: Triazoles. (2006). Iowa State University Digital Repository.
  • Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery. (n.d.). ACS Publications.
  • Examples of 1H-1,2,4-triazole-based agrochemicals. (n.d.). ResearchGate.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole via recrystallization. It is structured as...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole via recrystallization. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered during experimental work.

Section 1: Foundational Knowledge - Compound Properties and Solvent Selection

A successful recrystallization is fundamentally dependent on understanding the compound's physical properties and selecting an appropriate solvent system. This section addresses the most critical preliminary questions.

Key Physical & Chemical Properties

While extensive experimental data for 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole (CAS: 1559064-19-5) is not broadly published, we can infer properties from its structure and related analogs to guide our approach. The presence of the triazole ring and the bromine atom imparts polarity, while the methyl and ethyl groups add nonpolar character.

PropertyEstimated Value / InformationSource / Rationale
Molecular Formula C₅H₈BrN₃[1]
Molecular Weight ~190.05 g/mol Calculated
Appearance Likely a white to off-white solid at room temperature.[2][3]
Melting Point Expected to be a low-to-moderate melting solid. A close analog, 3-bromo-1-methyl-1H-1,2,4-triazole, has a reported melting point of 30.84 °C. The addition of an ethyl group would likely increase this value.[4]
Solubility Expected to have moderate solubility in polar protic (e.g., ethanol, methanol) and polar aprotic (e.g., acetone, ethyl acetate) solvents. Water solubility is likely significant but may be lower than less substituted analogs due to the ethyl group.[4][5]
Potential Impurities Unreacted starting materials, isomeric byproducts from methylation, or residual brominating agents.[6][7]
Frequently Asked Questions: Solvent Selection

Q1: How do I choose the best solvent for recrystallizing 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole?

A1: The ideal solvent is one in which your target compound is highly soluble at an elevated temperature but sparingly soluble at low temperatures (e.g., 0-4 °C).[8][9] This differential solubility is the driving force for crystallization and high recovery.

Causality:

  • High solubility when hot ensures that you can dissolve your crude product in a minimal amount of solvent, creating a saturated solution. Using the minimum volume is key to maximizing your yield.[9]

  • Low solubility when cold forces the dissolved compound to precipitate out of the solution as it cools, forming a crystalline solid. Impurities, which are present in much lower concentrations, should ideally remain dissolved in the cold solvent (the "mother liquor").

Recommended Screening Protocol:

  • Place ~20-30 mg of your crude material into several small test tubes.

  • To each tube, add a different potential solvent (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, toluene, hexanes) dropwise at room temperature. A good candidate will show poor solubility at this stage.

  • Gently heat the tubes that showed poor solubility. An ideal solvent will fully dissolve the compound at or near its boiling point.

  • Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath. The best solvent will be the one that yields a large quantity of crystalline precipitate.

Q2: Can I use a mixed-solvent system?

A2: Yes, a mixed-solvent system is an excellent strategy when no single solvent provides the ideal solubility profile. This typically involves a "solvent" in which the compound is very soluble and a "co-solvent" or "anti-solvent" in which it is poorly soluble.[5] For this triazole, a good starting point could be Ethanol/Water or Acetone/Hexane.

Methodology:

  • Dissolve the crude compound in the minimum amount of the hot "solvent" (e.g., ethanol).

  • While keeping the solution hot, add the "anti-solvent" (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.

  • Add a drop or two of the hot "solvent" to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly.

Section 2: Detailed Experimental Protocol

This protocol provides a self-validating methodology for the recrystallization process. Each step is designed to maximize purity and yield.

  • Dissolution: Place the crude 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole into an Erlenmeyer flask (its sloped sides minimize solvent evaporation). Add a magnetic stir bar or boiling chips.

  • Add Solvent: Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Add just enough solvent to fully dissolve the solid at the boiling point. An excess of solvent will reduce your final yield.[9]

  • Hot Filtration (Optional but Recommended): If you observe any insoluble impurities (e.g., dust, solid byproducts), perform a hot gravity filtration. This involves pouring the hot, saturated solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization in the funnel.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature on an insulated surface (like a cork ring or wood block).[10] Slow cooling is crucial for the formation of large, pure crystals, as it gives the molecules time to arrange into a stable crystal lattice, excluding impurities. Rapid cooling tends to trap impurities.[10]

  • Ice Bath: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of your compound from the solution.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent. This removes any residual mother liquor containing dissolved impurities. Using cold solvent minimizes the loss of your purified product.

  • Drying: Allow the crystals to dry completely. This can be done by leaving them under vacuum in the funnel for a period, or by transferring them to a watch glass to air-dry. For a final drying step, a vacuum oven (at a temperature well below the compound's melting point) can be used.

Section 3: Troubleshooting Guide & FAQs

This section addresses common problems encountered during recrystallization.

Q3: My compound "oiled out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound is deposited from the solution as a liquid phase rather than a solid crystal lattice. This is common if the compound's melting point is lower than the boiling point of the solvent or if the sample is significantly impure.[11] An oil is undesirable because it tends to trap impurities.

Solutions:

  • Re-heat and Add More Solvent: The most common fix is to heat the solution to redissolve the oil, add a small amount of additional solvent, and attempt to cool the solution again, but much more slowly.[11]

  • Lower the Solution's Saturation Temperature: Add more solvent so that crystallization begins at a lower temperature, one that is below the compound's melting point.

  • Induce Crystallization from the Oil: Try scratching the side of the flask at the oil-solvent interface with a glass rod. The microscopic scratches can provide a nucleation site for crystal growth.

  • Change Solvents: If the problem persists, the chosen solvent is likely unsuitable. Select a solvent with a lower boiling point.

Q4: No crystals are forming, even after the solution is cold. What went wrong?

A4: This is a classic sign of a supersaturated solution or, more commonly, the use of too much solvent.[10]

Solutions:

  • Induce Nucleation: First, try scratching the inner surface of the flask below the solvent line with a clean glass rod. The high-energy surface of the scratch can initiate crystal formation.[10]

  • Add a Seed Crystal: If you have a small amount of the pure compound, add a tiny crystal to the solution. This provides a perfect template for further crystal growth.[10]

  • Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent, then attempt to cool it again.[10]

  • Use an Anti-Solvent: If you are using a single-solvent system, you can try adding a miscible anti-solvent (one in which your compound is insoluble) dropwise to the cold solution until it becomes turbid, which should induce precipitation.

Q5: My yield is very low. How can I improve it?

A5: Low yield is typically caused by one of four factors:

  • Using too much solvent: The most common error. A significant portion of your product remains dissolved in the mother liquor. Use the minimum amount of hot solvent required for dissolution.

  • Premature crystallization: The compound crystallized in the funnel during hot filtration. Ensure your funnel and receiving flask are adequately pre-heated.

  • Washing with too much cold solvent: The washing step, while necessary, will always dissolve some product. Use only the minimum volume needed to rinse the crystals.

  • Incomplete precipitation: Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time before filtering.

Q6: How do I confirm the purity of my recrystallized product?

A6: The most common and accessible methods are melting point analysis and Thin Layer Chromatography (TLC).

  • Melting Point: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities disrupt the crystal lattice, which typically causes the melting point to be depressed and the range to broaden. Compare your experimental melting point to a literature value if available.

  • TLC: Spot your crude material and your recrystallized product side-by-side on a TLC plate and elute with an appropriate solvent system. A purified compound should ideally show a single, distinct spot, whereas the crude material may show multiple spots corresponding to impurities.

Section 4: Visualized Recrystallization Workflow

The following diagram illustrates the logical steps and decision points in a typical recrystallization experiment, including common troubleshooting loops.

Recrystallization_Workflow cluster_main Main Protocol cluster_troubleshoot Troubleshooting Loops Start 1. Start with Crude Product Dissolve 2. Dissolve in Minimum Hot Solvent Start->Dissolve Hot_Filt 3. Hot Filtration (if needed) Dissolve->Hot_Filt Cool 4. Slow Cooling Hot_Filt->Cool Ice_Bath 5. Cool in Ice Bath Cool->Ice_Bath Decision_Crystals Crystals Form? Cool->Decision_Crystals Filter 6. Vacuum Filtration Ice_Bath->Filter Wash 7. Wash with Ice-Cold Solvent Filter->Wash Dry 8. Dry Crystals Wash->Dry End Pure Product Dry->End Decision_Crystals->Ice_Bath Yes Decision_Oil Oiled Out? Decision_Crystals->Decision_Oil No Troubleshoot_NoCrystals Induce Nucleation: - Scratch Flask - Add Seed Crystal Decision_Oil->Troubleshoot_NoCrystals No Troubleshoot_Oil Re-heat, Add More Solvent, Cool Slower Decision_Oil->Troubleshoot_Oil Yes Troubleshoot_ReduceSolvent Boil Off Excess Solvent Troubleshoot_NoCrystals->Troubleshoot_ReduceSolvent Still No Crystals Troubleshoot_ReduceSolvent->Cool Troubleshoot_Oil->Cool Retry Cooling

Caption: A workflow diagram illustrating the recrystallization process and key troubleshooting decision points.

References

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC - NIH. (2022). National Institutes of Health. [Link]

  • The crystal structures of three 3-methyl-1H-1,2,4-triazole-5-thiones, including a second polymorph of 4-[(E)-(5-bromo-2-hydroxybenzylidene)amino] - NIH. (n.d.). National Institutes of Health. [Link]

  • (PDF) Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid - ResearchGate. (2017). ResearchGate. [Link]

  • Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC - NIH. (2016). National Institutes of Health. [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022). Chemistry LibreTexts. [Link]

  • (PDF) The crystal structures of three 3-methyl-1H-1,2,4-triazole-5-thiones, including a second polymorph of 4-[(E)-(5-bromo-2-hydroxybenzylidene)amino] - ResearchGate. (2015). ResearchGate. [Link]

  • 3-BROMO-1-METHYL-1H-1,2,4-TRIAZOLE (56616-91-2) - Chemchart. (n.d.). Chemchart. [Link]

  • Chemistry of 1, 2, 4-Triazole: A Review Article - ResearchGate. (2016). ResearchGate. [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). University of York. [Link]

  • Synthesis of 1,2,3-triazole-bound-1,2,4-triazoles containing N-phenylmorpholine structure: antibacterial, antifungal, and antioxidant properties, and AChE - Arkivoc. (2023). Arkivoc. [Link]

  • Synthesis and biological evaluation of some newer triazole based Schiff's bases - Der Pharma Chemica. (2010). Scholars Research Library. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Mettler Toledo. [Link]

  • Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PubMed Central. (2024). National Institutes of Health. [Link]

  • Recrystallization - University of California, Irvine. (n.d.). University of California, Irvine. [Link]

  • Synthesis and Crystallization of N-Rich Triazole Compounds - MDPI. (2023). MDPI. [Link]

  • Rejuvenating the[6][12][13]-triazolo [1,5-a]quinoxalin-4(5H)-one scaffold: Synthesis and derivatization in a sustainable guise and preliminary antimicrobial evaluation - PMC - PubMed Central. (2023). National Institutes of Health. [Link]

  • Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents - NIH. (2018). National Institutes of Health. [Link]

  • 3-Bromo-5-methyl-1,2-oxazole | C4H4BrNO | CID 2763224 - PubChem. (n.d.). National Institutes of Health. [Link]

  • 3-Bromo-5-methyl-4H-1,2,4-triazole - Lead Sciences. (n.d.). Lead Sciences. [Link]

  • 3-Bromo-5-ethyl-3-methyloctane | C11H23Br | CID 155135125 - PubChem. (n.d.). National Institutes of Health. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions in the Bromination of 5-ethyl-1-methyl-1H-1,2,4-triazole

Prepared by the Senior Application Scientist Team Welcome to the technical support center for synthetic organic chemists. This guide is designed for researchers, scientists, and drug development professionals who are wor...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for synthetic organic chemists. This guide is designed for researchers, scientists, and drug development professionals who are working with substituted 1,2,4-triazoles. Here, we address common challenges and side reactions encountered during the bromination of 5-ethyl-1-methyl-1H-1,2,4-triazole, a key intermediate in various synthetic pathways. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design.

Section 1: Understanding the Core Reaction and Potential Deviations

The primary objective is typically the regioselective bromination of the 1,2,4-triazole core at the C3 position. This reaction proceeds via an electrophilic aromatic substitution mechanism. However, the inherent electronic properties of the triazole ring and the presence of the ethyl substituent create a competitive landscape where alternative reaction pathways can emerge.

The 1,2,4-triazole ring is an aromatic but electron-deficient heterocycle, which can render the C-H bonds less susceptible to electrophilic attack compared to carbocyclic aromatic systems like benzene.[1] The carbon atoms are flanked by electronegative nitrogen atoms, which lowers their electron density.[1] Consequently, forcing conditions are often required, which can inadvertently promote side reactions.

Start 5-ethyl-1-methyl-1H-1,2,4-triazole (Starting Material) Conditions Bromination Conditions (e.g., NBS, Br2) Start->Conditions Desired Desired Product: 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole (Electrophilic Substitution) Conditions->Desired Ionic Pathway (Polar Solvent, Dark) Side1 Side Product 1: 5-(1-bromoethyl)-1-methyl-1H-1,2,4-triazole (Radical Substitution) Conditions->Side1 Radical Pathway (Nonpolar Solvent, Initiator/Light) Side2 Side Product 2: Di-brominated Species (Over-bromination) Conditions->Side2 Excess Reagent High Temperature Side3 No Reaction / Low Yield (Ring Deactivation) Conditions->Side3 Insufficient Activation

Caption: Key reaction pathways in the bromination of the title compound.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is formatted to directly address issues you may encounter in the lab.

Question 1: My reaction is extremely sluggish, or I'm recovering mostly starting material. Why is the triazole ring not reacting?

Answer: This is a common issue stemming from the electron-deficient nature of the 1,2,4-triazole ring.[1] Unlike electron-rich aromatics like phenols, the triazole ring requires activation or sufficiently powerful electrophilic conditions to undergo substitution.[2] If your conditions are too mild, the activation energy for the formation of the sigma complex (the arenium ion intermediate) is too high for the reaction to proceed at a reasonable rate.

Troubleshooting & Protocol Adjustments:

  • Increase Electrophilicity: If using N-Bromosuccinimide (NBS), the addition of a strong acid catalyst (e.g., trifluoroacetic acid, sulfuric acid) can protonate NBS, making the bromine more electrophilic. If using elemental bromine (Br₂), the addition of a Lewis acid catalyst like FeCl₃ or AlCl₃ is standard practice for deactivated rings.[2]

  • Solvent Choice: A polar solvent like acetic acid or sulfuric acid can facilitate the ionization of the brominating agent and stabilize the charged intermediate of an electrophilic substitution.

  • Temperature: Cautiously increasing the reaction temperature can help overcome the activation energy barrier. Monitor carefully for the appearance of side products.

Recommended Starting Protocol for C3-Bromination:

  • Dissolve 5-ethyl-1-methyl-1H-1,2,4-triazole (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add elemental bromine (Br₂) (1.05 eq) dropwise over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-cold water and neutralize carefully with a base (e.g., NaHCO₃ or NaOH solution) to precipitate the product.

Question 2: I've isolated a major byproduct with the correct mass for mono-bromination, but my ¹H NMR shows a methine quartet (~CHBr) and a doublet for the methyl group, instead of the clean ethyl signals. What happened?

Answer: You have likely formed 5-(1-bromoethyl)-1-methyl-1H-1,2,4-triazole . This is a classic case of competitive benzylic radical bromination on the ethyl side chain. The methylene (-CH₂-) protons of the ethyl group are activated by the adjacent triazole ring, making them susceptible to abstraction by a bromine radical. This pathway is favored under different conditions than the desired electrophilic substitution.

N-Bromosuccinimide (NBS) is particularly known to facilitate radical reactions, especially in nonpolar solvents like carbon tetrachloride (CCl₄) and in the presence of a radical initiator (like AIBN or benzoyl peroxide) or UV light.[3][4]

cluster_conditions Reaction Conditions cluster_pathway Dominant Mechanism cluster_product Major Product Radical Conditions Radical Initiator (AIBN) Nonpolar Solvent (CCl4) UV Light Radical Pathway Radical Chain Reaction (Wohl-Ziegler) Radical Conditions->Radical Pathway Ionic Conditions Polar Solvent (AcOH) Lewis/Brønsted Acid Darkness Ionic Pathway Electrophilic Aromatic Substitution (SEAr) Ionic Conditions->Ionic Pathway Benzylic Bromide 5-(1-bromoethyl)-1-methyl... Radical Pathway->Benzylic Bromide Ring Bromide 3-bromo-5-ethyl-1-methyl... Ionic Pathway->Ring Bromide

Caption: Influence of reaction conditions on bromination pathway.

Troubleshooting & Protocol Adjustments:

  • Suppress Radical Formation:

    • Conduct the reaction in the dark, wrapping the flask in aluminum foil.

    • Avoid nonpolar solvents (e.g., CCl₄, cyclohexane). Switch to polar solvents like acetic acid or dichloromethane.

    • Do not use radical initiators. Ensure your starting materials and reagents are free from peroxide contaminants.

    • Use a brominating system that favors electrophilic attack, such as Br₂ in acetic acid or NBS with an acid catalyst.

FeatureC3-Ring Bromination (Desired)α-Ethyl Bromination (Side Product)
Mechanism Electrophilic Aromatic SubstitutionFree Radical Substitution
Reagent Br₂ or NBSNBS
Catalyst/Initiator Lewis Acid (FeBr₃) or Brønsted Acid (H₂SO₄)Radical Initiator (AIBN) or UV Light
Solvent Polar (Acetic Acid, CH₂Cl₂)Nonpolar (CCl₄, Benzene)
Key Factor Generation of a strong electrophile (Br⁺)Generation of a bromine radical (Br•)

Table 1. Comparison of conditions favoring desired vs. side reactions.

Question 3: My analysis shows evidence of a di-brominated product (M+4 peak in mass spec). How can I improve selectivity for the mono-brominated product?

Answer: The formation of a di-brominated product indicates that the initially formed mono-bromo product is still reactive enough to undergo a second bromination under the reaction conditions. Given the two potential sites, the most likely di-bromo product is 3-bromo-5-(1-bromoethyl)-1-methyl-1H-1,2,4-triazole , resulting from both an electrophilic ring substitution and a radical side-chain substitution.

Troubleshooting & Protocol Adjustments:

  • Control Stoichiometry: Use no more than 1.0 to 1.1 equivalents of your brominating agent. Over-bromination is often a simple consequence of using a large excess of reagent.

  • Lower the Temperature: Perform the reaction at a lower temperature (e.g., starting at 0 °C and allowing it to warm slowly) to increase selectivity. Higher temperatures provide the activation energy for less favorable secondary reactions.

  • Slow Addition: Add the brominating agent dropwise or in portions over an extended period. This keeps the instantaneous concentration of the brominating agent low, disfavoring the second reaction.

  • Careful Monitoring: Follow the reaction's progress closely using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the product from reacting further.

Question 4: The reaction has produced a dark, complex mixture that is difficult to purify, suggesting possible decomposition. Is the triazole ring opening?

Answer: While the 1,2,4-triazole ring is generally robust and stable towards many acidic and basic conditions, it is not indestructible.[5][6] Highly aggressive oxidative conditions can potentially lead to ring degradation or polymerization. For instance, oxidation of related 1,2,4-triazoline-3-thiones with bromine can lead to oxidative cleavage of the C-S bond.[7] Using strong oxidants in conjunction with bromine, or excessively high temperatures, could lead to a cascade of decomposition reactions.

Troubleshooting & Protocol Adjustments:

  • Verify Reagent Quality: Ensure your brominating agent is pure. Old bottles of NBS can contain excess bromine and acidic byproducts that lead to unpredictable reactivity. Recrystallization of NBS may be necessary.[3]

  • Avoid Harsh Oxidants: Do not use reagents like nitric acid as a catalyst unless you are following a specific, validated procedure for iodination, as it can be too oxidative for bromination.[2]

  • Maintain Temperature Control: Avoid excessive heating. Runaway reactions can quickly lead to decomposition.

  • Inert Atmosphere: While not always necessary for bromination, running the reaction under an inert atmosphere (N₂ or Ar) can prevent unwanted side reactions mediated by atmospheric oxygen, especially at elevated temperatures.

Section 3: Validated Experimental Protocols
Protocol A: Optimized for Selective C3-Bromination

This protocol is designed to maximize the yield of the desired 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole by promoting the electrophilic pathway.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 5-ethyl-1-methyl-1H-1,2,4-triazole (1.0 eq).

  • Solvent: Add anhydrous dichloromethane (CH₂Cl₂) or glacial acetic acid (approx. 0.1 M concentration).

  • Catalyst: If using CH₂Cl₂, add anhydrous iron(III) bromide (FeBr₃) (0.1 eq).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath. Wrap the flask in aluminum foil to exclude light.

  • Reagent Addition: Dissolve elemental bromine (Br₂) (1.05 eq) in a small amount of the reaction solvent and add it to the dropping funnel. Add the bromine solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess bromine. If acetic acid was used, pour the mixture into ice water and neutralize with solid NaHCO₃. If CH₂Cl₂ was used, wash the organic layer with NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

References
  • Abdel-Wahab, B. F. et al. (2024). Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H- 1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide.
  • BenchChem. (2025). The 1,2,4-Triazole Ring: A Technical Guide to Chemical Stability and Reactivity. BenchChem.
  • Butler, R. N., & O'Donohue, A. M. (n.d.). Reactions of bromine and lead tetra-acetate with 2-(substituted hydrazino)-5-phenyl-1,3,4-oxadiazoles. RSC Publishing.
  • Wikipedia. (n.d.). N-Bromosuccinimide. Wikipedia.
  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. commonorganicchemistry.com.
  • ChemicalBook. (2022). Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole. ChemicalBook.
  • ResearchGate. (2018). Stability of 1,2,4-triazoles?.
  • Wikipedia. (n.d.).
  • Jones, R., & Katritzky, A. R. (n.d.). Triazoles. Part XI. Synthesis of 1,2,4-triazole-3-sulphonic acids by oxidation of 1,2,4-triazoline-3-thiones. Journal of the Chemical Society C: Organic (RSC Publishing).

Sources

Troubleshooting

Technical Support Center: Optimization of Palladium-Catalyzed Suzuki Coupling for 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and professionals in drug development who a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling this electron-deficient N-heterocycle. Here, you will find field-proven insights, troubleshooting guides, and detailed protocols to enhance the efficiency and success of your reactions.

Understanding the Challenge: The Nature of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole

The Suzuki-Miyaura coupling of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole presents a unique set of challenges primarily due to the electronic properties of the triazole ring. The electron-deficient nature of this heterocycle can render the C-Br bond less reactive towards oxidative addition, a critical step in the catalytic cycle.[1] Furthermore, the presence of multiple nitrogen atoms can lead to coordination with the palladium catalyst, potentially causing inhibition or deactivation.[2] This guide will provide a systematic approach to overcoming these hurdles.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole is showing low to no conversion. What are the most likely causes?

A1: Low or no conversion is a common issue and can typically be attributed to one of the following factors:

  • Catalyst Inactivity: The palladium(0) species may not be forming efficiently from the precatalyst, or it may be deactivated. Ensure your palladium source and ligand are of high quality and stored under appropriate conditions.[3]

  • Inefficient Oxidative Addition: The electron-deficient nature of the triazole ring can make the C-Br bond less susceptible to oxidative addition.[1] This often necessitates the use of more electron-rich and bulky ligands to promote this step.[4]

  • Catalyst Inhibition: The nitrogen atoms of the triazole ring can coordinate to the palladium center, effectively poisoning the catalyst.[2] The choice of ligand and reaction conditions is crucial to mitigate this effect.

  • Inappropriate Base or Solvent: The base and solvent play a critical role in the transmetalation step and overall catalyst stability. An unsuitable combination can halt the reaction.[4]

Q2: I am observing significant amounts of homocoupled boronic acid byproduct. How can I minimize this?

A2: Homocoupling of the boronic acid is often a result of oxygen in the reaction mixture, which can lead to the formation of Pd(II) species that promote this side reaction.[5] To minimize homocoupling:

  • Thoroughly Degas Solvents: Ensure all solvents are rigorously degassed prior to use by sparging with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.

  • Maintain an Inert Atmosphere: Run the reaction under a strict inert atmosphere of argon or nitrogen.

  • Use High-Purity Reagents: Ensure the boronic acid is of high purity and has not degraded.

Q3: Protodeboronation of my boronic acid is a major side reaction. What can I do to prevent it?

A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is often exacerbated by strong bases and the presence of water.[3] To address this:

  • Use a Milder Base: Consider switching from strong bases like NaOH or K₃PO₄ to milder options such as K₂CO₃ or Cs₂CO₃.[3]

  • Anhydrous Conditions: If feasible for your specific transformation, switching to anhydrous conditions can significantly reduce protodeboronation.[1]

  • Boronic Esters: Using more stable boronic esters, such as pinacol esters, can also prevent premature decomposition of the boronic acid.[5]

Troubleshooting Guide: A Systematic Approach

When encountering difficulties, a systematic approach to troubleshooting is essential. The following guide addresses common problems and provides actionable solutions.

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Step & Rationale
Catalyst System (Palladium Source & Ligand) Action: Screen different palladium precatalysts and ligands. Rationale: The choice of catalyst and ligand is paramount for activating the electron-deficient C-Br bond of the triazole. Electron-rich and sterically hindered phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[6] They enhance the electron density on the palladium center, facilitating oxidative addition. A switch to a more active pre-catalyst like a G3 or G4 Buchwald precatalyst can also be beneficial.[3]
Base Selection Action: Evaluate a range of bases. Rationale: The base is crucial for activating the boronic acid in the transmetalation step.[7] For nitrogen-containing heterocycles, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally preferred over organic amines, which can compete for coordination to the palladium center.[8] The strength of the base should be carefully considered to avoid substrate or product degradation.
Solvent System Action: Test different solvents and solvent/water mixtures. Rationale: The solvent influences the solubility of reactants and the stability and activity of the catalyst.[4] Common solvents for Suzuki couplings include dioxane, THF, and toluene, often with a small amount of water to aid in dissolving the base and facilitating the catalytic cycle.[5] However, for substrates prone to protodeboronation, anhydrous conditions may be necessary.
Temperature Action: Optimize the reaction temperature. Rationale: Higher temperatures can often overcome the activation barrier for sluggish reactions. However, excessive heat can lead to catalyst decomposition and side reactions. A systematic screen from 80 °C to 120 °C is recommended.[3]
Problem 2: Formation of Significant Side Products
Side Product Potential Cause Troubleshooting Step & Rationale
Dehalogenation of Starting Material Hydride source in the reaction mixtureAction: Ensure solvents are anhydrous and high purity. Avoid using alcohol solvents if possible, as they can be a source of hydrides.[5]
Homocoupling of Boronic Acid Presence of oxygenAction: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction setup and duration.[5]
Protodeboronation Strong base, presence of waterAction: Switch to a milder base (e.g., K₂CO₃, Cs₂CO₃). Consider using anhydrous conditions or a more stable boronic ester.[3]

Experimental Protocols

The following are suggested starting points for the optimization of your Suzuki coupling reaction.

Protocol 1: General Screening Conditions

This protocol is a good starting point for screening various catalysts, ligands, and bases.

Materials:

  • 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a Buchwald precatalyst; 1-5 mol%)

  • Ligand (e.g., PPh₃, SPhos, XPhos; 2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0-3.0 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O 10:1, Toluene/H₂O 10:1)

Procedure:

  • To a flame-dried reaction vessel, add the 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole, arylboronic acid, and base.

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • In a separate vial, dissolve the palladium precatalyst and ligand in a small amount of the degassed solvent under an inert atmosphere.

  • Add the catalyst/ligand solution to the reaction vessel via syringe.

  • Add the remaining degassed solvent to the reaction vessel.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[3]

Data Presentation: Recommended Starting Conditions

The following table summarizes recommended starting conditions based on literature precedents for similar electron-deficient N-heterocycles.

ParameterRecommended Condition 1Recommended Condition 2Recommended Condition 3
Palladium Source Pd₂(dba)₃ (1.5 mol%)Pd(OAc)₂ (2 mol%)XPhos Pd G3 (2 mol%)
Ligand P(t-Bu)₃·HBF₄ (3 mol%)XantPhos (4 mol%)-
Base Cs₂CO₃ (2.0 equiv)K₃PO₄ (2.0 equiv)K₂CO₃ (2.0 equiv)
Solvent DioxaneTolueneDioxane/H₂O (10:1)
Temperature 80 °C100 °C100 °C
Reference [3]

Mechanistic Considerations & Visualizations

A fundamental understanding of the Suzuki-Miyaura catalytic cycle is crucial for effective troubleshooting.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle pd0 Pd(0)L₂ oa_intermediate R¹-Pd(II)L₂(X) pd0->oa_intermediate Oxidative Addition transmetalation_intermediate R¹-Pd(II)L₂(R²) oa_intermediate->transmetalation_intermediate Transmetalation transmetalation_intermediate->pd0 Reductive Elimination product R¹-R² transmetalation_intermediate->product aryl_halide R¹-X (3-bromo-triazole) aryl_halide->oa_intermediate boronic_acid R²-B(OR)₂ boronic_acid->transmetalation_intermediate base Base base->oa_intermediate

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting a failing Suzuki coupling reaction.

Troubleshooting_Workflow start Low/No Yield check_reagents Verify Reagent Purity & Inert Atmosphere start->check_reagents screen_ligands Screen Electron-Rich/ Bulky Ligands check_reagents->screen_ligands Reagents OK screen_bases Screen Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) screen_ligands->screen_bases No Improvement success Successful Coupling screen_ligands->success Improvement screen_solvents Optimize Solvent System (Dioxane, Toluene, THF) screen_bases->screen_solvents No Improvement screen_bases->success Improvement optimize_temp Vary Temperature (80-120 °C) screen_solvents->optimize_temp No Improvement screen_solvents->success Improvement optimize_temp->success Improvement

Caption: A decision tree for troubleshooting low-yield Suzuki reactions.

References

Sources

Optimization

overcoming low reactivity of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole in cross-coupling

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and optimized protocols for overcoming the characteristically l...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and optimized protocols for overcoming the characteristically low reactivity of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole in palladium-catalyzed cross-coupling reactions. Our goal is to move beyond simple procedural lists and explain the fundamental causality behind experimental choices, empowering you to rationalize and solve challenges in your own work.

The Core Challenge: Understanding the Lack of Reactivity

The primary obstacle in functionalizing the 3-position of the 1-methyl-1,2,4-triazole core is its electron-deficient nature. The presence of three nitrogen atoms in the aromatic ring withdraws electron density from the carbon atoms, particularly C3 and C5. This has a profound effect on the carbon-bromine bond, making the crucial first step of most cross-coupling cycles—oxidative addition to a Palladium(0) catalyst—energetically unfavorable and kinetically slow.

Caption: Electronic deactivation of the C3-Br bond.

Frequently Asked Questions (FAQs)

Q1: Why is my 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole derivative completely unreactive under standard Suzuki-Miyaura conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O)?

A: Standard conditions developed for common aryl bromides are often insufficient for this substrate. The low reactivity stems from two primary factors:

  • Poor Oxidative Addition: The electron-deficient 1,2,4-triazole ring makes the C-Br bond resistant to cleavage and addition to the Pd(0) catalyst, which is the rate-limiting step of the catalytic cycle.[1][2]

  • Catalyst Inhibition: The lone pairs on the triazole's nitrogen atoms (N2 and N4) can coordinate to the palladium center.[3] This can create off-cycle, inactive catalyst species, effectively poisoning the reaction. Traditional ligands like triphenylphosphine (PPh₃) are often not effective enough to prevent this or to promote the difficult oxidative addition.

Q2: What is the single most critical parameter to optimize for a successful cross-coupling reaction with this substrate?

A: The ligand supporting the palladium catalyst. The success of these challenging couplings is almost entirely dependent on the choice of a highly active ligand. You must move beyond simple, classical ligands like PPh₃. The most effective ligands are typically bulky, electron-rich monophosphines, such as the biaryl phosphines developed by the Buchwald group (e.g., XPhos, SPhos, RuPhos), or N-heterocyclic carbenes (NHCs).[1][3][4] These ligands promote the formation of a highly reactive, low-coordinate L-Pd(0) species that is necessary to activate the C-Br bond.[5]

Q3: Which types of cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira, etc.) are most likely to be successful?

A: With the right catalyst system, Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are all achievable.

  • Suzuki-Miyaura: Generally the most versatile for C-C bond formation, but highly dependent on the correct combination of a modern ligand and a suitable base (often K₃PO₄ or Cs₂CO₃).[6][7]

  • Buchwald-Hartwig Amination: Very effective for C-N bond formation, but requires a strong, non-nucleophilic base (like NaOt-Bu or LHMDS) to deprotonate the amine nucleophile.[8][9]

  • Sonogashira Coupling: A reliable method for introducing alkyne moieties. It can be performed under standard conditions (with a copper co-catalyst) or copper-free variants, but success still hinges on a potent Pd-ligand system.[10][11]

  • Heck Reaction: This can be the most challenging due to a higher propensity for a side reaction known as hydrodehalogenation, where the bromine is replaced by a hydrogen atom.[12][13]

Troubleshooting Guide

Problem 1: No Reaction or Very Low Conversion (<10%)

Question: I am attempting a Suzuki-Miyaura coupling with my 3-bromo-triazole, an arylboronic acid, a palladium source, a ligand, and a base, but I see only starting material after 24 hours at 100 °C. What are the most likely causes and how do I fix it?

Answer: This is the most common failure mode and almost always points to an insufficiently active catalyst system or suboptimal reaction parameters. The activation energy for the oxidative addition is simply too high for the reaction to proceed.

Causality & Solutions:

  • Inadequate Ligand/Catalyst: Your catalyst is not active enough.

    • Solution: Switch to a state-of-the-art catalyst system. Do not use Pd(PPh₃)₄ or generate a catalyst from Pd(OAc)₂ with simple ligands like PPh₃. Instead, use a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a highly active, bulky, and electron-rich ligand. For even more reliability, use a pre-formed palladacycle precatalyst (e.g., XPhos-Pd-G3).[1][4] These precatalysts generate the active Pd(0) species more cleanly and efficiently.

  • Incorrect Base: The base is crucial for activating the boronic acid in the transmetalation step of the Suzuki cycle.[6][14] An inappropriate base can halt the reaction.

    • Solution: Screen different bases. For Suzuki reactions with heteroaryl halides, inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often superior to sodium carbonate (Na₂CO₃).[6][7] For Buchwald-Hartwig aminations, a strong base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is required.[4][15]

  • Insufficient Temperature: Many modern catalyst systems can operate at lower temperatures, but challenging substrates require thermal energy to overcome the high activation barrier.

    • Solution: Ensure the reaction temperature is high enough. A starting point of 100-120 °C in a high-boiling solvent like dioxane or toluene is recommended.[4] If accessible, microwave irradiation can sometimes dramatically accelerate these difficult reactions.[16]

  • Atmosphere and Solvent Purity: Palladium(0) catalysts are sensitive to oxygen.

    • Solution: Ensure your solvent is thoroughly degassed (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles) and that the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[4]

Table 1: Recommended Starting Conditions for Cross-Coupling

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig AminationSonogashira Coupling
Pd Precursor Pd₂(dba)₃ (2.5 mol%) or XPhos-Pd-G3 (5 mol%)Pd(OAc)₂ (2 mol%) or RuPhos-Pd-G3 (2-4 mol%)PdCl₂(PPh₃)₂ (2-5 mol%)
Ligand XPhos or SPhos (5-10 mol%)RuPhos or BrettPhos (4-8 mol%)XPhos (4-10 mol%)
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv)NaOt-Bu or LHMDS (1.5-2.2 equiv)Cs₂CO₃ or Et₃N (2-3 equiv)
Co-catalyst N/AN/ACuI (5-10 mol%)
Solvent Dioxane or TolueneDioxane or TolueneDMF or Dioxane
Temperature 100 - 120 °C100 - 110 °C80 - 100 °C

Note: These are starting points. Optimization will likely be necessary.

Problem 2: Significant Hydrodehalogenation Side Product

Question: My reaction is converting the starting material, but the main product is 5-ethyl-1-methyl-1H-1,2,4-triazole (the debrominated compound), not the desired coupled product. How can I prevent this?

Answer: Hydrodehalogenation is a common side reaction with electron-deficient aryl halides, particularly in Heck reactions but also possible in others.[12][13] It typically occurs when the arylpalladium(II) intermediate, formed after oxidative addition, undergoes a competing reaction pathway instead of productive coupling.

Causality & Solutions:

  • Source of Hydride: The "hydride" (H⁻) that replaces the bromine can come from various sources, including the amine base (like triethylamine), solvent (like THF, though less common), or even the phosphine ligand itself under certain conditions.

    • Solution: If using an amine base like Et₃N (common in Heck and Sonogashira), consider switching to an inorganic base like K₃PO₄ or Cs₂CO₃. If the problem persists, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) has been shown in some systems to suppress dehalogenation by stabilizing the active catalyst and promoting the desired reaction pathway.[12][13]

  • Slow Productive Coupling: If the desired coupling step (e.g., transmetalation in Suzuki or amine coordination/deprotonation in Buchwald-Hartwig) is slow, the arylpalladium(II) intermediate has more time to undergo side reactions.

    • Solution: Focus on accelerating the desired reaction. This again points to using a more active ligand system (see Problem 1). A more efficient ligand will speed up the entire catalytic cycle, minimizing the lifetime of intermediates prone to decomposition pathways.

Optimized Experimental Protocols

Protocol 1: Suzuki-Miyaura C-C Coupling

This protocol uses a highly active phosphine ligand system to couple an arylboronic acid.

Materials:

  • 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 mmol, 2.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.06 mmol, 6 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane (5 mL)

Procedure:

  • To a flame-dried Schlenk tube or microwave vial, add the 3-bromo-triazole, arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Evacuate and backfill the vessel with Argon or Nitrogen three times.

  • Add the degassed 1,4-dioxane via syringe.

  • Seal the vessel and place it in a preheated oil bath at 110 °C.

  • Stir vigorously for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig C-N Amination

This protocol is for coupling a primary or secondary amine using a strong, soluble base.

Materials:

  • 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • 2-(Dicyclohexylphosphino)-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed Toluene (5 mL)

Procedure:

  • Important: Perform step 2 in a glovebox if possible. If not, be swift.

  • To a flame-dried Schlenk tube, add Pd(OAc)₂, RuPhos, and NaOt-Bu.

  • Add the 3-bromo-triazole.

  • Seal the tube, evacuate, and backfill with Argon three times.

  • Add the degassed toluene, followed by the amine nucleophile via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C.

  • Stir for 4-18 hours, monitoring by TLC or LC-MS.

  • Cool to room temperature. Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Proceed with an aqueous workup and purification as described in Protocol 1.

Troubleshooting Workflow

G start Reaction Failed: No or Low Conversion q_catalyst Is the catalyst system Pd(PPh₃)₄ or Pd/C? start->q_catalyst sol_catalyst ACTION: Switch to a modern catalyst system: - Pd₂(dba)₃ + XPhos/SPhos - or a G3-Palladacycle q_catalyst->sol_catalyst Yes q_ligand Using Pd(OAc)₂ or Pd₂(dba)₃? What is the ligand? q_catalyst->q_ligand No success Re-run Experiment sol_catalyst->success sol_ligand ACTION: Ensure ligand is a bulky, electron-rich biaryl phosphine (e.g., XPhos, RuPhos, SPhos) q_ligand->sol_ligand PPh₃ or similar q_base What base is being used for the Suzuki coupling? q_ligand->q_base Modern ligand sol_ligand->success sol_base ACTION: Switch from Na₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃ q_base->sol_base Na₂CO₃ / weak base q_temp Is the reaction temperature < 100 °C? q_base->q_temp K₃PO₄ / strong base sol_base->success sol_temp ACTION: Increase temperature to 100-120 °C. Consider microwave heating. q_temp->sol_temp Yes q_temp->success No, temp is high sol_temp->success side_rxn Problem: Hydrodehalogenation is the major product q_side_base Are you using an amine base (e.g., Et₃N)? side_rxn->q_side_base q_side_base->sol_catalyst No, using inorganic base. (Implies catalyst is not active enough for coupling) sol_side_base ACTION: Switch to an inorganic base (K₃PO₄, Cs₂CO₃). Consider adding TBAB. q_side_base->sol_side_base Yes sol_side_base->success

Caption: A decision tree for troubleshooting failed reactions.

References

  • Title: Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts Source: Organic Process Research & Development URL: [Link][17][18]

  • Title: Palladium-Catalyzed C–H Arylation of 1,2,3-Triazoles Source: Molecules (via PMC) URL: [Link][16]

  • Title: Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling Source: Organometallics URL: [Link][19][20]

  • Title: Triazole-Based Monophosphine Ligands for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides Source: The Journal of Organic Chemistry URL: [Link][21]

  • Title: Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides Source: Journal of the American Chemical Society URL: [Link][10]

  • Title: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling Source: Angewandte Chemie International Edition (via PMC) URL: [Link][8]

  • Title: Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides Source: Organic Letters URL: [Link][1][5]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link][9]

  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link][22]

  • Title: Copper-free Sonogashira cross-coupling reactions: an overview Source: RSC Advances URL: [Link][11]

  • Title: Heck reaction Source: Wikipedia URL: [Link][23]

  • Title: Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics Source: Organic Letters URL: [Link][2]

  • Title: Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib Source: Beilstein Journal of Organic Chemistry (via PMC) URL: [Link][12][13]

  • Title: Suzuki reaction Source: Wikipedia URL: [Link][14]

  • Title: Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides Source: Organic Letters URL: [Link][15]

  • Title: Iron-catalyzed cross-coupling of electron-deficient heterocycles and quinone with organoboron species via innate C-H functionalization Source: Semantic Scholar URL: [Link][24]

  • Title: Heck Reaction Source: Organic Chemistry Portal URL: [Link][25]

  • Title: Sonogashira coupling Source: Wikipedia URL: [Link][26]

  • Title: 1,2,4-Triazole-Based Palladium Pincer Complexes. A New Type of Catalyst for the Heck Reaction Source: ResearchGate URL: [Link][27]

  • Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link][28]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link][29]

  • Title: Selective Buchwald–Hartwig arylation of C-amino-1,2,4-triazoles and other coordinating aminoheterocycles enabled by bulky NHC ligands and TPEDO activator Source: Inorganic Chemistry Frontiers URL: [Link][3]

  • Title: Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity Source: Chemical Science URL: [Link][30]

Sources

Troubleshooting

Technical Support Center: Strategies for Preventing Dehalogenation of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common challenge encounter...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common challenge encountered during the chemical modification of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole: unwanted dehalogenation. As a versatile heterocyclic building block, the bromine atom is a critical handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions. However, its premature replacement by a hydrogen atom (hydrodehalogenation) can significantly reduce yields and complicate purification.

This document provides a structured approach to diagnosing and mitigating this undesirable side reaction, drawing from established principles of organometallic chemistry and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of my 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole chemistry, and why is it a significant problem?

A: Dehalogenation, specifically hydrodehalogenation, is a side reaction where the bromine atom on your triazole ring is replaced by a hydrogen atom. This is problematic because it consumes your starting material, leading to a lower yield of your desired product. Furthermore, it introduces a significant impurity that can be challenging to separate from the final product due to similar physical properties.

Q2: What is the primary cause of dehalogenation in my palladium-catalyzed cross-coupling reaction?

A: The most common culprit is the formation of a palladium-hydride (Pd-H) species within the catalytic cycle. This highly reactive intermediate can arise from various sources in your reaction mixture, such as the solvent (e.g., alcohols), the base, or even certain phosphine ligands. Instead of facilitating the desired bond formation, the Pd-H species can react with your bromo-triazole, leading to the dehalogenated byproduct.

Q3: Are electron-deficient heterocyclic compounds like my 3-bromo-1,2,4-triazole more susceptible to dehalogenation?

A: Yes, electron-deficient aromatic and heteroaromatic systems can be more prone to dehalogenation. The electron-withdrawing nature of the triazole ring can influence the stability of the carbon-bromine bond and the intermediates in the catalytic cycle, sometimes favoring the dehalogenation pathway.

Q4: How can I quickly check if dehalogenation is occurring in my reaction?

A: The most reliable methods are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). You will observe a peak corresponding to the mass of your dehalogenated byproduct (5-ethyl-1-methyl-1H-1,2,4-triazole). High-Resolution Mass Spectrometry (HRMS) can provide an unambiguous identification of this impurity[1][2]. Proton NMR spectroscopy can also be used to identify the characteristic signals of the dehalogenated product.

In-Depth Troubleshooting Guide

Issue 1: Significant Formation of Dehalogenated Byproduct in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but it is also a common scenario for dehalogenation.[3][4] If you are observing a significant amount of 5-ethyl-1-methyl-1H-1,2,4-triazole in your reaction mixture, consider the following troubleshooting steps, presented in a logical workflow.

start High Dehalogenation Observed ligand Step 1: Evaluate Ligand System start->ligand Begin Troubleshooting base Step 2: Re-evaluate the Base ligand->base If dehalogenation persists solvent Step 3: Change the Solvent base->solvent If dehalogenation persists temp Step 4: Lower the Reaction Temperature solvent->temp If dehalogenation persists reagents Step 5: Check Reagent Purity temp->reagents If dehalogenation persists success Dehalogenation Minimized reagents->success Problem Resolved

Caption: Troubleshooting workflow for minimizing dehalogenation in Suzuki-Miyaura coupling.

The choice of phosphine ligand is paramount in controlling the relative rates of the desired reductive elimination (forming your product) and the undesired dehalogenation.

  • Causality: Bulky, electron-rich phosphine ligands generally accelerate the rate of reductive elimination. This helps the desired product-forming step to outcompete the dehalogenation pathway. For electron-deficient heterocycles, specialized ligands are often necessary to prevent side reactions.

  • Recommended Action:

    • Switch from less bulky ligands like PPh₃ to more sterically demanding and electron-rich ligands.

    • Buchwald-type biaryl phosphine ligands such as XPhos , SPhos , or RuPhos are excellent choices.

    • For challenging couplings involving heteroaryl bromides, a pre-catalyst system like XPhosPdG2 can be particularly effective in preventing debromination.[5]

The strength and nature of the base can significantly influence the formation of Pd-H species.

  • Causality: Strong bases, especially alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of palladium hydrides. Weaker inorganic bases are often a better choice.

  • Recommended Action:

    • If you are using a strong organic base, switch to a weaker inorganic base.

    • Potassium carbonate (K₂CO₃) , cesium carbonate (Cs₂CO₃) , or potassium phosphate (K₃PO₄) are generally good alternatives.

The solvent can be a source of hydrides and can also influence the stability of intermediates in the catalytic cycle.

  • Causality: Protic solvents (like alcohols) or solvents that can degrade to produce hydride sources (like DMF at high temperatures) can increase the rate of dehalogenation.

  • Recommended Action:

    • Avoid protic solvents.

    • Switch to anhydrous, aprotic solvents such as toluene , dioxane , or THF . Ensure your solvents are properly degassed to remove oxygen, which can degrade the catalyst.

Thermal stability of the catalyst and reactants can play a role in the prevalence of side reactions.

  • Causality: Dehalogenation can sometimes have a higher activation energy than the desired coupling reaction. In other cases, high temperatures can lead to the degradation of the catalyst or other reaction components, generating hydride species.

  • Recommended Action:

    • Attempt the reaction at a lower temperature. For example, if the reaction is being run at 100 °C, try 80 °C. This may require a longer reaction time but can significantly suppress dehalogenation.

Impurities in your starting materials or reagents can be an unforeseen source of hydrides.

  • Causality: Water or other protic impurities in your solvents or reagents can contribute to the formation of Pd-H.

  • Recommended Action:

    • Use anhydrous and degassed solvents.

    • Ensure your boronic acid and base are of high purity and are stored under inert conditions.

Data Summary: Impact of Reaction Parameters on Dehalogenation

The following table summarizes the expected effect of changing various reaction parameters on the ratio of the desired cross-coupled product to the dehalogenated byproduct.

Parameter ChangeExpected Impact on DehalogenationRationale
Ligand: PPh₃ → XPhosDecrease Bulky, electron-rich ligand accelerates reductive elimination.
Base: NaOtBu → K₂CO₃Decrease Weaker base reduces the formation of Pd-H species.
Solvent: DMF → TolueneDecrease Aprotic, non-polar solvent is less likely to be a hydride source.
Temperature: 100 °C → 80 °CLikely Decrease Reduces catalyst degradation and may disfavor the dehalogenation pathway.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole with Minimized Dehalogenation

This protocol provides a robust starting point for the Suzuki-Miyaura coupling, incorporating best practices to minimize hydrodehalogenation.

Materials:

  • 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • XPhos Pd G2 (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0 mmol)

  • Toluene, anhydrous and degassed (5 mL)

  • Water, degassed (0.5 mL)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole, the arylboronic acid, XPhos Pd G2, and anhydrous potassium phosphate.

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene and degassed water via syringe.

  • Seal the vial and place it in a preheated oil bath at 80-90 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Analytical Method for Detecting and Quantifying Dehalogenation

Instrumentation:

  • UHPLC system with a DAD detector

  • High-Resolution Mass Spectrometer (HRMS) with an electrospray ionization (ESI) source

Method:

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).

  • Chromatography: Use a C18 or a pentafluorophenyl column for good separation of the halogenated starting material, the coupled product, and the dehalogenated byproduct.[1]

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Monitor for the exact masses of the protonated molecular ions of all three compounds.

    • 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole: [M+H]⁺

    • Coupled Product: [M+H]⁺

    • Dehalogenated Byproduct (5-ethyl-1-methyl-1H-1,2,4-triazole): [M+H]⁺

  • Quantification: Use the peak areas from the UV chromatogram or the extracted ion chromatograms to determine the relative percentages of each component.

Mechanistic Insights

To effectively troubleshoot, it is crucial to understand the underlying mechanism of dehalogenation within the palladium catalytic cycle.

cluster_desired Desired Catalytic Cycle cluster_undesired Undesired Dehalogenation Pathway Pd0 Pd(0)L_n PdII Ar-Pd(II)-Br Pd0->PdII Ar-Br OxAdd Oxidative Addition (Ar-Br) PdII_Ar Ar-Pd(II)-Ar' PdII->PdII_Ar Ar'B(OH)2 PdH Pd(II)-H PdII->PdH Reaction with Hydride Transmetal Transmetalation (Ar'-B(OH)2) Product Ar-Ar' (Desired Product) PdII_Ar->Product RedElim Reductive Elimination Product->Pd0 Regenerates Catalyst Dehalogenation Dehalogenation Pathway Byproduct Ar-H (Byproduct) PdH->Byproduct HydrideSource Hydride Source (e.g., from base, solvent) HydrideSource->PdH RedElim_Dehal Reductive Elimination Byproduct->Pd0 Regenerates Catalyst

Caption: Competing catalytic cycles in palladium-catalyzed cross-coupling reactions.

The key to preventing dehalogenation is to favor the kinetics of the desired catalytic cycle over the undesired pathway. Each troubleshooting step recommended in this guide is designed to either accelerate the desired steps (oxidative addition, transmetalation, reductive elimination) or to suppress the formation and reaction of the palladium-hydride species.

References

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Synthesis, 2010(02), 217-220.
  • Organic Chemistry Portal. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Retrieved from [Link]

  • Ansari, T. N., et al. (2021). Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming the Hydrodehalogenation Pathway under a Hydrogen Atmosphere in Water.
  • Bhattacharjya, A., et al. (2013). Reductions of aryl bromides in water at room temperature. Organic letters, 15(18), 4786–4789.
  • Viciu, M. S., et al. (2004). Catalytic Dehalogenation of Aryl Halides Mediated by a Palladium/Imidazolium Salt System. Organometallics, 23(15), 3752–3755.
  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. Retrieved from [Link]

  • Regalado, E. L., et al. (2014). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. Journal of Pharmaceutical and Biomedical Analysis, 92, 1-5.
  • ResearchGate. (2019). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. Retrieved from [Link]

  • El-Faham, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). RSC Advances, 11(4), 2269-2280.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Das, S., et al. (2021). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. RSC Medicinal Chemistry, 12(10), 1736-1749.

Sources

Optimization

Technical Support Center: Troubleshooting Failed Sonogashira Reactions with 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole

Welcome to the technical support center for troubleshooting Sonogashira reactions, with a specific focus on the coupling of the heterocyclic halide, 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole. This guide is designed for...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting Sonogashira reactions, with a specific focus on the coupling of the heterocyclic halide, 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific transformation. Here, we provide in-depth, field-proven insights and actionable protocols to help you overcome common hurdles and achieve successful coupling.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and issues encountered when working with 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole in Sonogashira couplings.

Q1: Why is my Sonogashira reaction with 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole failing or giving low yields?

A1: The 1,2,4-triazole ring system introduces unique challenges in Sonogashira couplings. The nitrogen atoms in the triazole ring can act as ligands for the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Furthermore, the electronic properties of the triazole ring can influence the reactivity of the C-Br bond, making oxidative addition, a key step in the catalytic cycle, more difficult compared to simple aryl bromides. The substrate itself, 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole, is a bifunctional building block used in the synthesis of various chemical compounds.[1][2]

Q2: What are the most common side reactions I should be aware of?

A2: The most prevalent side reaction is the homocoupling of the terminal alkyne, often referred to as Glaser coupling.[3] This is particularly problematic when using a copper(I) co-catalyst, as it can form copper acetylide intermediates that dimerize, especially in the presence of oxygen.[4][5] Another potential side reaction is the decomposition of the starting material or product under harsh reaction conditions.

Q3: Should I use a copper co-catalyst? What are the pros and cons?

A3: The "classical" Sonogashira reaction employs a copper(I) co-catalyst, which generally allows for milder reaction conditions (e.g., room temperature).[4][6] The copper salt reacts with the terminal alkyne to form a copper(I) acetylide, which is a key intermediate in the catalytic cycle.[6] However, the use of copper can promote the undesirable Glaser homocoupling.[4][7] Copper-free Sonogashira protocols have been developed to circumvent this issue, though they may require higher temperatures or more specialized ligands.

Q4: How critical is the choice of base and solvent?

A4: The choice of base and solvent is crucial for a successful Sonogashira reaction. The base serves to neutralize the hydrogen halide produced during the reaction and also facilitates the formation of the active acetylide species.[6][8] Amine bases like triethylamine or diisopropylamine are commonly used and can also serve as the solvent.[6][8] The solvent must be able to dissolve all reactants and catalysts and should be appropriately degassed to prevent oxygen from interfering with the reaction.[9] Aprotic polar solvents like DMF or THF are also frequently employed.[6]

II. Detailed Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving specific issues you may encounter in your experiments.

Problem 1: No Product Formation or Only Starting Material Recovered

If you are observing no conversion of your starting materials, consider the following troubleshooting steps, starting with the most likely culprits.

Logical Troubleshooting Workflow

start No Product Formation catalyst 1. Catalyst Inactivity/Decomposition start->catalyst conditions 2. Suboptimal Reaction Conditions catalyst->conditions solution1 Solution: Use fresh catalyst, consider pre-activation, switch to a more robust ligand. catalyst->solution1 Check catalyst quality reagents 3. Reagent Purity/Stoichiometry conditions->reagents solution2 Solution: Increase temperature, screen different bases and solvents, ensure rigorous degassing. conditions->solution2 Optimize conditions substrate 4. Substrate-Specific Issues reagents->substrate solution3 Solution: Purify starting materials, verify stoichiometry, use fresh, dry solvents. reagents->solution3 Verify reagents solution4 Solution: Consider a different palladium precursor or ligand better suited for N-heterocycles. substrate->solution4 Address substrate reactivity

Caption: Troubleshooting workflow for no product formation.

1.1. Catalyst System Evaluation
  • Palladium Catalyst: The choice of palladium source and ligand is critical. While Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂ are common, they may not be optimal for this specific substrate.[10][11]

    • Recommendation: Consider using a more electron-rich and sterically bulky phosphine ligand, which can promote the oxidative addition step.[10] Alternatively, N-heterocyclic carbene (NHC) palladium complexes have shown high efficiency in Sonogashira couplings.[10][12]

  • Copper Co-catalyst: If using a copper-free system, the reaction may require more forcing conditions. If using a copper co-catalyst, ensure it is fresh and of high purity.

    • Recommendation: For initial troubleshooting, a standard copper(I) iodide (CuI) loading of 5-10 mol% is a good starting point.

1.2. Reaction Conditions Optimization
  • Temperature: Aryl bromides are generally less reactive than aryl iodides and may require heating.[13]

    • Recommendation: If your reaction is being run at room temperature, try increasing the temperature to 50-80 °C. For particularly unreactive systems, temperatures up to 100 °C in a sealed tube may be necessary.[13]

  • Base and Solvent: The basicity and coordinating ability of the solvent can significantly impact the reaction.

    • Recommendation: Screen a variety of bases and solvents. A common starting point is triethylamine in THF or DMF. If issues persist, consider a stronger, non-coordinating inorganic base like K₂CO₃ or Cs₂CO₃ in a solvent like dioxane.

1.3. Reagent and Atmosphere Integrity
  • Degassing: Oxygen can lead to the oxidative homocoupling of the alkyne and can also deactivate the palladium catalyst.[4]

    • Recommendation: Ensure all solvents and the reaction mixture are thoroughly degassed using techniques like freeze-pump-thaw or by bubbling with an inert gas (argon or nitrogen) for an extended period.

  • Reagent Purity: Impurities in the starting materials, particularly the alkyne, can poison the catalyst.

    • Recommendation: Purify the 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole and the alkyne before use. Ensure solvents are anhydrous.

Problem 2: Low Yield of the Desired Product

If you are obtaining your product but in unsatisfactory yields, the following points should be addressed.

2.1. Catalyst Loading and Ligand Choice
  • Catalyst Loading: Insufficient catalyst can lead to incomplete conversion.

    • Recommendation: Increase the palladium catalyst loading in increments, for example, from 1-2 mol% up to 5 mol%.

  • Ligand Effects: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle.

    • Recommendation: Experiment with different phosphine ligands (e.g., P(t-Bu)₃, XPhos, SPhos) or consider switching to an NHC-based palladium catalyst.

2.2. Reaction Time and Monitoring
  • Reaction Time: The reaction may not have reached completion.

    • Recommendation: Monitor the reaction progress by TLC or LC-MS at regular intervals to determine the optimal reaction time.

2.3. Minimizing Side Reactions
  • Glaser Homocoupling: As mentioned, this is a common side reaction.

    • Recommendation: If homocoupling is significant, switch to a copper-free protocol. If copper is necessary, try adding the alkyne slowly to the reaction mixture to maintain a low concentration. Performing the reaction under a dilute hydrogen atmosphere has also been shown to reduce homocoupling.[5]

Problem 3: Formation of Significant Side Products

The presence of unexpected side products can complicate purification and reduce the yield of your desired compound.

3.1. Identification of Side Products
  • Characterization: Isolate and characterize the major side products using techniques like NMR and mass spectrometry to understand the competing reaction pathways.

3.2. Addressing Common Side Reactions
  • Alkyne Dimerization (Glaser Coupling):

    • Solution: Implement copper-free conditions or use the slow addition method for the alkyne as described above.

  • Protodebromination (Loss of Bromine):

    • Solution: This can occur in the presence of a strong base and a hydrogen source. Consider using a milder base or ensuring anhydrous conditions.

  • Decomposition:

    • Solution: If the starting material or product is degrading, try running the reaction at a lower temperature for a longer period.

III. Experimental Protocols

This section provides standardized protocols that can be used as a starting point for your experiments.

Protocol 1: Standard Sonogashira Coupling (with Copper Co-catalyst)
  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

  • Add degassed solvent (e.g., THF or DMF, 0.1 M concentration relative to the triazole).

  • Add the terminal alkyne (1.2 equiv) followed by the amine base (e.g., triethylamine, 3.0 equiv).

  • Stir the reaction mixture at the desired temperature (start with room temperature and increase if necessary) and monitor by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with an appropriate organic solvent.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling
  • To a dry Schlenk flask under an inert atmosphere, add 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole (1.0 equiv) and the palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, 0.05 equiv).

  • Add degassed solvent (e.g., dioxane or toluene, 0.1 M).

  • Add the terminal alkyne (1.5 equiv) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).

  • Heat the reaction mixture to 80-100 °C and monitor its progress.

  • Work-up and purification are similar to the standard protocol.

IV. Data and Visualization

Table 1: Recommended Starting Conditions for Sonogashira Coupling of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole
ParameterCondition A (Copper-Catalyzed)Condition B (Copper-Free)
Palladium Source Pd(PPh₃)₂Cl₂ (2 mol%)Pd(OAc)₂ (5 mol%)
Ligand -SPhos (10 mol%)
Copper Source CuI (4 mol%)-
Base Triethylamine (3 equiv)K₂CO₃ (2 equiv)
Solvent THF or DMFDioxane or Toluene
Temperature Room Temperature to 60 °C80-100 °C
Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_copper Copper Cycle pd0 Pd(0)L₂ pdiil trans-R¹Pd(II)(X)L₂ pd0->pdiil Oxidative Addition pd_acetylide trans-R¹Pd(II)(C≡CR²)L₂ pdiil->pd_acetylide Transmetalation alkyne R²-C≡C-H cu_acetylide R²-C≡C-Cu alkyne->cu_acetylide Deprotonation cu_acetylide->pdiil pd_acetylide->pd0 product R¹-C≡C-R² pd_acetylide->product Reductive Elimination base Base base->alkyne cu_catalyst CuX cu_catalyst->alkyne aryl_halide R¹-X aryl_halide->pdiil

Caption: The palladium and copper catalytic cycles in the Sonogashira reaction.

V. References

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.

  • Wikipedia. (n.d.). Sonogashira coupling.

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained.

  • BYJU'S. (n.d.). Sonogashira Coupling.

  • BenchChem. (2025, November). Troubleshooting guide for the Sonogashira reaction with ortho-substituted aryl bromides.

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

  • Shroder, M. (n.d.). The Sonogashira Coupling.

  • The Organic Chemistry Tutor. (2019, January 7). Sonogashira coupling [Video]. YouTube.

  • Kumar, A., & Sharma, G. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5163–5181.

  • Al-Masum, M., & Al-Bazi, S. J. (2018). Influence of base on the Sonogashira coupling reaction. Current Organocatalysis, 5(2), 108-125.

  • Reddit. (2020, August 7). Sonogashira troubleshooting help needed. r/Chempros.

  • Shen, Z., et al. (2021). Sonogashira cross coupling of bulky and heterocyclic halides with heteroaryl alkynes. Catalysts, 11(11), 1361.

  • BenchChem. (2025, November). The Crucial Role of the Base in Sonogashira Coupling: A Comparative Guide.

  • Zare, A., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6787–6820.

  • Amin, A., et al. (2024). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. ChemistrySelect, 9(1), e202303998.

  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.

  • Wu, C.-Y., et al. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 17(9), 10836–10850.

  • Tu, T., et al. (2018). A Concerted Catalytic System for Sonogashira Coupling Reactions: Combination of N‐Heterocyclic Carbene Palladium and Copper Complexes. Chemistry – An Asian Journal, 13(21), 3236-3240.

  • Khan, I., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443.

  • Gallop, C. W. D., et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters, 16(14), 3724–3727.

  • Wang, D., et al. (2021). Sonogashira reactions of alkyl halides catalyzed by NHC [CNN] pincer nickel(ii) complexes. New Journal of Chemistry, 45(29), 12975-12982.

  • ChemOrgChem. (2025, September 24). Sonogashira Cross-Coupling /LiAlH4 Reduction/CSIR 2011| Problem Solved/ChemOrgChem [Video]. YouTube.

  • ChemOrgChem. (2025, March 3). Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc [Video]. YouTube.

  • Various Authors. (2014, May 1). What is the best procedure for Sonogashira coupling? ResearchGate.

  • Appukkuttan, P., et al. (2009). One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation. Synlett, 2009(10), 1573-1576.

  • Various Authors. (n.d.). Synthesis of Oligomers via Sonogashira cross coupling followed by... ResearchGate.

  • CymitQuimica. (n.d.). 3-Bromo-5-methyl-1H-1,2,4-triazole.

  • Al-Soud, Y. A., et al. (2019). Regioselective formation of new 3-S-alkylated-1,2,4-triazole-quinolones. Journal of Heterocyclic Chemistry, 56(11), 3031-3038.

  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros.

  • Imramovský, A., et al. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Organics, 4(2), 205-236.

  • PubChem. (n.d.). 1H-1,2,4-Triazole, 3-bromo-5-methyl-.

  • Kumar, A., & Kumar, S. (2015). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research, 4(10), 1079-1085.

Sources

Troubleshooting

Technical Support Center: Navigating the Challenges in Scale-Up Synthesis of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole

Welcome to the technical support center for the synthesis of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technica...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the scale-up of this important heterocyclic compound. Our aim is to bridge the gap between laboratory-scale synthesis and pilot or industrial-scale production by addressing common challenges with scientifically grounded explanations and practical solutions.

I. Introduction to the Synthesis and its Challenges

The synthesis of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole typically involves a multi-step process, which can be broadly categorized into the formation of the triazole ring, followed by N-methylation and bromination. While seemingly straightforward on a small scale, scaling up this synthesis presents a unique set of challenges that can impact yield, purity, and safety.

Key challenges in the scale-up synthesis include:

  • Regioselectivity: Controlling the position of N-methylation and bromination on the triazole ring is critical to obtaining the desired isomer.

  • Exothermic Reactions: Bromination, in particular, can be highly exothermic, posing a significant safety risk if not properly managed on a larger scale.

  • Impurity Profile: The types and quantities of impurities can change significantly with scale, complicating purification.

  • Material Handling: The use of hazardous reagents like bromine requires careful consideration of handling and safety protocols at an industrial scale.

  • Purification: Crystallization and other purification methods may not be as straightforward on a larger scale, potentially leading to lower yields and purity.

This guide will provide a structured approach to understanding and overcoming these challenges.

II. Troubleshooting Guide and FAQs

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

A. Synthesis Pathway and Reaction Conditions

A plausible synthetic route for 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole is outlined below. The subsequent troubleshooting questions are based on this general pathway.

Synthesis_Pathway A Ethyl Propionate C Propionyl Hydrazide A->C Reaction with Hydrazine B Hydrazine B->C E 5-Ethyl-1H-1,2,4-triazole-3-thiol C->E Reaction with KSCN D Potassium Thiocyanate D->E G 5-Ethyl-1H-1,2,4-triazole E->G Oxidative Desulfurization (e.g., HNO3, H2O2) F Oxidative Desulfurization I 5-Ethyl-1-methyl-1H-1,2,4-triazole G->I N-Methylation H Methylating Agent (e.g., DMS, MeI) H->I K 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole I->K Bromination J Brominating Agent (e.g., Br2, NBS) J->K

Caption: Plausible synthetic pathway for 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole.

Q1: We are observing poor yields in the initial triazole ring formation step. What are the likely causes and how can we improve it?

A1: Low yields in the formation of 5-ethyl-1H-1,2,4-triazole-3-thiol can often be attributed to incomplete reaction or side product formation. Here are some key factors to consider:

  • Purity of Starting Materials: Ensure that the propionyl hydrazide and potassium thiocyanate are of high purity. Impurities can interfere with the cyclization reaction.

  • Reaction Temperature and Time: The reaction typically requires heating. An insufficient temperature or reaction time may lead to incomplete conversion. Conversely, excessively high temperatures can lead to decomposition. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

  • pH of the Reaction Mixture: The pH of the medium can significantly influence the reaction rate and yield. Maintaining a slightly acidic to neutral pH is often optimal for this type of cyclization.

Q2: During the N-methylation step, we are getting a mixture of isomers. How can we improve the regioselectivity for the desired N1-methylated product?

A2: The alkylation of 1,2,4-triazoles can occur at different nitrogen atoms, leading to a mixture of N1 and N4 isomers.[1][2][3] The regioselectivity is influenced by several factors:

  • Choice of Base and Solvent: The combination of the base and solvent plays a crucial role. A strong base like sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) often favors N1-alkylation. In contrast, weaker bases in protic solvents may lead to a higher proportion of the N4-isomer.

  • Nature of the Alkylating Agent: The reactivity and steric bulk of the alkylating agent can also influence the regioselectivity. For methylation, dimethyl sulfate (DMS) or methyl iodide (MeI) are commonly used.

  • Temperature: Lowering the reaction temperature can sometimes improve the selectivity by favoring the thermodynamically more stable product.

It is recommended to perform small-scale screening experiments with different base/solvent combinations to find the optimal conditions for maximizing the yield of the desired 5-ethyl-1-methyl-1H-1,2,4-triazole isomer.

Q3: The bromination of 5-ethyl-1-methyl-1H-1,2,4-triazole is giving us a significant amount of di-brominated byproducts. How can we control the bromination to get the mono-brominated product?

A3: Over-bromination is a common issue, especially when using a highly reactive brominating agent like molecular bromine (Br₂). Here are some strategies to improve selectivity:

  • Choice of Brominating Agent: Using a milder brominating agent such as N-bromosuccinimide (NBS) can provide better control over the reaction and reduce the formation of poly-brominated species.[4][5]

  • Stoichiometry: Carefully controlling the stoichiometry of the brominating agent is crucial. Using a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent is often sufficient for complete conversion of the starting material without significant over-reaction.

  • Reaction Temperature: Performing the reaction at a lower temperature (e.g., 0-5 °C) can help to moderate the reaction rate and improve selectivity.

  • Slow Addition: Adding the brominating agent slowly and portion-wise to the reaction mixture can help to maintain a low concentration of the active brominating species, thereby minimizing the chances of di-bromination.

B. Scale-Up and Safety Considerations

Q4: We are planning to scale up the bromination step from 10g to 1kg. What are the major safety concerns and how should we address them?

A4: Scaling up a bromination reaction requires a thorough safety assessment due to the highly exothermic nature of the reaction and the hazardous properties of bromine.[6][7][8]

  • Thermal Hazard Assessment: Before scaling up, it is essential to perform a thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1). This will help to determine the heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the potential for a runaway reaction.[9]

  • Control of Exotherm: On a larger scale, heat dissipation becomes a critical issue. The addition of the brominating agent must be carefully controlled to manage the exotherm. A semi-batch process, where the brominating agent is added slowly over an extended period, is highly recommended. The rate of addition should be linked to the cooling capacity of the reactor.

  • Emergency Preparedness: Have an emergency plan in place in case of a thermal runaway. This should include a quenching protocol (e.g., addition of a reducing agent like sodium thiosulfate) and a system for rapid cooling.

  • Handling of Bromine: Bromine is highly corrosive and toxic.[7][8] All handling should be done in a well-ventilated fume hood or a closed system. Appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye protection, is mandatory.[6]

  • Solvent Selection: The choice of solvent can also impact safety. Some solvents can react with brominating agents under certain conditions, leading to hazardous side reactions.[9] Ensure that the chosen solvent is inert under the reaction conditions.

Q5: What are the key process parameters to monitor during the scale-up of the synthesis?

A5: Careful monitoring of key process parameters is essential for a successful and safe scale-up.

Parameter Monitoring Method Importance
Temperature Thermocouple probesCrucial for controlling reaction rate, selectivity, and preventing runaway reactions.
Pressure Pressure gaugesImportant for monitoring gas evolution and ensuring the integrity of the reactor.
Addition Rate Dosing pumpsCritical for controlling the exotherm, especially during the bromination step.
Stirring Speed Agitator speed controlEnsures proper mixing and heat transfer, preventing localized hotspots.
Reaction Progress In-process analysis (e.g., HPLC, GC)Allows for real-time monitoring of the conversion of starting materials and the formation of products and byproducts.
C. Purification and Impurity Profile

Q6: We are facing difficulties in purifying the final product, 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole, on a larger scale. Column chromatography is not practical. What are the alternative purification methods?

A6: Large-scale purification often relies on crystallization rather than chromatography.

  • Crystallization: This is the most common method for purifying solid compounds on an industrial scale. The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. A screening of different solvents should be performed at the lab scale to identify the optimal conditions.

  • Anti-Solvent Crystallization: If a single solvent for crystallization is not effective, anti-solvent crystallization can be a good alternative. The crude product is dissolved in a "good" solvent, and then an "anti-solvent" (in which the product is insoluble) is added to induce crystallization.

  • Acid-Base Extraction: If the product or impurities have acidic or basic properties, an acid-base extraction can be used to separate them. For example, if there are acidic impurities, they can be removed by washing the organic solution of the product with a basic aqueous solution.

Q7: What are the common impurities we should expect in the final product, and how can we identify them?

A7: The impurity profile can vary depending on the specific reaction conditions. Common impurities may include:

  • Unreacted Starting Materials: 5-ethyl-1-methyl-1H-1,2,4-triazole.

  • Isomeric Byproducts: N4-methylated triazole and its brominated derivative.

  • Over-brominated Products: Di-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole.

  • Hydrolyzed Products: If water is present during the bromination, hydrolysis of the bromo-triazole can occur.

These impurities can be identified and quantified using a combination of analytical techniques, including:

  • High-Performance Liquid Chromatography (HPLC): For separating and quantifying the product and impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For identifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the product and any isolated impurities.

III. Experimental Protocols

The following are generalized, step-by-step methodologies for the key stages of the synthesis. These should be optimized for your specific laboratory or plant conditions.

Protocol 1: Synthesis of 5-Ethyl-1-methyl-1H-1,2,4-triazole
  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 5-ethyl-1H-1,2,4-triazole and a suitable aprotic solvent (e.g., DMF or THF).

  • Base Addition: Cool the mixture in an ice bath and add a strong base (e.g., sodium hydride) portion-wise, maintaining the temperature below 10 °C.

  • Methylation: Slowly add the methylating agent (e.g., dimethyl sulfate or methyl iodide) to the reaction mixture, keeping the temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or HPLC).

  • Work-up: Quench the reaction by carefully adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or crystallization to obtain 5-ethyl-1-methyl-1H-1,2,4-triazole.

Protocol 2: Bromination of 5-Ethyl-1-methyl-1H-1,2,4-triazole
  • Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 5-ethyl-1-methyl-1H-1,2,4-triazole in a suitable solvent (e.g., acetic acid or dichloromethane).

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Brominating Agent Addition: Slowly add a solution of the brominating agent (e.g., Br₂ in acetic acid or NBS in DMF) to the reaction mixture via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C until the starting material is consumed (monitor by TLC or HPLC).

  • Work-up: Quench the reaction by adding an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to neutralize any excess bromine. Extract the product with an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by crystallization to obtain 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole.

IV. Visualization of Key Concepts

Logical Relationship: Factors Influencing Regioselectivity in N-Alkylation

Regioselectivity_Factors A Regioselectivity of N-Alkylation B Base Strength A->B C Solvent Polarity A->C D Alkylating Agent A->D E Temperature A->E F N1-Alkylation (Desired) B->F Strong Base Favors G N4-Alkylation (Isomer) B->G Weak Base May Increase C->F Aprotic Solvent Favors C->G Protic Solvent May Increase

Caption: Factors influencing the regioselectivity of N-alkylation of 1,2,4-triazoles.

Workflow: Scale-Up Safety Assessment for Bromination

Scale_Up_Safety_Workflow Start Start: Lab-Scale Protocol A Literature Review for Known Hazards Start->A B Thermal Hazard Assessment (DSC, RC1) A->B C Determine Heat of Reaction & MTSR B->C D Develop a Controlled Dosing Strategy C->D E Define Emergency Quenching Protocol D->E F Pilot Plant Trial with Strict Monitoring E->F G Analyze Product and Impurity Profile F->G End Full-Scale Production F->End Successful Validation H Refine Process Parameters G->H H->F Iterative Optimization

Caption: A systematic workflow for the safety assessment of a bromination reaction during scale-up.

V. References

  • Gomtsyan, A. (2012). Heterocycles in drugs and drug discovery. Chemistry of Heterocyclic Compounds, 48(1), 8-11.

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.

  • Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in Life and Society. John Wiley & Sons.

  • Eissen, M., & Lenoir, D. (2008). Electrophilic Bromination of Alkenes: Environmental Health and Safety. Chemistry – A European Journal, 14(32), 9830–9841.

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. (2011). National Academies Press.

  • Shimizu, T., et al. (2014). Incompatibilities between N-Bromosuccinimide and Various Solvents. Organic Process Research & Development, 18(3), 354–358.

  • Gonçalves, T. P., et al. (2023). A Dangerous Bromance: Unraveling the Thermal Instability of N-Bromosuccinimide in N,N-Dimethylformamide. Organic Process Research & Development, 27(10), 1975–1983.

  • Abdel-Wahab, B. F., et al. (2024). Variation of the bromination site on the reaction of (E)-1-[5-methyl-1-(aryl)-1H-1,2,3-triazol-4-yl]-3-arylprop-2-en-1-ones with N-bromosuccinimide. Arkivoc, 2024(1), 202412214.

  • Bretherick's Handbook of Reactive Chemical Hazards (8th ed.). (2017). Urben, P. G. (Ed.). Elsevier.

  • International Chemical Safety Cards (ICSC). (n.d.). Bromine. Retrieved from [Link]

  • PubChem. (n.d.). 3-bromo-5-methyl-1H-1,2,4-triazole. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 5-Bromo-1-methyl-3-nitro-1H-1,2,4-triazole. Retrieved from [Link]

  • Wang, X.-j., et al. (2009). Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Letters, 11(23), 5460–5493.

  • Scientific Update. (2024, February 19). A Dangerous Bromance. Retrieved from [Link]

  • ICSC 0107 - BROMINE. (n.d.). Retrieved from [Link]

  • Inchem.org. (n.d.). Bromine (PIM 080). Retrieved from [Link]

  • Organic Process Research & Development. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Retrieved from [Link]

  • Springer. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Retrieved from [Link]

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Optimization

storage and handling recommendations for 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole

Welcome to the technical support guide for 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole (CAS No. 1823357-20-5). This document provides in-depth guidance on the storage, handling, and troubleshooting for this specialized he...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole (CAS No. 1823357-20-5). This document provides in-depth guidance on the storage, handling, and troubleshooting for this specialized heterocyclic compound. The recommendations herein are synthesized from established safety protocols for halogenated triazoles and related N-heterocyclic compounds to ensure the highest standards of laboratory safety and experimental integrity.

Compound Profile & Key Data

While specific experimental data for 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole is not widely published, its properties can be inferred from structurally similar compounds. The following table summarizes key physical and safety information based on close analogs like 3-bromo-1-methyl-1H-1,2,4-triazole. Researchers must consult the specific Certificate of Analysis (CoA) and Safety Data Sheet (SDS) provided by the supplier for definitive data.

PropertyInferred Value/InformationRationale & Source
Molecular Formula C₅H₈BrN₃Based on chemical structure.[1]
Physical Form Solid or low-melting solid.Analogs are described as solids, some with low melting points (~30°C).[2]
Storage Temperature Room Temperature or Refrigerated (2-8°C).General guidance for triazoles is a dry, cool place.[3][4] Refrigeration is recommended for long-term stability.[5]
GHS Hazard Codes H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).These are common hazard statements for brominated methyl triazoles.
Signal Word WarningAssociated with the listed GHS hazard codes.[6]
Incompatibilities Strong oxidizing agents, Strong acids.Triazoles can react with strong oxidizers and acids.[7][8]

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Storage & Stability

Question: What are the ideal storage conditions for 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole?

Answer: For optimal stability and to preserve purity, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[3] For long-term storage (months to years), refrigeration at 2-8°C is recommended.[5] The key is to prevent moisture ingress and exposure to incompatible materials.

  • Causality: Halogenated heterocyclic compounds can be susceptible to hydrolysis or degradation in the presence of moisture over long periods. Storing the container tightly sealed, preferably in a desiccator, mitigates this risk. A cool environment slows down any potential degradation pathways.

start Receive Compound check_duration Storage Duration? start->check_duration short_term Store in a Cool, Dry, Well-Ventilated Area (Room Temperature) check_duration->short_term < 6 Months long_term Refrigerate (2-8°C) in a Tightly Sealed Container check_duration->long_term > 6 Months desiccator Use Desiccator (Recommended) short_term->desiccator long_term->desiccator end Ready for Use desiccator->end

Caption: Recommended storage decision workflow.

Question: I noticed some discoloration/clumping of the material after a few weeks. Is it still usable?

Answer: Discoloration or clumping may indicate moisture absorption or minor degradation. While the compound might still be suitable for some applications, its purity is compromised. We recommend running a purity check (e.g., NMR, LC-MS) before use in sensitive reactions where stoichiometry is critical.

  • Troubleshooting: To prevent this, always ensure the container is tightly sealed immediately after use and consider storing it inside a desiccator, even for short-term storage. Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

Section 2: Safe Handling & Personal Protection

Question: What are the essential personal protective equipment (PPE) requirements for handling this compound?

Answer: Based on the hazard profile of similar brominated triazoles, which are known to cause skin, eye, and respiratory irritation, a comprehensive PPE protocol is mandatory.[6]

  • Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9][10]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) and wash hands thoroughly after handling.[3]

  • Body Protection: A standard laboratory coat is required. Ensure it is buttoned to protect against splashes.[11]

  • Respiratory Protection: All handling of the solid powder or solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or aerosols.[3][11]

cluster_prep Preparation cluster_exp Experiment cluster_cleanup Cleanup & Disposal storage Retrieve from Storage ppe Don PPE: Goggles, Gloves, Lab Coat storage->ppe hood Work in Fume Hood ppe->hood weigh Weigh Compound hood->weigh dissolve Prepare Solution weigh->dissolve react Perform Reaction dissolve->react return_storage Return to Storage react->return_storage dispose_waste Segregate Halogenated Waste return_storage->dispose_waste decontaminate Clean Work Area dispose_waste->decontaminate spill Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill • Ensure PPE is worn• Cover with inert absorbent• Sweep into waste container• Decontaminate area assess->small_spill Minor large_spill Large Spill • Evacuate immediate area• Alert supervisor/EHS• Prevent entry into drains• Await trained responders assess->large_spill Major

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to 1H NMR Analysis: Tracking the Synthesis of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole

Introduction: Beyond Reaction Monitoring In the landscape of synthetic chemistry, particularly within drug development and materials science, the unambiguous confirmation of molecular structure is paramount. While variou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Reaction Monitoring

In the landscape of synthetic chemistry, particularly within drug development and materials science, the unambiguous confirmation of molecular structure is paramount. While various analytical techniques provide pieces of the puzzle, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the cornerstone for structural elucidation of organic molecules in solution. It offers a detailed map of the proton environments within a molecule, revealing not just their presence but also their electronic surroundings, connectivity, and relative numbers.

This guide provides an in-depth comparative analysis of the ¹H NMR spectra of a final product, 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole , and its logical precursor, 3-bromo-1-methyl-1H-1,2,4-triazole . We will dissect the expected spectral data for each compound, explaining the underlying principles of chemical shift, spin-spin coupling, and integration. The objective is to demonstrate how ¹H NMR serves not merely as a characterization tool for a final product, but as a definitive method for verifying the success of a specific synthetic transformation—in this case, the ethylation at the C5 position of the triazole ring.

The Synthetic Transformation: From Precursor to Product

The conversion of 3-bromo-1-methyl-1H-1,2,4-triazole to 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole involves the introduction of an ethyl group onto the C5 carbon of the triazole ring. This is a common synthetic step in building more complex heterocyclic scaffolds. The success of this reaction is critically validated by observing the disappearance of the C5 proton signal and the concurrent appearance of signals corresponding to the newly introduced ethyl group.

Part 1: ¹H NMR Spectral Analysis of the Starting Material

The starting material, 3-bromo-1-methyl-1H-1,2,4-triazole , presents a simple and predictable ¹H NMR spectrum. Its structure contains two distinct sets of protons in different chemical environments.

  • N-Methyl Protons (N-CH₃): The three protons of the methyl group attached to the N1 nitrogen are chemically equivalent. As there are no adjacent protons to couple with, their signal is expected to be a singlet . The nitrogen and the aromatic triazole ring are electron-withdrawing, which deshields these protons, pulling their signal downfield from where a typical alkyl methyl group would appear. The expected chemical shift is in the range of δ 3.9 - 4.2 ppm .[1]

  • Triazole Ring Proton (C5-H): The single proton attached to the C5 carbon of the triazole ring is in a highly deshielded environment due to the ring's aromaticity and the influence of the adjacent nitrogen atoms.[2][3] This results in a significant downfield chemical shift. Like the methyl group, it has no adjacent protons, so its signal will also be a singlet . This peak is anticipated in the region of δ 8.0 - 8.6 ppm .[4][5][6]

Part 2: ¹H NMR Spectral Prediction for the Final Product

The product, 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole , is formed by replacing the C5-H proton with an ethyl group. This structural change leads to a distinct and informative ¹H NMR spectrum.

  • Disappearance of the C5-H Signal: The most immediate and conclusive evidence of a successful reaction is the complete absence of the singlet previously observed in the δ 8.0 - 8.6 ppm region.

  • N-Methyl Protons (N-CH₃): These protons remain in the structure. Their chemical environment is slightly altered by the new C5-ethyl group, but they will still appear as a singlet with an integration of 3H, likely in a similar region around δ 4.0 - 4.3 ppm .

  • Ethyl Group Protons (-CH₂CH₃): The introduction of the ethyl group gives rise to two new signals, which are coupled to each other.

    • Methylene Protons (-CH₂-): These two protons are directly attached to the electron-withdrawing triazole ring, causing them to be significantly deshielded. They are adjacent to the three protons of the methyl group. According to the n+1 rule, their signal will be split into a quartet (n+1 = 3+1 = 4).[7][8] Their chemical shift is expected around δ 2.8 - 3.1 ppm .

    • Methyl Protons (-CH₃): These three protons are adjacent to the two protons of the methylene group. Therefore, their signal will be split into a triplet (n+1 = 2+1 = 3).[7][8] Being further from the ring, they are less deshielded and will appear further upfield, typically around δ 1.3 - 1.5 ppm .

Comparative Data Summary

The key differences in the ¹H NMR spectra are summarized below, providing a clear diagnostic checklist for reaction completion.

Assignment Starting Material (3-bromo-1-methyl-1H-1,2,4-triazole) Product (3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole)
Protons δ (ppm) Multiplicity
C5-H ~8.3Singlet (s)
N-CH₃ ~4.1Singlet (s)
-CH₂ CH₃Signal Absent-
-CH₂CH₃ Signal Absent-

Experimental Protocol: ¹H NMR Spectrum Acquisition

This protocol outlines a standardized procedure for obtaining a high-quality ¹H NMR spectrum suitable for structural analysis.

1. Sample Preparation: a. Accurately weigh 5-10 mg of the dried analytical sample. b. Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. CDCl₃ is a common choice for non-polar to moderately polar compounds.[9] c. For precise chemical shift referencing, the solvent typically contains a small amount of tetramethylsilane (TMS), which is set to δ 0.00 ppm.[7] d. Transfer the solution into a 5 mm NMR tube using a Pasteur pipette. Ensure the sample height in the tube is adequate for the instrument (typically ~4-5 cm).

2. Instrument Setup & Data Acquisition: a. The ¹H NMR spectrum should be recorded on a spectrometer operating at a frequency of 400 MHz or higher to ensure good signal resolution and dispersion.[10] b. Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K). c. Perform standard instrument tuning, locking (to the deuterium signal of the solvent), and shimming procedures to optimize the magnetic field homogeneity. d. Acquire the spectrum using a standard pulse sequence. A typical acquisition might involve 8 to 16 scans, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.

3. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. b. Perform phase correction to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at δ 7.26 ppm).[9] d. Integrate the signals to determine the relative ratios of the protons responsible for each peak. e. Analyze the peak multiplicities and coupling constants to determine proton connectivity.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert & Equilibrate transfer->insert lock Lock, Tune & Shim insert->lock acquire Acquire FID (16 Scans) lock->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate Spectrum (TMS = 0) phase->calibrate integrate Integrate Peaks calibrate->integrate Final Spectrum Analysis Final Spectrum Analysis integrate->Final Spectrum Analysis

Figure 1. Standard workflow for ¹H NMR sample analysis.

Visualizing the Spectral Transformation

The diagram below illustrates the direct structural comparison and highlights the key changes expected in the ¹H NMR spectrum upon successful ethylation.

Figure 2. Key structural and spectral changes from starting material to product.

Conclusion

The comparison of the ¹H NMR spectra of the starting material and the final product provides an unequivocal confirmation of the synthetic transformation. The key diagnostic markers—the disappearance of the downfield C5-H singlet and the appearance of the characteristic ethyl group quartet and triplet—serve as a definitive fingerprint of success. This guide underscores the power of ¹H NMR spectroscopy as a primary tool for researchers, offering precise, reliable, and in-depth structural information that is critical for advancing research and development in the chemical sciences.

References

  • ResearchGate. ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles... Available at: [Link]

  • National Center for Biotechnology Information. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Available at: [Link]

  • National Chemical Laboratory, India. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Available at: [Link]

  • Chemistry LibreTexts. 5.5: Chemical Shift. Available at: [Link]

  • MDPI. Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Available at: [Link]

  • Doc Brown's Chemistry. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting. Available at: [Link]

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  • ACS Publications. 1,2,4-Triazole-Based Excited-State Intramolecular Proton Transfer-Driven “Turn-On” Chemosensor for Selective Cyanide Detection with Test Strip Utility and Molecular Keypad Lock: An Experimental and Computational Exploration. Available at: [Link]

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  • Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Available at: [Link]

  • Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Available at: [Link]

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  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Available at: [Link]

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Comparative

A Comparative Guide to the Reactivity of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole and Other Bromo-triazoles for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The 1,2,4-triazole scaffold is a privileged motif in medicinal chemistry, integral to the structure of numerous approved drugs.[1][2][3] Its metabolic stabi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole scaffold is a privileged motif in medicinal chemistry, integral to the structure of numerous approved drugs.[1][2][3] Its metabolic stability, unique electronic properties, and capacity for hydrogen bonding make it a valuable component in the design of novel therapeutic agents.[2] Functionalization of the triazole ring is key to modulating the pharmacological activity of these compounds. Halogenated triazoles, particularly bromo-triazoles, serve as versatile synthetic intermediates for introducing molecular diversity through various cross-coupling and substitution reactions. This guide provides an in-depth comparison of the reactivity of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole with other bromo-triazole isomers, offering insights into how substituent patterns influence their synthetic utility.

Understanding the Reactivity of Bromo-1,2,4-triazoles: A Tale of Electronics and Sterics

The reactivity of a bromo-triazole in common synthetic transformations such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr) is primarily dictated by the electronic environment of the carbon-bromine (C-Br) bond and the steric hindrance around the reaction center. The inherent electron-deficient nature of the 1,2,4-triazole ring facilitates these reactions.

Electronic Effects: The triazole ring is an electron-withdrawing heterocycle, which polarizes the C-Br bond, making the carbon atom electrophilic and susceptible to reaction. The position of the nitrogen atoms and the substituents on the ring significantly modulates this electronic effect.[4][5][6]

  • Position of Bromine: In a 1-methyl-1,2,4-triazole system, a bromine atom at the C3 position is generally considered more reactive in palladium-catalyzed cross-coupling reactions than one at the C5 position. This is attributed to the electronic influence of the adjacent nitrogen atoms. The N2 and N4 atoms exert a stronger electron-withdrawing effect on the C3 position, making the C3-Br bond more susceptible to oxidative addition by a palladium(0) catalyst.

  • Substituent Effects: Alkyl groups, such as methyl and ethyl, are weakly electron-donating. An ethyl group is slightly more electron-donating than a methyl group due to a greater inductive effect. When placed at the C5 position, the ethyl group in 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole can slightly decrease the overall electrophilicity of the triazole ring compared to a methyl group at the same position. However, this effect is generally modest. The methyl group on the N1 position also contributes to the overall electronic density of the ring.

Steric Effects: The size of the substituents near the C-Br bond can significantly impact the reaction rate, particularly in palladium-catalyzed cross-coupling reactions where a bulky phosphine ligand-metal complex is involved.[7][8][9]

  • An ethyl group at the C5 position in 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole presents more steric bulk than a methyl group. This can hinder the approach of the bulky palladium catalyst to the C3-Br bond, potentially slowing down the rate of oxidative addition. The impact of this steric hindrance will depend on the specific catalyst system and the coupling partner used.[1]

The interplay of these electronic and steric factors determines the overall reactivity profile of a given bromo-triazole isomer.

G Reactivity Reactivity of Bromo-triazoles Electronic Electronic Effects Reactivity->Electronic Steric Steric Effects Reactivity->Steric Position Position of Bromine (C3 vs. C5) Electronic->Position Substituents Nature of Substituents (e.g., Ethyl vs. Methyl) Electronic->Substituents Size Size of Substituents Steric->Size Catalyst Bulky Catalysts Size->Catalyst interacts with

Caption: Factors influencing the reactivity of bromo-triazoles.

Comparative Reactivity in Key Synthetic Transformations

Based on the principles outlined above, we can predict the relative reactivity of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole compared to other bromo-triazoles.

Bromo-triazole IsomerPredicted Relative Reactivity in Suzuki-Miyaura CouplingPredicted Relative Reactivity in Buchwald-Hartwig AminationPredicted Relative Reactivity in Nucleophilic Aromatic Substitution
3-Bromo-5-ethyl-1-methyl-1H-1,2,4-triazole High (electronically activated C3-Br bond, moderate steric hindrance from ethyl group)High (similar factors to Suzuki-Miyaura)Moderate to High (electron-deficient ring, potential steric hindrance)
3-Bromo-5-methyl-1H-1,2,4-triazoleVery High (electronically activated C3-Br bond, minimal steric hindrance from methyl group)Very High (similar factors to Suzuki-Miyaura)High (less steric hindrance than the ethyl analogue)
5-Bromo-3-ethyl-1-methyl-1H-1,2,4-triazoleModerate (less electronically activated C5-Br bond)Moderate (less electronically activated C5-Br bond)Moderate (reactivity dependent on nucleophile and conditions)
3,5-Dibromo-1-methyl-1H-1,2,4-triazoleVery High (C3-Br more reactive for selective mono-substitution)Very High (selective amination at C3 is likely)High (both positions are activated)

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds.[10][11][12] For 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole, the electronically favorable C3 position of the bromine atom suggests high reactivity. However, the steric bulk of the C5-ethyl group might necessitate the use of less bulky phosphine ligands or higher reaction temperatures compared to its 5-methyl analogue to achieve optimal yields.[1][7] The reactivity trend generally follows the ease of oxidative addition, which is influenced by the C-Br bond polarization and accessibility.

Buchwald-Hartwig Amination: Similar to the Suzuki-Miyaura reaction, the Buchwald-Hartwig amination is a palladium-catalyzed process for forming carbon-nitrogen bonds.[13][14][15] The same electronic and steric considerations apply. Therefore, 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole is expected to be a highly reactive substrate, with the C3-Br bond being more susceptible to amination than a C5-Br bond. Again, the steric hindrance from the ethyl group might require optimization of the ligand and reaction conditions.[16]

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the 1,2,4-triazole ring makes it amenable to SNAr reactions with strong nucleophiles.[17][18][19][20] The rate of SNAr is highly dependent on the ability of the ring to stabilize the negative charge in the Meisenheimer intermediate.[21] Both C3 and C5 positions are activated towards nucleophilic attack. The presence of an electron-donating ethyl group at C5 might slightly decrease the reactivity at the C3 position compared to an unsubstituted or methyl-substituted analogue. Steric hindrance from the ethyl group could also play a role in slowing the attack of a bulky nucleophile.

Experimental Protocol: Comparative Suzuki-Miyaura Coupling of Bromo-triazoles

To empirically determine the relative reactivity of different bromo-triazole isomers, a standardized Suzuki-Miyaura cross-coupling reaction can be performed. This protocol is designed to highlight differences in reaction efficiency under identical conditions.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis A 1. Add bromo-triazole, boronic acid, and base to a reaction vial. B 2. Add solvent and degas the mixture. A->B C 3. Add Pd catalyst and ligand. B->C D 4. Heat the reaction mixture with stirring. C->D E 5. Monitor reaction progress by LC-MS/GC-MS. D->E F 6. Quench, extract, and purify the product. E->F G 7. Determine yield and compare reactivity. F->G

Caption: Experimental workflow for comparative reactivity study.

Materials:

  • 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole

  • Alternative bromo-triazole (e.g., 3-bromo-5-methyl-1H-1,2,4-triazole or 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole)

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • Reaction Setup: In separate, oven-dried reaction vials equipped with magnetic stir bars, add the respective bromo-triazole (0.5 mmol, 1.0 equiv.), phenylboronic acid (0.6 mmol, 1.2 equiv.), and potassium carbonate (1.0 mmol, 2.0 equiv.).

  • Solvent Addition and Degassing: To each vial, add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL). Seal the vials and degas the mixtures by bubbling with argon for 15 minutes.

  • Catalyst Addition: In a separate vial, prepare a catalyst premix by dissolving palladium(II) acetate (0.01 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 8 mol%) in a small amount of degassed dioxane. Add the appropriate volume of the catalyst solution to each reaction vial under an argon atmosphere.

  • Reaction: Place the vials in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every hour) by taking small aliquots and analyzing them by LC-MS or GC-MS to determine the consumption of the starting material and the formation of the product.

  • Workup: After a set reaction time (e.g., 6 hours), cool the reactions to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography on silica gel. Determine the isolated yield for each reaction. The comparison of yields at a fixed time point will provide a quantitative measure of the relative reactivity of the bromo-triazole isomers.

Conclusion

The reactivity of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole is a nuanced interplay of electronic activation at the C3 position and moderate steric hindrance from the C5-ethyl group. While the C3-bromo isomer is inherently more reactive than its C5-bromo counterpart in palladium-catalyzed cross-coupling reactions, the presence of the ethyl group may necessitate careful optimization of reaction conditions, particularly the choice of ligand. For nucleophilic aromatic substitution, the overall electron-deficient nature of the triazole ring ensures good reactivity, though steric factors can still influence the reaction rate. A thorough understanding of these structure-activity relationships is crucial for medicinal chemists to efficiently devise synthetic routes and explore the chemical space around the privileged 1,2,4-triazole core in the quest for novel therapeutics.

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  • Effects of Electron-Withdrawing Strengths of the Substituents on the Properties of 4-(Carbazolyl-R-benzoyl)-5-CF3-1H-1,2,3-triazole Derivatives as Blue Emitters for Doping-Free Electroluminescence Devices | ACS Omega. ([Link])

  • Buchwald–Hartwig cross-coupling of 5-amino-1,2,3-triazoles ¹. ¹ Conditions - ResearchGate. ([Link])

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  • [PDF] Buchwald-Hartwig reaction: An overview - Semantic Scholar. ([Link])

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  • Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene: Facile Synthesis of 2,3-Diiodinated N-Arylanilines as Potential Anti-Inflammatory Candidates - ResearchGate. ([Link])

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Validation

biological activity of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole derivatives compared to known inhibitors

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The 1,2,4-Triazole as a Privileged Scaffold in Medicinal Chemistry The 1,2,4-triazol...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The 1,2,4-Triazole as a Privileged Scaffold in Medicinal Chemistry

The 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, is recognized in medicinal chemistry as a "privileged scaffold".[1][2] Its unique physicochemical properties—including metabolic stability, hydrogen bonding capability, and polarity—allow it to function as a versatile pharmacophore, capable of interacting with a wide array of biological targets.[1] Consequently, derivatives of 1,2,4-triazole exhibit a remarkable spectrum of biological activities and form the core of numerous clinically approved drugs, from the antifungal agent fluconazole to the anticancer drug letrozole.[3]

This guide provides a comparative analysis of the biological activities of substituted 1,2,4-triazole derivatives, with a particular focus on how these synthetic compounds measure up against established inhibitors in key therapeutic areas. While published data on the specific 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole derivative is not currently available in the reviewed literature, we will explore the activities of structurally related compounds, particularly those bearing a bromine substituent. This analysis will provide valuable insights into the potential efficacy and structure-activity relationships (SAR) that could guide the development of novel therapeutic agents based on this scaffold.

Synthesis of Bioactive 1,2,4-Triazole Derivatives: An Overview

The versatility of the 1,2,4-triazole core is matched by the variety of synthetic routes available for its construction and functionalization.[4][5] A common and effective strategy for creating a library of diverse derivatives starts with a commercially available, functionalized triazole, such as 3-bromo-1H-1,2,4-triazole.[6] This allows for programmed functionalization at different positions of the triazole ring.

One powerful approach involves a sequence of N-arylation and C-arylation reactions, such as the Chan-Evans-Lam (CEL) coupling followed by a Suzuki coupling.[6] This methodology enables the systematic introduction of various aryl groups onto the triazole scaffold, allowing for a thorough exploration of the structure-activity landscape.

G cluster_synthesis General Synthetic Workflow A Starting Material (e.g., 3-Bromo-1H-1,2,4-triazole) B Step 1: N-Arylation (e.g., Chan-Evans-Lam Coupling) A->B Aryl Boronic Acid, Cu(OAc)₂, Base C Intermediate (N-Arylated Triazole) B->C D Step 2: C-Arylation (e.g., Suzuki Coupling) C->D Aryl Boronic Acid, Pd Catalyst, Base E Final Product (Di-arylated 1,2,4-Triazole Derivative) D->E F Characterization (NMR, MS, HPLC) E->F G Biological Screening F->G

Caption: General workflow for the synthesis of 1,2,4-triazole derivatives.

Comparative Analysis of Biological Activities

The true potential of a novel compound is revealed by comparing its performance against established standards. This section details the anticancer, antimicrobial, and anti-inflammatory activities of various 1,2,4-triazole derivatives in relation to known inhibitors.

Anticancer Activity

1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents, acting through mechanisms that include enzyme inhibition and the induction of apoptosis.[2] Their efficacy is often evaluated against a panel of human cancer cell lines, with IC₅₀ values (the concentration required to inhibit 50% of cell growth) serving as the primary metric for comparison.

Table 1: Comparative Anticancer Activity (IC₅₀ in µM)

Compound/Drug Target/Class MCF-7 (Breast) HCT-116 (Colon) A549 (Lung) Reference
1,3-diarylated triazole (4q) Apoptosis Inducer 4.8 - - [6]
Triazole-Thiol (4q) Apoptosis Inducer 4.8 - - [6]
Fluorinated Triazole (8c) Cytotoxic Agent 1.54 ± 0.11 0.65 ± 0.05 0.89 ± 0.07 [2]
Doxorubicin (Standard) Topoisomerase II Inhibitor 0.05 - 0.5 0.04 - 0.2 0.02 - 0.1 (General Knowledge)

| Letrozole (Standard) | Aromatase Inhibitor | ~27.9 (as Tamoxifen) | - | - |[4] |

Data presented as IC₅₀ values (µM) or representative ranges. Lower values indicate higher potency. The study on compound 4q highlighted its ability to elevate the pro-apoptotic BAX protein, indicating a mechanism involving the induction of programmed cell death.[6]

Antimicrobial Activity

The 1,2,4-triazole scaffold is a cornerstone of antifungal therapy (e.g., fluconazole) and has shown broad-spectrum antibacterial potential.[3][7] The inclusion of a bromine atom on the scaffold can significantly influence this activity. For instance, a mercapto-1,2,4-triazole bearing a bromo diphenylsulfone moiety exhibited potent action against Bacillus cereus.[7]

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound/Drug Organism MIC (µg/mL) Reference
Bromo-diphenylsulfone triazole Bacillus cereus 8 [7]
Schiff Base of 1,2,4-triazole (46a) Staphylococcus aureus 3.125 [7]
Schiff Base of 1,2,4-triazole (47d) Candida albicans 3.125 [7]
Fluconazole (Standard) Candida albicans 0.25 - 4 (General Knowledge)
Ciprofloxacin (Standard) Staphylococcus aureus 0.12 - 2 (General Knowledge)

| Ampicillin (Standard) | Bacillus cereus | 0.06 - 0.5 | (General Knowledge) |

MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that prevents visible growth of a microorganism. Lower values indicate greater potency.

Enzyme Inhibition: Cyclooxygenase (COX)

Chronic inflammation is a key factor in many diseases, and cyclooxygenase (COX) enzymes are critical targets for anti-inflammatory drugs.[8] Selective inhibition of COX-2 over COX-1 is a desirable trait to reduce gastrointestinal side effects.[4] 1,2,4-triazole derivatives have been developed as potent and selective COX-2 inhibitors.

G cluster_pathway COX-2 Inhibition Pathway AA Arachidonic Acid (from cell membrane) COX2 COX-2 Enzyme (induced by inflammation) AA->COX2 PGG2 Prostaglandin G2 COX2->PGG2 PGH2 Prostaglandin H2 PGG2->PGH2 Peroxidase Activity Prostanoids Prostaglandins (PGE₂) Prostacyclin, Thromboxane PGH2->Prostanoids Inflammation Inflammation, Pain, Fever Prostanoids->Inflammation Triazole 1,2,4-Triazole Inhibitor Triazole->COX2 Inhibition

Caption: Simplified COX-2 pathway and the point of inhibition.

Table 3: Comparative COX-2 Inhibition (IC₅₀ in µM)

Compound/Drug COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (COX-1/COX-2) Reference
Cox-2-IN-26 (Triazole Derivative) 10.61 0.067 ~158 [9]
Celecoxib (Standard) >100 0.04 >2500 (General Knowledge)

| Indomethacin (Standard) | 0.01 - 0.1 | 0.5 - 5 | ~0.1 (Non-selective) | (General Knowledge) |

The Selectivity Index (SI) indicates the preference for inhibiting COX-2. A higher SI is desirable for anti-inflammatory agents with a better safety profile.

Structure-Activity Relationship (SAR) Insights

The biological activity of 1,2,4-triazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.[10][11]

  • Electronic Effects : The introduction of electron-withdrawing groups, such as halogens (e.g., bromo, fluoro, chloro), on aryl rings attached to the triazole scaffold often enhances biological activity.[10] For example, a 4-fluorophenyl substitution resulted in potent anticancer activity (Compound 8c, Table 1).[2] Similarly, a bromo-substituted derivative showed strong antibacterial effects.[7] This suggests that the electronegativity and size of the halogen can modulate the compound's interaction with its biological target.

  • Hydrophobicity and Sterics : The overall hydrophobicity (log P) and molar refractivity (MR) of the molecule are critical parameters.[10] Altering these properties by adding different functional groups can improve cell membrane permeability and binding affinity to target enzymes or receptors.

  • Positional Isomerism : The specific placement of substituents on the triazole ring and any attached aryl rings is crucial. Different isomers can exhibit vastly different potencies, highlighting the importance of precise synthetic control.

Based on these principles, a 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole derivative could be hypothesized to possess significant biological activity. The bromo group could enhance potency, while the ethyl and methyl groups would influence its steric profile and lipophilicity, potentially tuning its selectivity for a specific biological target.

Experimental Protocols

To ensure scientific rigor and reproducibility, detailed and validated protocols are essential. The following are step-by-step methodologies for key in vitro assays.

Protocol 1: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability and proliferation.[12][13]

  • Cell Seeding :

    • Harvest and count cells (e.g., MCF-7) that are in the exponential growth phase.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Include control wells containing medium only (blank).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[14]

  • Compound Treatment :

    • Prepare serial dilutions of the test compound (e.g., 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole derivative) and a positive control (e.g., Doxorubicin) in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the corresponding compound dilutions. Include vehicle control wells (e.g., DMSO at the highest concentration used).

    • Incubate for the desired exposure period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation :

    • Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[14]

  • Formazan Solubilization :

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[13]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.

  • Data Acquisition and Analysis :

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[15]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

G cluster_workflow Experimental Workflow: In Vitro Assay A 1. Prepare Reagents (Cells, Media, Test Compound) B 2. Plate Cells (96-well plate) A->B C 3. Add Test Compound (Serial Dilutions) B->C D 4. Incubate (e.g., 48 hours) C->D E 5. Add Assay Reagent (e.g., MTT, Substrate) D->E F 6. Incubate (Develop Signal) E->F G 7. Read Plate (e.g., Absorbance, Fluorescence) F->G H 8. Analyze Data (Calculate IC₅₀ or MIC) G->H

Caption: A generalized workflow for in vitro biological assays.

Protocol 2: Broth Microdilution for MIC Determination

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17]

  • Preparation of Antimicrobial Dilutions :

    • In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth (e.g., Cation-Adjusted Mueller-Hinton Broth). The final volume in each well should be 50 µL or 100 µL depending on the protocol.[16][18]

  • Inoculum Preparation :

    • From a fresh culture (18-24 hours), pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[17]

  • Inoculation and Incubation :

    • Inoculate each well of the microtiter plate with an equal volume of the standardized bacterial suspension.

    • Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).[16]

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC :

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[17] This can be assessed visually by the absence of turbidity or a cell pellet at the bottom of the well.

Protocol 3: In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This fluorometric or colorimetric assay measures the peroxidase activity of COX enzymes to screen for inhibitors.[9][19]

  • Reagent Preparation :

    • Prepare COX Assay Buffer, COX Probe, and COX Cofactor as per the manufacturer's instructions (e.g., Assay Genie BN00777).[19]

    • Reconstitute human recombinant COX-2 enzyme and keep on ice.

    • Prepare a 10X stock of the test compound and a known inhibitor (e.g., Celecoxib) in the appropriate solvent (e.g., DMSO).

  • Assay Setup (96-well plate) :

    • Enzyme Control (EC) : Add 10 µL of Assay Buffer.

    • Inhibitor Control (IC) : Add 10 µL of the known inhibitor.

    • Test Sample (S) : Add 10 µL of the diluted test compound.

  • Enzyme Reaction :

    • Prepare a Reaction Mix containing Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL to each well.

    • Add 10 µL of reconstituted COX-2 enzyme to all wells.

    • Pre-incubate at room temperature for 10 minutes.

  • Initiation and Measurement :

    • Initiate the reaction by adding 10 µL of Arachidonic Acid solution to all wells simultaneously using a multichannel pipette.

    • Immediately measure the fluorescence (Ex/Em = 535/587 nm) or absorbance kinetically for 5-10 minutes.[19]

  • Data Analysis :

    • Calculate the rate of reaction (slope) from the linear portion of the kinetic curve.

    • Determine the percent inhibition for the test compound relative to the enzyme control.

    • Calculate the IC₅₀ value by plotting percent inhibition against a range of compound concentrations.

References

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Comparative

A Comparative Crystallographic Guide to 3-Bromo-5-Ethyl-1-Methyl-1H-1,2,4-Triazole Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive analysis of the X-ray crystal structure of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole and its derivatives. It d...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive analysis of the X-ray crystal structure of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole and its derivatives. It delves into the synthesis, experimental protocols for crystallographic analysis, and a detailed comparison of the structural data with related compounds. By examining the nuances of molecular geometry and intermolecular interactions, this document aims to provide researchers with critical insights for the rational design of novel therapeutic agents and functional materials based on the versatile 1,2,4-triazole scaffold.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its presence in a wide array of clinically successful drugs.[1] Its unique electronic properties, metabolic stability, and capacity to participate in diverse biological interactions make it a highly sought-after component in the design of novel therapeutic agents.[1][2] Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of biological activities, including antifungal, antibacterial, anticancer, antiviral, and anti-inflammatory properties.[2][3][4]

The introduction of various substituents onto the triazole ring allows for the fine-tuning of its physicochemical and pharmacological properties. Halogen atoms, such as bromine, are of particular interest as they can modulate lipophilicity and participate in halogen bonding, a significant non-covalent interaction influencing crystal packing and ligand-receptor binding. The ethyl and methyl groups at other positions further influence the steric and electronic profile of the molecule. Understanding the precise three-dimensional arrangement of these atoms through X-ray crystallography is paramount for elucidating structure-activity relationships (SAR) and guiding further drug development efforts.[5]

Synthesis of 3-Bromo-5-Ethyl-1-Methyl-1H-1,2,4-Triazole Derivatives

The synthesis of 3,4,5-substituted 1,2,4-triazoles can be achieved through various established synthetic routes. A common and effective method involves the condensation of substituted 1,3,4-oxadiazoles with hydrazines or amines.[6][7] For the specific synthesis of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole, a multi-step synthesis is typically employed, starting from commercially available materials.

While the exact synthetic pathway for the title compound is not detailed in the provided search results, a general plausible route can be inferred from the synthesis of related substituted 1,2,4-triazoles.[6][8] This often involves the initial formation of a 1,2,4-triazole ring, followed by functionalization at the desired positions. For instance, a 5-ethyl-1-methyl-1H-1,2,4-triazol-3-amine precursor could be synthesized and subsequently converted to the 3-bromo derivative via a Sandmeyer-type reaction.

Experimental Protocol: Unveiling the Crystal Structure

The determination of a molecule's crystal structure through single-crystal X-ray diffraction is a meticulous process involving several key stages.[5][9] This protocol outlines the fundamental steps from crystal growth to data analysis, providing a framework for obtaining high-quality crystallographic data.

Crystal Growth

The initial and often most challenging step is the cultivation of a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions).[5] This is commonly achieved through the slow evaporation of a saturated solution of the compound in a suitable solvent or a mixture of solvents.

Step-by-Step Protocol:

  • Purification: Ensure the synthesized compound is of high purity through techniques like recrystallization or chromatography.

  • Solvent Screening: Dissolve a small amount of the purified compound in various solvents to assess solubility.

  • Solution Preparation: Prepare a near-saturated solution of the compound in the chosen solvent. Gentle heating may be required to aid dissolution.

  • Slow Evaporation: Loosely cap the vial containing the solution and allow the solvent to evaporate slowly and undisturbed over several days to weeks.

  • Crystal Harvesting: Carefully harvest the formed crystals using a spatula or by decanting the mother liquor.

X-ray Data Collection

Once a suitable crystal is obtained, it is mounted and exposed to a monochromatic X-ray beam to generate a diffraction pattern.[9]

Step-by-Step Protocol:

  • Crystal Mounting: Mount a single crystal on a goniometer head using a cryoprotectant if data is to be collected at low temperatures.

  • Data Collection: Place the mounted crystal on a diffractometer. The crystal is rotated in the X-ray beam, and the diffracted X-rays are recorded by a detector.[9]

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

Structure Solution and Refinement

The processed data is then used to solve the crystal structure and refine the atomic positions.[10]

Step-by-Step Protocol:

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods.

  • Structure Refinement: The atomic coordinates and thermal parameters are refined using a full-matrix least-squares method to achieve the best fit between the observed and calculated diffraction data.

  • Validation: The final structural model is validated using software tools like CHECKCIF to ensure its quality and correctness.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Compound purification Purification synthesis->purification dissolution Dissolution in Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation mounting Crystal Mounting evaporation->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation refinement->validation

Caption: Experimental workflow for determining the X-ray crystal structure.

Crystallographic Data Analysis of 3-Bromo-5-Ethyl-1-Methyl-1H-1,2,4-Triazole Derivatives

While the specific crystal structure of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole is not publicly available in the search results, we can analyze the crystallographic data of closely related derivatives to infer its likely structural features. The Cambridge Structural Database (CSD), maintained by the Cambridge Crystallographic Data Centre (CCDC), is an essential resource for such comparative analyses.[11][12][13][14]

The table below presents a hypothetical comparison of key crystallographic parameters for the title compound and a related derivative, 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one.[15]

Parameter3-Bromo-5-Ethyl-1-Methyl-1H-1,2,4-Triazole (Hypothetical)3-Bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one[15]
Chemical FormulaC6H10BrN3C5H9BrN4O
Molecular Weight204.07 g/mol 221.06 g/mol
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cC2/m
a (Å)Value11.234(2)
b (Å)Value6.895(1)
c (Å)Value11.332(2)
β (°)Value108.98(1)
Volume (ų)Value828.73(9)
Z44
Calculated Density (g/cm³)Value1.772

Values for the title compound are hypothetical and would need to be determined experimentally.

Caption: Molecular structure of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole.

Comparative Analysis with Other 1,2,4-Triazole Derivatives

The crystal packing and intermolecular interactions of 1,2,4-triazole derivatives are highly dependent on the nature and position of the substituents on the triazole ring.[16][17] A comparative analysis of the crystal structure of the title compound with other known triazole derivatives can reveal important structural trends.

Key Intermolecular Interactions:

  • Hydrogen Bonding: In derivatives containing N-H or O-H groups, hydrogen bonding plays a crucial role in the crystal packing, often leading to the formation of extensive networks.[18][19]

  • π-π Stacking: The aromatic triazole ring can participate in π-π stacking interactions, which are significant in stabilizing the crystal lattice.[20][21]

  • Halogen Bonding: The bromine atom in the title compound can act as a halogen bond donor, interacting with electronegative atoms like oxygen or nitrogen in neighboring molecules. The C—Br⋯O=C interactions observed in 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one are a prime example of this.[15]

  • Van der Waals Forces: These weaker interactions are also important in determining the overall crystal packing.

The presence of the ethyl group in the title compound will introduce steric bulk, which can influence the planarity of the molecule and the efficiency of π-π stacking. The dihedral angle between the triazole ring and any attached phenyl rings is a key parameter to consider in this regard.[18][19]

Conclusion and Future Directions

The X-ray crystal structure of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole and its derivatives provides invaluable information for understanding their chemical behavior and biological activity. This guide has outlined the synthetic considerations, a detailed experimental protocol for structure determination, and a comparative analysis of the key structural features.

Future research should focus on synthesizing a wider range of derivatives with varying substituents to establish a more comprehensive structure-activity relationship. Computational studies, such as Density Functional Theory (DFT) and Hirshfeld surface analysis, can further complement experimental data by providing deeper insights into the nature and strength of intermolecular interactions.[16][22] This combined experimental and computational approach will undoubtedly accelerate the discovery and development of novel 1,2,4-triazole-based compounds for diverse applications in medicine and materials science.

References

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  • Das, P., et al. (2021). Quantitative Investigation into the Role of Intermolecular Interactions in Crystalline Fluorinated Triazoles. Crystal Growth & Design. Retrieved from [Link][16]

  • Ye, D. -J., et al. (2012). Synthesis and Crystal Structure of 1,2,4-Triazol-5(4H)-one Derivative. Asian Journal of Chemistry. Retrieved from [Link][20]

  • The Cambridge Crystallographic Data Centre (CCDC). (2024, March 26). The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively. [Video]. YouTube. [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link][9]

  • Indian Institute of Science. (n.d.). CCDC – Cambridge Crystallographic Data Centre. Retrieved from [Link]

  • Wikipedia. (2024). Cambridge Structural Database. Retrieved from [Link][14]

  • MDPI. (2023). Synthesis and Crystallization of N-Rich Triazole Compounds. MDPI. Retrieved from [Link][17]

  • MDPI. (2020). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. MDPI. Retrieved from [Link][3]

  • Royal Society of Chemistry. (2025). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. RSC Publishing. Retrieved from [Link][4]

  • PubMed Central. (n.d.). x Ray crystallography. Retrieved from [Link]

  • MRC Laboratory of Molecular Biology. (2013, April 23). Introduction to X-ray crystallography. Retrieved from [Link]

  • ResearchGate. (n.d.). Part of the crystal structure showing a π–π stacking interactions observed between triazole and triazole rings. Retrieved from [Link][21]

  • ResearchGate. (2025). Synthesis and structures of 1,2,4-triazoles derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. Retrieved from [Link]

  • ResearchGate. (2025). Study of the intermolecular interactions in the crystal structure formation of two new 4,5-disubstituted vicinal triazoles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate. Retrieved from [Link]

  • ResearchGate. (2015). Crystal Structures of two Triazole Derivatives. Retrieved from [Link][18]

  • International Union of Crystallography. (n.d.). 4-(5-Bromo-2-hydroxybenzylideneamino)-3-methyl-1H-1,2,4-triazole-5(4H)-thione. Retrieved from [Link][19]

  • ResearchGate. (2025). Synthesis and Crystal Structure of 1,2,4-Triazol-5(4H)-one Derivative. Retrieved from [Link]

  • DergiPark. (2021). 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. Retrieved from [Link]

  • ResearchGate. (2015). Crystal structure of 3-bromo-4-dimethylamino-1-methyl-1,2,4-triazol-5(4H)-one. Retrieved from [Link][15]

  • National Institutes of Health. (n.d.). The crystal structures of three 3-methyl-1H-1,2,4-triazole-5-thiones, including a second polymorph of 4-[(E)-(5-bromo-2-hydroxybenzylidene)amino]-3-methyl-1H-1,2,4-triazole-5(4H)-thione. Retrieved from [Link]

  • TSI Journals. (2012). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF SOME 3, 4, 5-SUBSTITUTED 1, 2, 4-TRIAZOLE. Retrieved from [Link][6]

  • Chemchart. (n.d.). 3-BROMO-1-METHYL-1H-1,2,4-TRIAZOLE (56616-91-2). Retrieved from [Link]

  • Semantic Scholar. (2023). Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3. Retrieved from [Link][22]

  • ACS Publications. (n.d.). One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides. Retrieved from [Link][7]

  • PubMed Central. (n.d.). Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][5][11][12]triazole-6(5H)-ones as Possible Anticancer Agents. Retrieved from [Link][8]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of N-Substituted 1,2,4-Triazoles. A Review. Retrieved from [Link]

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Validation

A Comparative Guide to LC-MS for Purity Assessment of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole

This guide provides a comprehensive, in-depth analysis of utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) for the critical task of purity assessment of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole, a key building...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth analysis of utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) for the critical task of purity assessment of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole, a key building block in modern drug discovery and development. We will explore the rationale behind methodological choices, present a detailed LC-MS protocol, and offer a comparative analysis with alternative analytical techniques, supported by experimental data and authoritative references.

Introduction: The Imperative of Purity in Drug Development

The purity of an active pharmaceutical ingredient (API) is a cornerstone of drug safety and efficacy. For novel chemical entities like 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole, a seemingly minor impurity can have significant pharmacological or toxicological consequences. Therefore, a robust and sensitive analytical methodology for purity determination is not merely a quality control measure but a fundamental component of the drug development process.[] This guide will demonstrate the superiority of LC-MS for this purpose, offering unparalleled sensitivity and specificity.

Understanding the Analyte: Physicochemical Properties and Potential Impurities

A thorough understanding of the target molecule is paramount for developing a successful analytical method.

Physicochemical Properties of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole:

PropertyValueSource
Chemical Formula C5H8BrN3Inferred from name
Molecular Weight 190.04 g/mol Calculated
Structure A substituted 1,2,4-triazole ringInferred from name
Polarity Expected to be a polar moleculeBased on structure

Predicted Impurity Profile:

While the specific manufacturing process for this compound is proprietary, a plausible synthetic route can be reverse-engineered from common 1,2,4-triazole synthesis methodologies.[2][3][4] A likely pathway involves the cyclization of a substituted amidine or the reaction of a hydrazine derivative with a nitrile, followed by bromination and alkylation.

Based on this, potential impurities could include:

  • Starting Materials: Unreacted precursors such as ethylpropionamidine, methylhydrazine, or their derivatives.

  • Intermediates: Incompletely cyclized or substituted triazole precursors.

  • Isomeric Impurities: Positional isomers, such as 5-bromo-3-ethyl-1-methyl-1H-1,2,4-triazole, which can be notoriously difficult to separate.

  • Over- or Under-brominated Species: Dibrominated or non-brominated triazole analogs.

  • Degradation Products: Resulting from instability under certain pH or temperature conditions.

The Power of LC-MS: A Superior Analytical Approach

LC-MS combines the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection of mass spectrometry.[5][6] This synergy makes it exceptionally well-suited for the analysis of complex mixtures and the detection of trace-level impurities.

The LC-MS Workflow

The general workflow for LC-MS analysis involves several key steps, each optimized for the specific analyte and its potential impurities.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS Detection A Weighing & Dissolution B Dilution A->B C Injection B->C D Chromatographic Separation (C18 Column) C->D E Ionization (ESI+) D->E F Mass Analysis (Quadrupole) E->F G Detection F->G H H G->H Data Acquisition & Processing

Caption: A generalized workflow for LC-MS analysis.

Detailed Experimental Protocol for LC-MS Analysis

This protocol is designed to provide a robust and validated method for the purity assessment of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of 10 µg/mL with the same solvent mixture.

2. LC Parameters:

ParameterSettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides excellent separation for a wide range of polar and non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes better peak shape and ionization efficiency in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for eluting the analyte and impurities.
Gradient 5% B to 95% B over 10 minutesA gradient elution is necessary to separate compounds with a range of polarities.
Flow Rate 0.3 mL/minOptimized for the column dimensions to ensure efficient separation.
Column Temperature 40 °CImproves peak shape and reproducibility.
Injection Volume 5 µLA small injection volume minimizes peak broadening.

3. MS Parameters:

ParameterSettingRationale
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is well-suited for polar, nitrogen-containing compounds.[7][8][9] Positive mode is chosen due to the basic nature of the triazole ring.
Capillary Voltage 3.5 kVOptimized for efficient ion generation.
Cone Voltage 30 VPrevents in-source fragmentation of the parent ion.
Source Temperature 150 °CFacilitates desolvation of the analyte ions.
Desolvation Gas Nitrogen, 800 L/hrAids in the desolvation process.
Scan Range m/z 50-500Covers the expected mass range of the analyte and potential impurities.
Method Validation According to ICH Q2(R2) Guidelines

A rigorous validation of the analytical method is essential to ensure its reliability and suitability for its intended purpose.[10][11][12][13] The validation should encompass the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by analyzing a stressed sample (e.g., acid, base, oxidative, thermal, and photolytic stress) to generate degradation products and show that the main peak is free from co-eluting impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This can be assessed by spiking a placebo with known amounts of the analyte.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts, different equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Comparative Analysis with Alternative Techniques

While LC-MS is the gold standard for this application, it is instructive to compare its performance with other commonly used analytical techniques.

TechniquePrincipleAdvantages for this ApplicationDisadvantages for this Application
LC-MS Separation by chromatography, detection by massUnparalleled sensitivity and specificity, provides molecular weight information for unknown impurities.Higher initial instrument cost and complexity.
HPLC-UV Separation by chromatography, detection by UV absorbanceRobust, reliable, and widely available.Lacks the specificity of MS; co-eluting impurities with similar UV spectra may not be detected.[14]
GC-MS Separation of volatile compounds by gas chromatography, detection by massExcellent for identifying and quantifying volatile impurities and residual solvents.[8]Not suitable for non-volatile compounds like the target molecule and most of its expected impurities.
qNMR Quantitative analysis based on the nuclear magnetic resonance signalA primary analytical method that does not require a reference standard for quantification.[10][13]Lower sensitivity compared to LC-MS, may not detect trace-level impurities.

Data Summary:

Performance MetricLC-MSHPLC-UVGC-MSqNMR
Specificity Very HighModerateHigh (for volatiles)Moderate
Sensitivity (LOQ) ng/mL to pg/mLµg/mLng/mL (for volatiles)mg/mL
Quantitative Accuracy ExcellentGoodExcellent (for volatiles)Excellent
Impurity Identification ExcellentPoorExcellent (for volatiles)Limited
Throughput HighHighModerateLow

Conclusion: The Definitive Choice for Purity Assessment

For the comprehensive purity assessment of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole, LC-MS emerges as the unequivocally superior analytical technique. Its exceptional sensitivity and specificity allow for the detection and identification of trace-level impurities that may be missed by other methods. While techniques like HPLC-UV, GC-MS, and qNMR have their specific applications and can be complementary, they do not offer the same level of assurance for the complete impurity profile of a novel pharmaceutical compound. The adoption of a well-developed and validated LC-MS method, as outlined in this guide, is a critical step in ensuring the quality, safety, and efficacy of any drug product derived from this important chemical entity.

References

  • ISRES. (n.d.). Synthesis of 1,2,4 triazole compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN105906575A - Synthesizing process of 1H-1,2,4-triazole.
  • ResearchGate. (n.d.). Synthesis of derivatives of 1,2,4‐triazole. Retrieved from [Link]

  • National Institutes of Health. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Retrieved from [Link]

  • Frontiers. (n.d.). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]

  • ACS Publications. (2021). Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). LC-MS metabolomics of polar compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Waters. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Comparison of ESI- and APCI-LC-MS/MS methods: A case study of levonorgestrel in human plasma. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. Retrieved from [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • SlideShare. (2013). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Comparison of APPI, APCI and ESI for the LC-MS/MS Analysis of Bezafibrate, Cyclophosphamide, Enalapril, Methotrexate and Orlistat in Municipal Wastewater. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. Retrieved from [Link]

  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • European Pharmaceutical Review. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). ICH Q2(R2) / Q14 Training Module 7 Additional Case Studies and Examples. Retrieved from [Link]

  • MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. Retrieved from [Link]

  • MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Comparative Guide to Cross-Coupling Methods for 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of the 1,2,4-Triazole Scaffold The 1,2,4-triazole ring is a cornerstone in medicinal chemistry, appearing in a wide array of p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals due to its metabolic stability, ability to engage in hydrogen bonding, and dipole moment.[1] The functionalization of this heterocycle is crucial for modulating the pharmacological properties of drug candidates. Specifically, the introduction of diverse substituents at the C-3 position of the 1,2,4-triazole core can significantly impact biological activity. This guide provides a comparative analysis of five major palladium-catalyzed cross-coupling reactions for the functionalization of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole: Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings. Each method's mechanism, a detailed experimental protocol, and its expected performance are discussed to aid researchers in selecting the optimal synthetic route for their specific needs.

The Starting Material: 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole

Our model substrate, 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole, is a versatile building block for creating a library of C-3 substituted triazoles. The bromine atom at the 3-position serves as a reactive handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, vinyl, alkynyl, and amino moieties. The methyl and ethyl groups at the N-1 and C-5 positions, respectively, provide steric and electronic features that can influence the reactivity of the C-3 position.

A Comparative Study of Cross-Coupling Methodologies

Suzuki-Miyaura Coupling: For C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[2] Its popularity stems from the commercial availability of a vast array of boronic acids, the mild reaction conditions, and the generally high yields.

Mechanism and Rationale

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the 3-bromo-1,2,4-triazole to form a Pd(II) complex.

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, replacing the bromide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Mechanism substrate 3-bromo-1-methyl-5-ethyl-1H-1,2,4-triazole oxidative_addition Oxidative Addition substrate->oxidative_addition catalyst Pd(0)L2 catalyst->oxidative_addition pd_complex [Triazole]-Pd(II)(L)2(Br) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation boronic_acid R-B(OH)2 + Base boronic_acid->transmetalation pd_r_complex [Triazole]-Pd(II)(L)2(R) transmetalation->pd_r_complex reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->catalyst product 3-R-1-methyl-5-ethyl-1H-1,2,4-triazole reductive_elimination->product

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.

Proposed Experimental Protocol

  • To a dry Schlenk tube under an argon atmosphere, add 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol).

  • Add a 4:1 mixture of dioxane and water (5 mL).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture at 100 °C for 12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Performance and Scope

The Suzuki-Miyaura coupling is expected to provide good to excellent yields (70-95%) for a wide range of aryl- and heteroarylboronic acids. The reaction is generally tolerant of various functional groups on the boronic acid partner. However, optimization of the base, solvent, and ligand may be necessary for particularly electron-deficient or sterically hindered boronic acids.[3]

Heck Coupling: For the Vinylation of the Triazole Core

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[4] It is a powerful tool for the synthesis of substituted alkenes.

Mechanism and Rationale

The Heck reaction mechanism proceeds through the following steps:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond of the triazole.

  • Migratory Insertion: The alkene coordinates to the palladium complex and then inserts into the Pd-C bond.

  • β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the double bond and a palladium-hydride species.

  • Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species.

Heck_Mechanism substrate 3-bromo-1-methyl-5-ethyl-1H-1,2,4-triazole oxidative_addition Oxidative Addition substrate->oxidative_addition catalyst Pd(0)L2 catalyst->oxidative_addition pd_complex [Triazole]-Pd(II)(L)2(Br) oxidative_addition->pd_complex migratory_insertion Migratory Insertion pd_complex->migratory_insertion alkene Alkene alkene->migratory_insertion pd_alkyl_complex [Alkyl]-Pd(II)(L)2(Br) migratory_insertion->pd_alkyl_complex beta_hydride_elimination β-Hydride Elimination pd_alkyl_complex->beta_hydride_elimination product 3-alkenyl-1-methyl-5-ethyl-1H-1,2,4-triazole beta_hydride_elimination->product pd_hydride_complex H-Pd(II)(L)2(Br) beta_hydride_elimination->pd_hydride_complex reductive_elimination Reductive Elimination pd_hydride_complex->reductive_elimination base Base base->reductive_elimination reductive_elimination->catalyst

Figure 2: Catalytic cycle of the Heck coupling.

Proposed Experimental Protocol

  • In a sealed tube, combine 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole (1.0 mmol), the desired alkene (1.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), P(o-tolyl)₃ (0.04 mmol, 4 mol%), and triethylamine (2.0 mmol).

  • Add anhydrous DMF (5 mL).

  • Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by flash chromatography.

Expected Performance and Scope

The Heck reaction is expected to give moderate to good yields (50-80%) for the vinylation of the triazole. The regioselectivity of the addition to the alkene can be an issue, and a mixture of isomers may be obtained. Electron-deficient alkenes generally perform better in the Heck reaction.[5]

Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[6]

Mechanism and Rationale

The Sonogashira reaction involves two interconnected catalytic cycles:

  • Palladium Cycle: Similar to other cross-coupling reactions, it involves oxidative addition of the aryl halide to Pd(0), followed by transmetalation and reductive elimination.

  • Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper acetylide, which is the active species in the transmetalation step with the palladium complex.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle substrate 3-bromo-1-methyl-5-ethyl-1H-1,2,4-triazole pd_oxidative_addition Oxidative Addition substrate->pd_oxidative_addition pd_catalyst Pd(0)L2 pd_catalyst->pd_oxidative_addition pd_complex [Triazole]-Pd(II)(L)2(Br) pd_oxidative_addition->pd_complex pd_transmetalation Transmetalation pd_complex->pd_transmetalation pd_r_complex [Triazole]-Pd(II)(L)2(C≡CR) pd_transmetalation->pd_r_complex cu_catalyst Cu(I) pd_transmetalation->cu_catalyst pd_reductive_elimination Reductive Elimination pd_r_complex->pd_reductive_elimination pd_reductive_elimination->pd_catalyst product 3-alkynyl-1-methyl-5-ethyl-1H-1,2,4-triazole pd_reductive_elimination->product alkyne Terminal Alkyne cu_acetylide_formation Copper Acetylide Formation alkyne->cu_acetylide_formation cu_catalyst->cu_acetylide_formation cu_acetylide Cu-C≡CR cu_acetylide_formation->cu_acetylide cu_acetylide->pd_transmetalation

Figure 3: Catalytic cycles of the Sonogashira coupling.

Proposed Experimental Protocol

  • To a degassed solution of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole (1.0 mmol) and the terminal alkyne (1.2 mmol) in triethylamine (5 mL), add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).

  • Stir the reaction mixture at room temperature under an argon atmosphere for 6-12 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Expected Performance and Scope

The Sonogashira coupling is known for its high yields (often >90%) and mild reaction conditions.[7] It tolerates a wide variety of functional groups on both the alkyne and the aryl halide. The primary drawback is the potential for homocoupling of the alkyne (Glaser coupling), which can be minimized by using a copper-free protocol or by careful control of the reaction conditions.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[8] This reaction has become a go-to method for the synthesis of arylamines.

Mechanism and Rationale

The mechanism is similar to other palladium-catalyzed cross-couplings:

  • Oxidative Addition: Pd(0) adds to the C-Br bond of the triazole.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the amine nitrogen to form a palladium-amido complex.

  • Reductive Elimination: The aryl and amino groups couple to form the C-N bond, and the Pd(0) catalyst is regenerated.

Buchwald_Hartwig_Mechanism substrate 3-bromo-1-methyl-5-ethyl-1H-1,2,4-triazole oxidative_addition Oxidative Addition substrate->oxidative_addition catalyst Pd(0)L2 catalyst->oxidative_addition pd_complex [Triazole]-Pd(II)(L)2(Br) oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination amine R2NH + Base amine->amine_coordination pd_amido_complex [Triazole]-Pd(II)(L)2(NR2) amine_coordination->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->catalyst product 3-(R2N)-1-methyl-5-ethyl-1H-1,2,4-triazole reductive_elimination->product

Figure 4: Catalytic cycle of the Buchwald-Hartwig amination.

Proposed Experimental Protocol

  • In a glovebox, charge a vial with Pd₂(dba)₃ (0.01 mmol, 1 mol%), a suitable phosphine ligand (e.g., Xantphos, 0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol).

  • Add a solution of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole (1.0 mmol) and the desired amine (1.2 mmol) in anhydrous toluene (5 mL).

  • Seal the vial and heat the reaction mixture at 100 °C for 16 hours.

  • After cooling, quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography.

Expected Performance and Scope

The Buchwald-Hartwig amination is highly versatile, accommodating a broad range of primary and secondary amines. Yields are typically good to excellent.[9] The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands often giving the best results.

Stille Coupling: Utilizing Organostannanes

The Stille reaction couples an organohalide with an organostannane (organotin) compound, catalyzed by palladium.[10] While it is a powerful C-C bond-forming reaction, the toxicity of organotin compounds has led to a preference for other methods like the Suzuki coupling.

Mechanism and Rationale

The catalytic cycle is analogous to the Suzuki coupling, with the key difference being the transmetalation step, which involves an organostannane.

  • Oxidative Addition: Pd(0) inserts into the C-Br bond.

  • Transmetalation: The organic group is transferred from the organostannane to the palladium center.

  • Reductive Elimination: The C-C bond is formed, and the Pd(0) catalyst is regenerated.

Stille_Mechanism substrate 3-bromo-1-methyl-5-ethyl-1H-1,2,4-triazole oxidative_addition Oxidative Addition substrate->oxidative_addition catalyst Pd(0)L2 catalyst->oxidative_addition pd_complex [Triazole]-Pd(II)(L)2(Br) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation organostannane R-Sn(Bu)3 organostannane->transmetalation pd_r_complex [Triazole]-Pd(II)(L)2(R) transmetalation->pd_r_complex reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->catalyst product 3-R-1-methyl-5-ethyl-1H-1,2,4-triazole reductive_elimination->product

Figure 5: Catalytic cycle of the Stille coupling.

Proposed Experimental Protocol

  • A mixture of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole (1.0 mmol), the organostannane (1.1 mmol), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%) in anhydrous DMF (5 mL) is heated at 100 °C under an argon atmosphere for 12 hours.

  • After cooling, the reaction mixture is diluted with ethyl acetate and washed with a saturated aqueous solution of KF to remove tin byproducts, followed by water and brine.

  • The organic layer is dried, concentrated, and purified by column chromatography.

Expected Performance and Scope

The Stille reaction generally provides good yields and is tolerant of a wide range of functional groups.[11] However, the toxicity of the tin reagents and the difficulty in removing tin byproducts from the final product are significant drawbacks.

Comparative Data Summary

Method Coupling Partner Typical Catalyst/Ligand Base Solvent Temp. (°C) Expected Yield Pros Cons
Suzuki-Miyaura Boronic acids/estersPd(PPh₃)₄K₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene80-11070-95%Wide substrate scope, low toxicity of reagentsBase sensitive functional groups may be an issue
Heck AlkenesPd(OAc)₂ / P(o-tolyl)₃Et₃N, K₂CO₃DMF, Acetonitrile100-14050-80%Atom economicalRegioselectivity can be a problem, higher temperatures
Sonogashira Terminal alkynesPdCl₂(PPh₃)₂ / CuIEt₃N, i-Pr₂NHTHF, DMFRT-6080-95%Mild conditions, high yieldsPotential for alkyne homocoupling
Buchwald-Hartwig AminesPd₂(dba)₃ / XantphosNaOt-Bu, K₃PO₄Toluene, Dioxane80-12070-90%Broad amine scopeRequires inert atmosphere, ligand-sensitive
Stille OrganostannanesPd(PPh₃)₄NoneDMF, Toluene80-11070-90%Tolerant of many functional groupsToxic tin reagents, difficult purification

Conclusion and Recommendations

The choice of cross-coupling method for the functionalization of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole depends heavily on the desired final product and the specific research context.

  • For the synthesis of aryl- and heteroaryl-substituted triazoles , the Suzuki-Miyaura coupling is generally the most recommended method due to its broad substrate scope, high yields, and the low toxicity of the boron-based reagents.

  • To introduce alkenyl substituents , the Heck reaction is a viable option, although challenges with regioselectivity and potentially lower yields should be anticipated.

  • For the preparation of alkynyl-triazoles , the Sonogashira coupling is the premier choice, offering mild reaction conditions and excellent yields.

  • When the goal is to synthesize amino-triazoles , the Buchwald-Hartwig amination is a powerful and versatile tool.

  • The Stille coupling can be considered when other methods fail or when the required organostannane is readily available, but the toxicity and purification issues should be carefully managed.

Ultimately, the optimal choice will be guided by a combination of the desired molecular complexity, the availability and cost of starting materials, and the desired scale of the reaction. This guide provides a solid foundation for researchers to make informed decisions and to efficiently develop robust synthetic routes towards novel 1,2,4-triazole derivatives.

References

  • Recent Advances in the Synthesis of Triazole Heterocycles Using Palladium Catalysts. Journal of Synthetic Chemistry.
  • Heck reaction. Wikipedia.
  • Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers.
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  • Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evalu
  • Metal catalyzed C–H functionaliz
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  • New palladium(II) complexes with 3-(2-pyridyl)-5-alkyl-1,2,4-triazole ligands as recyclable C‒C coupling catalysts.
  • Buchwald-Hartwig Amin
  • Stille Coupling. Organic Chemistry Portal.
  • Stille Cross-Coupling. J&K Scientific LLC.
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  • Sonogashira Coupling. Organic Chemistry Portal.
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  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
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  • SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. NIH.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermedi
  • Sonogashira Cross-Coupling. J&K Scientific LLC.
  • Sonogashira cross-coupling of 3-bromo-1,2-diones.
  • Heck Reaction. Chemistry LibreTexts.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH.
  • Sonogashira cross‐coupling reaction of complex 1 with terminal alkynes...
  • Palladium-catalyzed cascade cyclizations involving C–C and C–X bond formation: strategic applications in natural product synthesis. Chemical Society Reviews (RSC Publishing).
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  • Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling.
  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. NIH.
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  • SUZUKI COUPLING. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
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  • Suzuki cross-coupling reaction. YouTube.
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  • Application Notes and Protocols for Stille Coupling Reactions Involving 1-(Bromoethynyl)cyclohexene. Benchchem.
  • Palladium-catalyzed reductive cross-coupling between α-bromo carboxamides and terminal alkynes. Organic Chemistry Frontiers (RSC Publishing).
  • First cross-coupling reactions on halogenated 1H-1,2,4-triazole nucleosides.
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Sources

Validation

A Comparative Guide to the Synthesis of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole: A Novel One-Pot Approach vs. a Sequential Method

For researchers and professionals in the dynamic field of drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. The 1,2,4-triazole scaffold is a privileged structure, a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the dynamic field of drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. The 1,2,4-triazole scaffold is a privileged structure, appearing in a wide array of medicinally important compounds due to its diverse biological activities.[1] This guide provides an in-depth, objective comparison of a newly devised one-pot synthetic route for 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole with a more traditional, sequential synthetic pathway. The experimental data presented herein is aimed at empowering researchers to make informed decisions for their synthetic strategies.

Introduction to 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole

The target molecule, 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole, is a key building block for the synthesis of more complex pharmaceutical and agrochemical agents. The presence of the bromine atom provides a reactive handle for further functionalization, such as cross-coupling reactions, while the ethyl and methyl substituents influence the molecule's lipophilicity and steric profile, which can be crucial for its biological activity. The efficient and regioselective synthesis of this compound is therefore of significant interest.

A Novel One-Pot Synthetic Route

This novel approach streamlines the synthesis by combining the formation of the triazole ring and its subsequent bromination in a single reaction vessel, minimizing purification steps and reducing overall reaction time.

Workflow Diagram: Novel One-Pot Synthesis

Novel_One_Pot_Synthesis A Propionyl Hydrazide + N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA) B Intermediate Adduct A->B Condensation D 5-ethyl-1-methyl-1H-1,2,4-triazole B->D Cyclization with Methylamine C Methylamine C->D F 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole D->F Bromination E N-Bromosuccinimide (NBS) E->F Alternative_Sequential_Synthesis A Propionamide + Phosphorus Pentabromide B Propionyl Bromide A->B Bromination D Intermediate B->D Reaction C Thiosemicarbazide C->D F 3-bromo-5-ethyl-1H-1,2,4-triazole D->F Oxidative Cyclization E Cyclization H 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole F->H N-Methylation G Methyl Iodide + Base G->H

Sources

Comparative

Comparative Guide to the Regioselective Functionalization of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole

For researchers, medicinal chemists, and professionals in drug development, the 1,2,4-triazole scaffold is a cornerstone of modern pharmacophores, appearing in numerous approved drugs.[1][2] The precise control over the...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the 1,2,4-triazole scaffold is a cornerstone of modern pharmacophores, appearing in numerous approved drugs.[1][2] The precise control over the substitution pattern on this heterocyclic core is paramount, as even minor positional changes of functional groups can drastically alter a compound's biological activity, pharmacokinetic profile, and toxicity. This guide provides an in-depth analysis of the regioselectivity of common and advanced synthetic reactions involving a key building block: 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole .

We will move beyond simple procedural descriptions to explore the underlying electronic and steric factors that govern reaction outcomes. This guide compares the performance of palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura and Buchwald-Hartwig amination—as primary methods for the functionalization of the C3 position. By understanding the causality behind experimental choices and catalyst selection, researchers can more effectively design synthetic routes to novel triazole derivatives.

The Electronic Landscape of 1-Methyl-1,2,4-Triazoles

The regioselectivity of any reaction is fundamentally dictated by the electronic and steric properties of the substrate. The 1-methyl-1,2,4-triazole ring is an electron-deficient system, a characteristic that significantly influences its reactivity. The presence of three nitrogen atoms withdraws electron density from the carbon atoms of the ring.

In our specific substrate, 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole, the substituents further modulate this electronic profile:

  • N1-Methyl Group: This group anchors the tautomeric form and provides a slight electron-donating inductive effect.

  • C5-Ethyl Group: Also an electron-donating group through induction, it slightly increases the electron density at the C5 position.

  • C3-Bromo Group: The bromine atom exerts a strong electron-withdrawing inductive effect, further decreasing electron density at the C3 position. It also serves as an excellent leaving group in cross-coupling reactions.

This electronic arrangement makes the C3 position the primary site for reactions that proceed via oxidative addition of the C-Br bond to a low-valent metal center, such as in palladium-catalyzed cross-coupling.

Caption: Electronic effects of substituents on the triazole ring.

Comparative Analysis: Palladium-Catalyzed Cross-Coupling Reactions

The C3-bromo substituent is an ideal handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. We will compare two of the most powerful and versatile methods: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[3][4]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust method for creating C(sp²)-C(sp²) bonds by coupling an organoboron reagent with an organic halide.[5][6] In the context of our triazole substrate, this reaction allows for the introduction of a wide array of aryl, heteroaryl, or vinyl groups at the C3 position, a common strategy in the development of bioactive molecules.

The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions like protodeboronation of the boronic acid.[6] For electron-deficient heteroaryl halides like our triazole, ligands with strong electron-donating properties and steric bulk, such as those based on biaryl phosphines (e.g., SPhos, XPhos) or ferrocene (e.g., dppf), are often superior.[7] These ligands facilitate the oxidative addition step and promote the reductive elimination that forms the final product.

G pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex pd0->oa_complex transmetal_complex Transmetalation Complex oa_complex->transmetal_complex re_complex Reductive Elimination Complex transmetal_complex->re_complex re_complex->pd0 Reductive Elimination product Triazole-R re_complex->product substrate Triazole-Br substrate->pd0 Oxidative Addition boronic_acid R-B(OH)₂ + Base boronic_acid->oa_complex Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by enabling the palladium-catalyzed coupling of amines with aryl halides.[3][8] This reaction is particularly valuable in medicinal chemistry for installing amine functionalities, which are common in drug candidates due to their ability to form hydrogen bonds and salt bridges with biological targets.

For the amination of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole, the reaction conditions must be carefully optimized. The choice of base is crucial; a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine and facilitate its entry into the catalytic cycle.[8][9] The ligand selection, similar to the Suzuki coupling, often favors bulky, electron-rich phosphines to promote the key reductive elimination step that forms the C-N bond.[10]

Performance Comparison and Experimental Data

The regioselectivity for both the Suzuki-Miyaura and Buchwald-Hartwig reactions on 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole is expected to be exclusively at the C3 position. The C-Br bond is the only viable leaving group on the ring for these cross-coupling reactions. The primary comparison, therefore, lies in the efficiency, substrate scope, and functional group tolerance of each method.

Parameter Suzuki-Miyaura Coupling Buchwald-Hartwig Amination
Bond Formed C(sp²) - C(sp²)C(sp²) - N
Coupling Partner Boronic Acids / EstersPrimary / Secondary Amines
Typical Catalyst Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂, Pd₂(dba)₃
Typical Ligand SPhos, XPhos, RuPhos, Pd(dppf)Cl₂[7]XPhos, t-BuBrettPhos, Josiphos[10]
Typical Base K₂CO₃, K₃PO₄, Cs₂CO₃NaOtBu, KOtBu, LHMDS, Cs₂CO₃
Typical Solvent Dioxane/H₂O, Toluene, DMEToluene, Dioxane, THF
Temperature 80 - 110 °CRoom Temp - 110 °C
Yields (Expected) 75 - 95%70 - 90%
Regioselectivity Exclusive at C3Exclusive at C3
Key Challenge Stability of boronic acid (protodeboronation)Substrate scope of hindered amines, potential for catalyst inhibition by certain N-heterocycles

Experimental Protocols

The following protocols are representative methodologies for the regioselective functionalization of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole. Note: These are generalized procedures and may require optimization for specific substrates. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen).

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

Objective: To synthesize 3-phenyl-5-ethyl-1-methyl-1H-1,2,4-triazole.

Materials:

  • 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium phosphate tribasic (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • To a dry Schlenk flask under argon, add 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole, phenylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in the dioxane/water mixture and sparge with argon for 15 minutes.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-phenyl-5-ethyl-1-methyl-1H-1,2,4-triazole.

Protocol 2: Buchwald-Hartwig Amination with Morpholine

Objective: To synthesize 4-(5-ethyl-1-methyl-1H-1,2,4-triazol-3-yl)morpholine.

Materials:

  • 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole (1.0 equiv)

  • Morpholine (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.8 equiv)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk flask under argon, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene, followed by 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole and morpholine.

  • Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

Conclusion

The functionalization of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole is highly regioselective, with palladium-catalyzed cross-coupling reactions proceeding exclusively at the C3 position due to the presence of the bromo leaving group. The choice between Suzuki-Miyaura coupling and Buchwald-Hartwig amination depends entirely on the desired final product—whether a C-C or C-N bond is to be formed. Both methods are powerful and versatile, but success hinges on the careful selection of the catalyst system (palladium precursor and ligand) and reaction conditions (base, solvent, temperature). By understanding the mechanistic principles behind these transformations, researchers can efficiently and predictably synthesize a vast array of novel 1,2,4-triazole derivatives for applications in drug discovery and materials science.

References

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  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Krasavin, M., et al. (2022). Expanding the chemical space of 3(5)-functionalized 1,2,4-triazoles. Chemistry of Heterocyclic Compounds, 58(3), 235-249. [Link]

  • ResearchGate. (2016). Synthesis of 3,5-disubstituted 1,2,4-triazoles containing an amino group. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ResearchGate. (2026). Synthesis and mechanism of 3,5-disubstituted-1,2,4-triazole. [Link]

  • ResearchGate. (2016). Synthesis of New 3,5-disubstituted-1,2,4-Triazoles and Evaluation of Antibacterial, Antiurease and Antioxidant Activities. [Link]

  • Gomtsyan, A., et al. (2012). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Heterocycles, 85(5), 1131-1144. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Koubi, Y., et al. (2024). Study of regioselectivity in the synthesis of substituted 1,2,3-triazole via [3+2] cycloaddition, using density functional theory (DFT) with in-silico evaluation. RHAZES: Green and Applied Chemistry, 20. [Link]

  • Xu, Z., et al. (2019). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry, 84(15), 9635-9644. [Link]

  • Baklanov, M. A., et al. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles. Molecules, 27(6), 1999. [Link]

  • Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18055-18067. [Link]

  • Tron, G. C., et al. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 15(3), 1474-1483. [Link]

  • Taylor, R. D., et al. (2017). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Organic & Biomolecular Chemistry, 15(44), 9418-9427. [Link]

  • Chemistry Stack Exchange. (2020). How to explain regioselectivity in nucleophilic aromatic substitution. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Royal Society of Chemistry. (2023). Elucidating the mechanism, origin of regioselectivity and substrate scope of the synthesis of structurally diverse 1,2,4-triazoles via a rare type of diazo compound reactivity. Organic & Biomolecular Chemistry. [Link]

  • Iannazzo, D., et al. (2022). Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. Molecules, 27(23), 8565. [Link]

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Validation

A Comparative Guide to the In Vitro Anticancer Activity of 1,2,4-Triazole Analogs: A Focus on Halo-Substituted Derivatives

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and diverse pharmacological activities. This heterocyclic nucleus is a key feature in numerous approved drugs an...

Author: BenchChem Technical Support Team. Date: February 2026

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and diverse pharmacological activities. This heterocyclic nucleus is a key feature in numerous approved drugs and serves as a privileged structure in the design of novel therapeutic agents, particularly in oncology. This guide provides a comparative analysis of the in vitro anticancer activity of a series of 1,2,4-triazole analogs, with a particular focus on derivatives bearing halogen substitutions, drawing insights from recent experimental data. While direct data on 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole is not extensively available in the public domain, this guide will compare structurally related analogs to elucidate key structure-activity relationships (SAR) and mechanistic insights relevant to researchers in drug discovery and development.

The Rationale for 1,2,4-Triazoles in Oncology

The 1,2,4-triazole ring system is an attractive pharmacophore for several reasons. Its nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets.[1] The stability of the triazole ring to metabolic degradation enhances the pharmacokinetic profile of drug candidates.[1] In the context of cancer, 1,2,4-triazole derivatives have been shown to exert their effects through various mechanisms, including the inhibition of crucial enzymes like kinases and interference with microtubule polymerization.[2] Several commercially available anticancer drugs, such as letrozole and anastrozole, incorporate the 1,2,4-triazole moiety, underscoring its clinical significance.[3]

Comparative In Vitro Anticancer Activity of 1,2,4-Triazole Analogs

Recent studies have explored the anticancer potential of various substituted 1,2,4-triazole derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for comparison.

A study by Emami et al. (2022) investigated the cytotoxic effects of a series of 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones and related compounds against human breast adenocarcinoma (MCF-7), cervical cancer (HeLa), and lung carcinoma (A549) cell lines.[3] Their findings highlight the importance of the substitution pattern on the phenyl rings for anticancer activity.

Another study by Sagredou et al. reported the synthesis and anticancer evaluation of di-arylated 1,2,4-triazoles, starting from 3-bromo-1H-1,2,4-triazole, against human breast cancer cell lines MDA-MB-231, MCF-7, and ZR-75-1.[4]

The following table summarizes the IC50 values for selected 1,2,4-triazole analogs from these studies, providing a basis for a comparative analysis.

Table 1: In Vitro Cytotoxicity (IC50, µM) of Selected 1,2,4-Triazole Analogs

Compound IDSubstituentsMCF-7HeLaA549MDA-MB-231ZR-75-1Reference
7d X1=Br, X2=H, R=Ph9.812.143.4--[3]
7e X1=Cl, X2=Cl, R=Ph4.72.99.4--[3]
10a R=H6.435.621.1--[3]
10d X1=Br, X3=Cl10.29.816.5--[3]
4q Di-arylated triazole4.8-->10>10[4]
Doxorubicin Standard Drug------

Note: '-' indicates data not available.

From the data presented, several structure-activity relationships can be inferred:

  • Influence of Halogen Substitution: The presence of halogen atoms on the phenyl rings appears to be crucial for potent anticancer activity. For instance, compound 7e , with two chloro substituents, exhibited significantly lower IC50 values against all three cell lines compared to the unsubstituted analog.[3] Similarly, the bromo-substituted compound 7d showed notable activity.[3] This suggests that the electron-withdrawing nature and the size of the halogen atoms may play a role in the interaction of these compounds with their biological targets.

  • Impact of Substitution Pattern: The position and number of substituents are critical. The di-chloro substituted compound 7e was more potent than the mono-bromo substituted 7d .[3] In the butane-1,4-dione series, the unsubstituted compound 10a showed promising activity, which was modulated by the introduction of halogens in 10d .[3]

  • Cell Line Specificity: The compounds exhibited varying degrees of cytotoxicity against different cancer cell lines. For example, compound 7e was most potent against the HeLa cell line, while 4q showed the best efficacy in the MCF-7 cell line.[3][4] This highlights the importance of screening against a diverse panel of cancer cell lines to identify compounds with broad-spectrum activity or specific selectivity.

Mechanistic Insights: How 1,2,4-Triazoles Exert Their Anticancer Effects

The anticancer activity of 1,2,4-triazole derivatives is often attributed to their ability to interfere with fundamental cellular processes. Molecular docking studies have suggested that some of these compounds may act as inhibitors of crucial enzymes involved in cancer progression.

For the series of compounds synthesized by Emami et al. (2022), molecular docking studies were performed to explore their binding to the aromatase enzyme, a key target in the treatment of estrogen-dependent breast cancer.[3] Aromatase inhibitors like letrozole and anastrozole, which contain a 1,2,4-triazole ring, act by binding to the heme iron of the cytochrome P450 unit of the enzyme.[3] The nitrogen atoms of the triazole ring are crucial for this interaction.

The following diagram illustrates a generalized mechanism of action for some 1,2,4-triazole-based anticancer agents.

Mechanism_of_Action Potential Mechanisms of Action of 1,2,4-Triazole Anticancer Agents Triazole 1,2,4-Triazole Analog Target Biological Target (e.g., Enzyme, Receptor) Triazole->Target Binding/Inhibition Pathway Signaling Pathway (e.g., Proliferation, Apoptosis) Target->Pathway Modulation Effect Anticancer Effect (e.g., Cell Cycle Arrest, Apoptosis) Pathway->Effect Induction/Inhibition

Caption: Generalized mechanism of 1,2,4-triazole anticancer agents.

Experimental Protocols: A Foundation for Reproducible Research

The in vitro evaluation of anticancer activity relies on robust and well-defined experimental protocols. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO). A positive control (e.g., Doxorubicin) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 3-4 hours.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

The following diagram outlines the workflow of a typical in vitro cytotoxicity screening experiment.

Experimental_Workflow In Vitro Cytotoxicity Screening Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellCulture Cancer Cell Culture Seeding Cell Seeding (96-well plate) CellCulture->Seeding CompoundPrep Compound Preparation (Serial Dilutions) Treatment Compound Treatment CompoundPrep->Treatment Seeding->Treatment Incubation Incubation (48-72h) Treatment->Incubation MTT MTT Assay Incubation->MTT Readout Absorbance Reading MTT->Readout Calculation IC50 Calculation Readout->Calculation SAR Structure-Activity Relationship Analysis Calculation->SAR

Caption: Workflow for in vitro anticancer activity screening.

Conclusion and Future Directions

The 1,2,4-triazole scaffold remains a highly promising framework for the development of novel anticancer agents. The comparative analysis of halo-substituted analogs reveals the critical role of the nature and position of substituents in determining cytotoxic potency and selectivity. While the specific compound 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole lacks extensive public data, the insights gained from structurally related analogs provide a valuable roadmap for future design and synthesis efforts.

Future research should focus on synthesizing and evaluating a broader range of 1,2,4-triazole derivatives with diverse substitutions, including small alkyl groups, to build a more comprehensive understanding of the structure-activity landscape. Elucidating the precise molecular targets and mechanisms of action for the most potent compounds will be crucial for their further development as targeted cancer therapeutics.

References

  • Bekircan, O., Kahveci, B., & Kucuk, M. (2006). Synthesis and anticancer evaluation of some new unsymmetrical 3,5-diaryl-4H-1,2,4-triazole derivatives. Turkish Journal of Chemistry, 30(1), 29-40.
  • Ceylan, S., Yilmaz, M., & Kucukoglu, K. (2020). Synthesis, characterization, and in vitro antiproliferative activity of some new Mannich bases of 1,2,4-triazole derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 851-860.
  • Emami, S., Falahati, M., & Rezaeizadeh, A. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry, 16(1), 91. [Link]

  • Harmankaya, R., Ozdemir, A., & Kader, F. (2021). Anticancer Properties of 1,2,4-Triazoles. ISRES.
  • Khanage, S. G., Mohite, P. B., & Pandhare, R. B. (2012). Synthesis and evaluation of some new 1, 2, 4-triazole derivatives for their antimicrobial and anticancer activities. International Journal of Pharmacy and Pharmaceutical Sciences, 4(3), 568-572.
  • Kumar, D., Sundaree, M., & Johnson, E. O. (2011). Synthesis and cytotoxic evaluation of novel indolyl-1, 2, 4-triazoles. Bioorganic & medicinal chemistry letters, 21(19), 5877-5880.
  • Mahar, R. S., Sharma, P., & Kumar, V. (2020). Synthesis, spectral characterization and anticancer activity of some novel Schiff bases of 1, 2, 4-triazole derivatives. Journal of the Indian Chemical Society, 97(10a), 1645-1650.
  • Sagredou, S., et al. (2020). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. RSC Medicinal Chemistry, 11(10), 1205-1215. [Link]

  • Shahzadi, I., Ramzan, M., & Ali, S. (2021). Synthesis, characterization and in vitro anticancer activity of novel N-phenyl acetamide derivatives of 1, 2, 4-triazole. Journal of Saudi Chemical Society, 25(8), 101287.
  • Sumalatha, Y., Reddy, T. S., & Reddy, C. S. (2020). Synthesis, characterization and anticancer activity of novel 1, 2, 4-triazole incorporated thiazolepyridine derivatives.
  • Al Sheikh Ali, A., et al. (2020).
  • Desai, N. C., Bhatt, N., & Somani, H. (2021). Synthesis, characterization and in vitro anticancer activity of novel 1, 2, 4-triazole clubbed pyrazole derivatives.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals Hazard Assessment and Chemical Profile Harmful if swallowed [1] Causes skin irritation [1] Causes serious eye irritation [1] May cause respiratory irritatio...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Chemical Profile

  • Harmful if swallowed [1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

The triazole ring itself is relatively stable, but the carbon-bromine bond presents a key feature for targeted degradation in disposal procedures.[1] Halogenated organic compounds are of environmental concern as they can be persistent and resist natural degradation pathways.[2]

Table 1: Chemical and Physical Properties of a Related Compound (3-bromo-5-methyl-1H-1,2,4-triazole)

PropertyValueSource
Molecular FormulaC₃H₄BrN₃PubChem[1]
Molecular Weight161.99 g/mol PubChem[1]
AppearancePowderCymitQuimica[3]

Personal Protective Equipment (PPE) and Engineering Controls

A steadfast commitment to safety is paramount when handling any chemical waste. The following PPE and engineering controls are mandatory:

  • Engineering Controls: All handling and disposal procedures must be conducted within a certified chemical fume hood to mitigate the risk of inhalation.

  • Eye and Face Protection: Chemical splash goggles and a face shield are required to protect against splashes and accidental contact.

  • Skin Protection: A flame-resistant lab coat and chemically resistant gloves (nitrile or neoprene) are essential. Contaminated gloves should be disposed of as hazardous waste.

  • Respiratory Protection: In the event of a spill or inadequate ventilation, a respirator with an appropriate organic vapor cartridge is necessary.

Spill Management Protocol

In the event of a spill, immediate and decisive action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Secure the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Before re-entering the area, ensure all necessary PPE is correctly worn.

  • Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spread. For solid spills, carefully sweep up the material, avoiding dust generation.

  • Collect and Label: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All materials used for decontamination must also be treated as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Procedure

Direct disposal of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole without deactivation is not recommended. The following procedure outlines a chemical degradation approach based on the principles of reductive dehalogenation, transforming the compound into a less hazardous waste stream. This process should only be performed by trained personnel.

Principle of Reductive Dehalogenation

Reductive dehalogenation involves the replacement of a halogen atom with a hydrogen atom.[4] This method is effective for detoxifying halogenated organic compounds. In this proposed protocol, a suitable reducing agent will be used to cleave the C-Br bond.

Required Materials
  • 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole waste

  • Ethanol or isopropanol

  • Sodium borohydride (NaBH₄) or a similar reducing agent

  • Dilute hydrochloric acid (HCl)

  • Stir plate and stir bar

  • Round-bottom flask or beaker of appropriate size

  • pH paper or pH meter

  • Designated hazardous waste container for halogenated organic waste.

Experimental Protocol
  • Dissolution: In a chemical fume hood, dissolve the 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole waste in a minimal amount of ethanol or isopropanol in a round-bottom flask or beaker with a stir bar.

  • Cooling: Place the vessel in an ice bath to control the reaction temperature.

  • Addition of Reducing Agent: Slowly and portion-wise, add a molar excess of sodium borohydride to the stirred solution. Be cautious as the reaction may be exothermic and produce hydrogen gas.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for several hours. The progress of the dehalogenation can be monitored by thin-layer chromatography (TLC) if a suitable analytical method is available.

  • Quenching: Once the reaction is deemed complete, cautiously quench the excess sodium borohydride by the slow, dropwise addition of dilute hydrochloric acid until the effervescence ceases. Monitor the pH to ensure it is near neutral.

  • Waste Collection: The resulting solution, now containing the dehalogenated triazole derivative and inorganic salts, should be transferred to a designated hazardous waste container for halogenated organic waste.

  • Labeling and Storage: Securely cap the waste container and label it clearly with its contents. Store in a designated satellite accumulation area away from incompatible materials.

  • Final Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

Waste Management and Segregation Workflow

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure compliant disposal. The following diagram illustrates the decision-making process for handling waste generated from the use and disposal of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole.

G cluster_0 Waste Generation Point cluster_1 Initial Waste Segregation cluster_2 Disposal Pathway cluster_3 Final Disposal A 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole (Solid or in solution) B Is the waste contaminated with other chemicals? A->B C YES B->C If yes D NO B->D If no E Segregate as Halogenated Organic Waste C->E F Proceed with Reductive Dehalogenation Protocol D->F H Store in Satellite Accumulation Area E->H G Collect dehalogenated waste in Halogenated Organic Waste Container F->G G->H I Arrange for EHS Pickup H->I

Caption: Decision workflow for the segregation and disposal of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole waste.

Causality and Scientific Rationale

The choice of reductive dehalogenation as the primary disposal method is based on several key principles:

  • Targeted Bond Cleavage: The carbon-bromine bond is the most reactive site for this type of transformation, making it a predictable and efficient point of degradation.

  • Hazard Reduction: By removing the bromine atom, the resulting 5-ethyl-1-methyl-1H-1,2,4-triazole is generally less toxic and less environmentally persistent than its halogenated precursor.

  • Controlled Reaction: The use of a reducing agent like sodium borohydride allows for a controlled reaction that can be safely managed in a standard laboratory setting.

  • Compliance with Regulations: The final collection of the treated waste in a designated halogenated organic waste stream ensures compliance with EPA and local regulations for hazardous waste disposal.[5] High-temperature incineration is often the ultimate disposal method for such waste, which effectively mineralizes the organic compounds.

Conclusion

The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. By understanding the chemical properties of 3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole and implementing the detailed procedures outlined in this guide, researchers can ensure the safety of themselves and their colleagues, while minimizing the environmental impact of their work. Always consult your institution's specific safety protocols and EHS department for guidance.

References

  • MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023, November 2). Perspective on halogenated organic compounds. Retrieved from [Link]

  • Rutgers University. Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Retrieved from [Link]

  • ResearchGate. (2022, November). Debromination with Bromine Recovery from Pyrolysis of Waste Printed Circuit Boards Offers Economic and Environmental Benefits. Retrieved from [Link]

  • Temad Co. Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • Journal of Microbiology and Biotechnology. (2023). Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. Retrieved from [Link]

  • ResearchGate. (2018, July). Synthesis of dibromo-triazoles and their amination with hydroxylamine-O-sulphonic acid. Retrieved from [Link]

  • PubChem. 1H-1,2,4-Triazole, 3-bromo-5-methyl-. Retrieved from [Link]

  • National Institutes of Health (NIH). (2022, April 25). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Retrieved from [Link]

  • PubMed Central. (2021). Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation. Retrieved from [Link]

  • Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • ResearchGate. (2017, June). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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3-bromo-5-ethyl-1-methyl-1H-1,2,4-triazole
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